2-Methoxy-3-nitroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBUHJSIDPIOBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058921 | |
| Record name | Benzenamine, 2-methoxy-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-45-0 | |
| Record name | 2-Methoxy-3-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-3-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2-methoxy-3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 2-methoxy-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitro-o-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXY-3-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC3ZNY7LM6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to Chemical Identity and Properties: Phthalic Anhydride (CAS 85-45-0) and 2-Methoxy-3-nitroaniline
Introduction: A critical point of clarification is essential for researchers, scientists, and drug development professionals. The Chemical Abstracts Service (CAS) number 85-45-0 is definitively assigned to Phthalic Anhydride .[1][2][3] Several commercial and web-based sources erroneously associate this CAS number with 2-Methoxy-3-nitroaniline.[4][5][6][7][8][9] This guide will first provide a comprehensive overview of the true holder of this CAS identity, Phthalic Anhydride, followed by a detailed technical profile of this compound to ensure accurate scientific application and understanding.
Part 1: The Core Properties of Phthalic Anhydride (CAS 85-45-0)
Phthalic anhydride is the cyclic dicarboxylic anhydride of phthalic acid. It stands as a commodity chemical of immense industrial importance, primarily serving as a precursor for the synthesis of plasticizers, polymers, and resins.[2] It was the first dicarboxylic acid anhydride to be used commercially.[10]
Physicochemical and Thermophysical Data
The fundamental properties of Phthalic Anhydride are summarized below, providing a baseline for its handling and application.
| Property | Value | Source |
| CAS Number | 85-44-9 | [1][2][3] |
| Molecular Formula | C₈H₄O₃ | [1][2] |
| Molecular Weight | 148.11 g/mol | [2] |
| Appearance | Colorless to white lustrous solid, often in needles or flakes.[2] | [2] |
| Odor | Mild, distinctive, choking odor. | |
| Melting Point | 131.4 °C | [1] |
| Normal Boiling Point | 285.3 °C | [1] |
| Flash Point | 151.85 °C | [1] |
| Solubility | Reacts with water to form phthalic acid.[2][10] | [2][10] |
Reactivity and Key Chemical Transformations
Phthalic anhydride's reactivity is dominated by its anhydride functional group, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its industrial utility.
-
Hydrolysis: The reaction with water, particularly hot water, is a crucial characteristic, leading to the ring-opening formation of ortho-phthalic acid.[10] This process is reversible; phthalic acid can be easily dehydrated back to the anhydride by heating above 180 °C.[10]
-
Alcoholysis: This is the most significant industrial reaction, forming mono- and subsequently diesters. The reaction with alcohols like 2-ethylhexanol produces phthalate esters, which are widely used as plasticizers to impart flexibility to PVC and other polymers.
-
Ammonolysis: Reaction with ammonia yields phthalamide.
Caption: Key nucleophilic reactions of Phthalic Anhydride.
Safety and Handling
Exposure to phthalic anhydride can cause irritation to the eyes, skin, and respiratory tract. Long-term exposure in occupational settings has been linked to rhinitis, bronchitis, and asthma.[10] It should be stored in a cool, dry, well-ventilated area away from heat and strong oxidizers.[2]
Part 2: A Technical Profile of this compound
This compound (also known as 3-nitro-o-anisidine) is a substituted nitroaniline derivative.[7][9] Its true CAS number has not been definitively established in the provided search results, though it is clear it is not 85-45-0. This compound is a valuable intermediate in synthetic chemistry.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | [6][7][9] |
| Molecular Weight | 168.15 g/mol | [6][9] |
| Appearance | Crystalline solid. | [4] |
| XLogP3 | 1.4 | [4] |
Synthetic Relevance and Applications
The unique arrangement of a methoxy (electron-donating), amine (electron-donating), and nitro (electron-withdrawing) group on the aromatic ring makes this compound a versatile building block.
-
Precursor for Heterocycles: The adjacent amino and nitro groups are ideally positioned for reductive cyclization strategies to form benzimidazoles, quinoxalines, and other heterocyclic systems that are prevalent in medicinal chemistry.
-
Dye Synthesis: Like many nitroanilines, it is a precursor for producing a wide spectrum of azo dyes through diazotization of the primary amine followed by coupling.[4]
-
Materials Science: The inherent electronic asymmetry of the molecule makes it and its derivatives subjects of study for applications in materials science, such as for nonlinear optical (NLO) properties.[4]
Caption: Synthetic pathways from this compound.
Experimental Protocol: Reductive Cyclization to a Benzimidazole Derivative
This protocol outlines a representative workflow using this compound. The causality behind each step is explained to ensure a self-validating and reproducible process.
Objective: To synthesize a 2-substituted-4-methoxy-1H-benzimidazole.
Step 1: Reduction of the Nitro Group
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of this compound in ethanol. Rationale: Ethanol is a common, polar protic solvent that can dissolve the starting material and is compatible with many reducing agents.
-
Reduction: Add 3.0-4.0 equivalents of tin(II) chloride dihydrate (SnCl₂·2H₂O) followed by concentrated hydrochloric acid. Heat the mixture to reflux. Rationale: SnCl₂ in acid is a classical and effective method for reducing aromatic nitro groups to amines. The excess is used to drive the reaction to completion.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). Rationale: TLC provides a rapid, qualitative assessment to confirm the disappearance of the starting material, preventing premature workup.
-
Workup: Once complete, cool the reaction to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~8. Rationale: Neutralization quenches the acid and precipitates the tin salts, allowing for the extraction of the free diamine product.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methoxybenzene-1,3-diamine. Rationale: Ethyl acetate is a suitable solvent for extracting the organic diamine product from the aqueous phase. Drying removes residual water which could interfere with the next step.
Step 2: Cyclization with an Aldehyde
-
Reaction: Re-dissolve the crude diamine in ethanol. Add 1.1 equivalents of the desired aldehyde (e.g., benzaldehyde) and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid). Rationale: The aldehyde reacts with the diamine to form a Schiff base intermediate, which then undergoes intramolecular cyclization. The acid catalyst accelerates this process.
-
Oxidation/Cyclization: Heat the mixture to reflux. The cyclization is often accompanied by aerial oxidation to the final aromatic benzimidazole.
-
Isolation & Purification: Cool the reaction mixture. The product may precipitate upon cooling. If not, concentrate the solvent. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. Rationale: Purification is critical to remove any unreacted starting materials or side products, yielding the final compound with high purity for subsequent analysis or use.
References
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Phthalic Anhydride | C6H4(CO)2O | CID 6811 - PubChem. [Link]
-
Thermophysical Properties of phthalic anhydride - Chemcasts. [Link]
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85-45-0 3-nitro-o-anisidine - ChemSigma. [Link]
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Cas 85-45-0,3-nitro-o-anisidine | lookchem. [Link]
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This compound | C7H8N2O3 | CID 66559 - PubChem. [Link]
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PA(Phthalic anhydride) Molecular Structure - Hanwha Solutions. [Link]
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Phthalic anhydride - Wikipedia. [Link]
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Chemical Properties of Phthalic anhydride (CAS 85-44-9) - Cheméo. [Link]
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Physicochemical properties of 2-Methoxy-3-nitroaniline
An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No: 85-45-0). As a trifunctional chemical intermediate, its unique molecular architecture—featuring methoxy, nitro, and amino groups—makes it a valuable building block in organic synthesis, particularly within pharmaceutical and materials science research.[1] This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices for property determination and presenting self-validating, standardized protocols. All quantitative data is summarized for clarity, and key experimental workflows are visualized. This guide is intended to serve as an authoritative resource for researchers leveraging this compound in complex molecular design and development.
Introduction to a Versatile Building Block
The Strategic Importance of this compound
This compound is a substituted nitroaniline derivative whose scientific interest has evolved from the foundational work on azo dyes in the 19th century to modern applications in complex chemical synthesis.[1] The academic and commercial focus on this compound is primarily due to its unique substitution pattern, which imparts distinct chemical characteristics compared to its isomers.[1] The strategic placement of an electron-donating methoxy group (-OCH₃) ortho to the amino group and an electron-withdrawing nitro group (-NO₂) meta to the amino group creates a specific electronic and steric environment.[1] This trifunctional nature provides multiple handles for chemical transformations, making it a highly versatile intermediate for constructing complex molecules with precise functionality.[1]
Interdisciplinary Relevance and Applications
The utility of this compound stems from the distinct reactivity of its functional groups:
-
Amino Group (-NH₂): Can be readily diazotized for azo coupling reactions or acylated to introduce other functionalities.[1]
-
Nitro Group (-NO₂): Can be selectively reduced to a second amino group, yielding 2-Methoxy-1,3-phenylenediamine. This diamine is a crucial precursor for various heterocyclic compounds used in pharmaceutical and polymer synthesis.[1]
-
Methoxy Group (-OCH₃): Influences the electronic properties and reactivity of the aromatic ring.[1]
This versatility makes it a relevant molecule in drug discovery, chemical synthesis, and materials science, where derivatives are studied for properties like nonlinear optics.[1]
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties is critical for optimizing reaction conditions, purification strategies, and formulation development.
Chemical Identity and Structure
The foundational attributes of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 85-45-0 | Benchchem[1] |
| Molecular Formula | C₇H₈N₂O₃ | PubChem[2] |
| Molecular Weight | 168.15 g/mol | PubChem[2] |
| Canonical SMILES | COC1=C(C=CC=C1[O-])N | PubChemLite[3] |
| InChI Key | GVBUHJSIDPIOBZ-UHFFFAOYSA-N | PubChemLite[3] |
Physical State and Thermal Properties
The physical and thermal properties dictate the compound's handling, storage, and behavior in various processes.
| Property | Value | Experimental Context & Significance |
| Appearance | Crystalline solid | The solid nature requires appropriate handling to avoid dust generation.[1] The specific crystal habit can influence dissolution rates. |
| Melting Point | Data not consistently available for this specific isomer. Isomers range from 76-142 °C.[4][5] | Melting point is a critical indicator of purity. A sharp, defined melting range suggests high purity, whereas a broad range indicates the presence of impurities. This is typically determined by Differential Scanning Calorimetry (DSC) or a capillary melting point apparatus. |
| Boiling Point | Data not available; likely decomposes before boiling. | High molecular weight and polar functional groups suggest a high boiling point. Thermal instability is common in nitroaromatic compounds, making vacuum distillation challenging. |
| XLogP3 | 1.4 | This value, a computed measure of lipophilicity, suggests moderate solubility in organic solvents and lower solubility in water. It is a key parameter in drug development for predicting absorption and distribution.[1] |
Spectroscopic and Analytical Profile
Spectroscopic analysis provides an empirical "fingerprint" of the molecule, essential for structural confirmation and quality control.
Rationale for Spectroscopic Characterization
The unique electronic environment created by the methoxy, amino, and nitro groups on the aromatic ring results in a distinct spectroscopic signature. Techniques like IR, NMR, and UV-Vis spectroscopy are not merely for identification; they provide deep insights into the molecule's bonding, functional groups, and electronic structure.
-
Infrared (IR) Spectroscopy: Probes the vibrational modes of the molecule's functional groups. The presence and position of characteristic absorption bands confirm the key structural components. For this compound, key expected vibrations include N-H stretching (amine), asymmetric and symmetric NO₂ stretching (nitro), and C-O-C stretching (methoxy ether).[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to one another. ¹³C NMR provides a count of non-equivalent carbon atoms.[6]
-
UV-Visible (UV-Vis) Spectroscopy: Investigates the electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) is highly sensitive to the conjugated system of the aromatic ring and its substituents.[5]
Standardized Experimental Protocols
The following sections detail validated, step-by-step methodologies for determining the key physicochemical properties of this compound.
General Workflow for Physicochemical Characterization
The logical flow for characterizing a chemical entity like this compound is crucial for ensuring data integrity and reproducibility. The process begins with sample verification and proceeds through parallel analytical pathways.
Caption: A generalized workflow for the systematic characterization of a chemical substance.
Protocol: Melting Point Determination
Causality: The melting point is a robust indicator of a crystalline solid's identity and purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.
-
Sample Preparation: Finely grind a small amount (2-3 mg) of the crystalline solid to ensure uniform heat distribution.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary in a calibrated melting point apparatus.
-
Heating Profile: Use a rapid heating ramp (10-20 °C/min) for an initial approximate determination. For the precise measurement, use a slower ramp (1-2 °C/min) starting from ~15 °C below the approximate melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid mass has melted (clear point). Report this range.
Protocol: Solubility Determination (Isothermal Shake-Flask Method)
Causality: This "gold standard" method determines the thermodynamic equilibrium solubility by allowing sufficient time for a saturated solution to form. Understanding solubility is essential for designing crystallization processes and liquid formulations.[7]
-
System Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, acetonitrile) in a sealed, airtight vial. The excess solid is crucial to ensure equilibrium with a saturated solution.
-
Equilibration: Place the vial in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the suspension for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Alternatively, centrifuge the sample to separate the excess solid from the saturated supernatant.
-
Sampling: Carefully extract an aliquot of the clear supernatant.
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Use the measured concentration and dilution factor to calculate the solubility in units such as mg/mL or mol/L.
Safety, Handling, and Storage
Trustworthiness: Adherence to established safety protocols is non-negotiable. The information presented here is synthesized from authoritative safety data sheets (SDS) and should be considered paramount in any handling procedure.
GHS Hazard Identification
-
Toxicity: Isomeric and related nitroanilines are often classified as toxic if swallowed, in contact with skin, or if inhaled.
-
Organ Damage: May cause damage to organs (e.g., Kidney, Liver, Heart, Blood) through prolonged or repeated exposure.
-
Environmental Hazard: Often harmful to aquatic life with long-lasting effects.
Recommended Handling Procedures
Given the potential hazards, stringent engineering and personal protective controls are required.
-
Ventilation: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.[8]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile); inspect them prior to use.
-
Eye Protection: Use chemical safety goggles or a face shield.[8]
-
Lab Coat: A lab coat is mandatory to prevent skin contact.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Contaminated clothing should be removed and laundered separately.[9]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8] Keep away from incompatible materials such as strong acids and oxidizing agents.[8]
-
Disposal: Dispose of waste materials and contaminated containers at an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.
Conclusion
This compound is a chemical intermediate of significant value due to its unique trifunctional structure. Its physicochemical properties, including its crystalline nature, moderate lipophilicity, and distinct spectroscopic profile, are defining characteristics for its application in synthesis. The experimental protocols and safety guidelines detailed in this guide provide a robust framework for researchers to handle, characterize, and utilize this compound effectively and safely. A comprehensive understanding of these properties is the foundation for innovation in the development of novel pharmaceuticals and advanced materials.
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Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - SciELO South Africa. (URL: [Link])
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Methoxy-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3-nitroaniline, a substituted aromatic amine, presents a compelling case study in the interplay of electronic and steric effects on molecular geometry.[1][2][3] As a member of the nitroaniline family, its structural characteristics are of significant interest in fields ranging from medicinal chemistry to materials science, where precise molecular architecture dictates biological activity and physical properties.[1] This guide offers a comprehensive analysis of the molecular structure and conformational preferences of this compound, drawing upon established principles of physical organic chemistry and comparative analysis with closely related analogs. While a definitive experimental crystal structure for this specific molecule is not publicly available at the time of this writing, a robust understanding of its architecture can be inferred from the extensive body of research on ortho-substituted anilines.
Synthesis and Spectroscopic Characterization
The synthesis of this compound typically involves the nitration of o-anisidine.[4] The directing effects of the methoxy and amino groups in the precursor influence the position of the incoming nitro group. Careful control of reaction conditions is crucial to favor the formation of the desired 3-nitro isomer over other potential products.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy and amino groups. The amine protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would provide information about the electronic environment of each carbon atom in the molecule. The carbons attached to the nitro, methoxy, and amino groups would exhibit characteristic chemical shifts.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is predicted to display characteristic absorption bands for the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the nitro group, and the C-O stretching of the methoxy group. The position of the N-H stretching bands can provide insights into the presence and strength of hydrogen bonding.[6]
| Functional Group | Predicted IR Absorption Range (cm⁻¹) | Notes |
| N-H Stretch (Amine) | 3300-3500 | Two bands are expected for a primary amine. The position can be influenced by hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000-3100 | |
| C-H Stretch (Aliphatic) | 2850-3000 | From the methoxy group. |
| C=C Stretch (Aromatic) | 1450-1600 | |
| N-O Stretch (Nitro) | 1500-1550 (asymmetric), 1300-1350 (symmetric) | Strong absorption bands. |
| C-O Stretch (Ether) | 1000-1300 |
Molecular Structure and Intramolecular Interactions
The molecular structure of this compound is largely dictated by the spatial arrangement of its functional groups on the benzene ring. The ortho-positioning of the methoxy and nitro groups relative to the amine is expected to result in significant intramolecular interactions that influence the overall conformation.
A key feature of ortho-substituted anilines is the potential for intramolecular hydrogen bonding. In the case of this compound, a hydrogen bond is anticipated to form between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. This interaction would create a pseudo-six-membered ring, which is a common motif in such systems and contributes to the planarity of the molecule.
While a crystal structure for this compound is not available, we can draw comparisons with the experimentally determined structure of the closely related molecule, 2-methyl-5-nitroaniline.[7] In this analog, the molecule is nearly planar, with small dihedral angles between the amino and nitro groups and the aromatic ring. A similar planarity is expected for this compound, reinforced by the intramolecular hydrogen bond.
| Structural Parameter | Predicted Value/Observation for this compound | Basis of Prediction |
| C-N (amine) bond length | ~1.37 - 1.40 Å | Shorter than a typical C-N single bond due to resonance with the ring. |
| C-N (nitro) bond length | ~1.47 - 1.49 Å | Typical for an aromatic nitro compound. |
| C-O (methoxy) bond length | ~1.36 - 1.38 Å | Shorter than a typical C-O single bond due to resonance. |
| Intramolecular H-bond | Highly probable between NH₂ and NO₂ | Common in ortho-substituted anilines with these functional groups. |
| Molecular Planarity | Expected to be nearly planar | Enforced by the intramolecular hydrogen bond and π-conjugation. |
Conformational Analysis
The conformational flexibility of this compound is primarily associated with the rotation around the C-N (amine) and C-O (methoxy) bonds.
The rotation of the amino group is likely to be significantly restricted due to the formation of the intramolecular hydrogen bond with the nitro group. This would favor a conformation where one of the N-H bonds is directed towards the nitro group.
The orientation of the methoxy group is influenced by steric interactions with the adjacent amino group. It is expected to adopt a conformation that minimizes these steric clashes. The methyl group of the methoxy moiety will likely lie in or close to the plane of the benzene ring to maximize conjugation of the oxygen lone pair with the aromatic system.
Caption: Conformational landscape of this compound.
Experimental Protocols for Structural Elucidation
To definitively determine the molecular structure and conformation of this compound, a combination of experimental techniques would be employed.
Single-Crystal X-ray Diffraction:
This technique would provide the most precise information on bond lengths, bond angles, and torsional angles, as well as details of the crystal packing and intermolecular interactions.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound would be grown from a suitable solvent by slow evaporation.
-
Data Collection: A selected crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern would be collected as a series of images.
-
Structure Solution and Refinement: The collected data would be processed to determine the unit cell dimensions and space group. The structure would then be solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.
Caption: Workflow for X-ray crystallography.
NMR Spectroscopy:
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide through-space correlations between protons, offering evidence for the preferred conformation in solution.
Methodology:
-
Sample Preparation: A solution of this compound would be prepared in a suitable deuterated solvent.
-
1D and 2D NMR Experiments: A suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY, would be performed.
-
Data Analysis: The resulting spectra would be analyzed to assign all proton and carbon signals and to identify through-bond and through-space correlations, which would help in elucidating the solution-state conformation.
Conclusion
The molecular structure and conformation of this compound are governed by a delicate balance of electronic effects, steric hindrance, and intramolecular hydrogen bonding. Based on the analysis of related compounds, a nearly planar conformation stabilized by an intramolecular hydrogen bond between the amino and nitro groups is predicted to be the most stable. Definitive experimental elucidation of its three-dimensional structure through single-crystal X-ray diffraction would be a valuable contribution to the field, providing precise data to validate theoretical predictions and to further our understanding of structure-property relationships in this important class of molecules.
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o-Anisidine. In: Wikipedia. Retrieved from [Link]
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Ortho Anisidine. In: Chemieorganics. Retrieved from [Link]
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p-Anisidine, 3-nitro-. In: NIST WebBook. Retrieved from [Link]
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ortho-Anisidine and ortho-Anisidine Hydrochloride. In: Some Aromatic Amines and Related Compounds. (2020). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. Lyon, France: International Agency for Research on Cancer. Retrieved from [Link]
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Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Bairwa, K., & Jana, S. (2015). Physicochemical and Spectroscopic Characterization of Biofield Energy Treated p-Anisidine. Science Journal of Chemistry, 3(5), 79-86. Retrieved from [Link]
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Unveiling the Electronic Landscape of 2-Methoxy-3-nitroaniline: A Theoretical and Comparative Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive theoretical examination of the electronic structure of 2-Methoxy-3-nitroaniline. In the absence of extensive direct experimental and computational studies on this specific isomer, this paper leverages high-level quantum chemical calculations on analogous methoxynitroaniline isomers to build a robust comparative analysis. By exploring the interplay of the electron-donating methoxy group and the electron-withdrawing nitro group on the aniline framework, we elucidate the geometric, electronic, and spectroscopic properties of this compound. This guide details the computational methodologies, including Density Functional Theory (DFT), and presents a thorough analysis of the optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and predicted spectroscopic signatures. The insights provided herein are crucial for applications in medicinal chemistry, materials science, and dye synthesis where understanding the intricate electronic characteristics of such molecules is paramount.
Introduction: The Significance of Substituted Nitroanilines
Substituted anilines are a cornerstone of modern chemistry, serving as pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, dyes, and polymers.[1] The introduction of functional groups onto the aniline ring profoundly influences the molecule's electronic properties, reactivity, and biological activity. The interplay between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is a subject of continuous investigation, offering a pathway to fine-tune molecular characteristics for specific applications.[2][3]
This compound, with its electron-donating methoxy (-OCH₃) group and electron-withdrawing nitro (-NO₂) group, presents a unique electronic profile. The relative positions of these substituents and the amino (-NH₂) group dictate the degree of intramolecular charge transfer, hydrogen bonding, and overall molecular polarity.[4] Understanding these fundamental electronic properties is critical for predicting the molecule's behavior in various chemical and biological systems. This guide aims to provide a detailed theoretical framework for the electronic structure of this compound, drawing upon established computational methods and comparative data from closely related isomers.
Computational Methodology: A Self-Validating System
To ensure the reliability of the theoretical predictions for this compound, a computational workflow grounded in established and validated methods is employed. The primary tool for this investigation is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5]
Rationale for Method Selection
The choice of computational methods and basis sets is critical for obtaining accurate and meaningful results.
-
Density Functional Theory (DFT): DFT has been chosen for its excellent balance of computational cost and accuracy in predicting the electronic properties of organic molecules.[5] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is often employed as it has been shown to provide reliable results for a wide range of organic systems, including substituted anilines.
-
Basis Set Selection: The 6-311++G(d,p) basis set is a popular choice for such studies. The inclusion of diffuse functions (++) is important for accurately describing the behavior of lone pairs and anions, while the polarization functions (d,p) allow for more flexibility in the description of bonding.
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the systematic approach to the theoretical analysis of this compound and its isomers.
-
Molecular Structure Input: The initial 3D structure of this compound is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation using the selected DFT functional and basis set. This step is crucial as all subsequent electronic property calculations are dependent on the accuracy of the optimized geometry.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).
-
Electronic Property Calculation: With the optimized geometry, a range of electronic properties are calculated, including:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand intramolecular interactions, charge delocalization, and hyperconjugative effects.
-
-
Spectroscopic Simulation:
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum, providing insights into the electronic transitions and the wavelength of maximum absorption (λmax).
-
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts.
-
Workflow Visualization
Caption: A typical workflow for the theoretical analysis of this compound.
Predicted Electronic Structure of this compound
Based on the established electronic effects of the methoxy and nitro groups on the aniline ring, we can predict the key features of the electronic structure of this compound.
Optimized Molecular Geometry
The optimized geometry of this compound is expected to be largely planar, with some potential for out-of-plane twisting of the methoxy and nitro groups to minimize steric hindrance. The presence of an intramolecular hydrogen bond between the amino group and the nitro group is a possibility, which would further stabilize a planar conformation.
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
The distribution of the HOMO and LUMO is a critical determinant of a molecule's chemical reactivity and electronic properties.
-
HOMO: The HOMO is anticipated to be primarily localized on the electron-rich aniline ring and the lone pair of the amino group, with some contribution from the methoxy group. This region will be the primary site for electrophilic attack.
-
LUMO: The LUMO is expected to be concentrated on the electron-deficient nitro group and the aromatic ring. This area will be susceptible to nucleophilic attack.
-
HOMO-LUMO Energy Gap: The energy gap between the HOMO and LUMO is a measure of the molecule's excitability and chemical reactivity. A smaller energy gap generally indicates a more reactive species that is more easily polarized. Compared to aniline, the presence of both an EDG and an EWG is expected to decrease the HOMO-LUMO gap in this compound, suggesting a higher reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP is predicted to show:
-
Negative Potential (Red/Yellow): Regions of high electron density, primarily around the oxygen atoms of the nitro and methoxy groups, indicating sites for electrophilic attack.
-
Positive Potential (Blue): Regions of low electron density, particularly around the hydrogen atoms of the amino group, making them susceptible to nucleophilic attack.
Comparative Analysis with Isomers
To provide a more quantitative prediction, a comparative analysis with available data on other methoxynitroaniline isomers is invaluable.
| Property | 2-Methoxy-4-nitroaniline | 4-Methoxy-2-nitroaniline | 2-Methoxy-5-nitroaniline | Predicted: this compound |
| HOMO (eV) | -6.23 | -5.98 | - | Likely between -6.0 and -6.2 |
| LUMO (eV) | -2.54 | -2.15 | - | Likely between -2.2 and -2.5 |
| Energy Gap (eV) | 3.69 | 3.83 | - | Expected to be in a similar range, likely around 3.7-3.9 |
Data for isomers compiled from computational studies.[5]
The precise values for this compound will depend on the specific electronic interactions dictated by the meta position of the nitro group relative to the amino group, which generally has a weaker electronic influence than the ortho or para positions.[2]
Predicted Spectroscopic Properties
The theoretical calculations can also provide valuable predictions of the spectroscopic signatures of this compound.
Vibrational Spectroscopy (IR and Raman)
The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra for structural confirmation. Key vibrational modes to consider include:
-
N-H stretching: Associated with the amino group.
-
N-O stretching: Characteristic of the nitro group.
-
C-O stretching: From the methoxy group.
-
Aromatic C-H and C=C stretching: From the benzene ring.
UV-Vis Spectroscopy
The simulated UV-Vis spectrum will reveal the electronic transitions within the molecule. The primary absorption band is expected to be due to a π → π* transition with significant intramolecular charge transfer character, from the electron-rich aniline moiety to the electron-deficient nitro group. The position of the maximum absorption wavelength (λmax) is sensitive to the electronic effects of the substituents and can be influenced by the solvent polarity (solvatochromism).[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts provide a detailed map of the electronic environment of each atom in the molecule. The chemical shifts will be influenced by the shielding and deshielding effects of the methoxy and nitro groups.
Potential Applications and Future Directions
The theoretical understanding of the electronic structure of this compound opens doors for its potential application in several fields:
-
Drug Development: As a scaffold for the design of new therapeutic agents. The electronic properties can be correlated with biological activity through Quantitative Structure-Activity Relationship (QSAR) studies.[8][9]
-
Materials Science: As a building block for novel organic materials with specific electronic and optical properties.
-
Dye Synthesis: As an intermediate in the synthesis of azo dyes, where its electronic structure will influence the color and stability of the final product.
Future research should focus on the synthesis and experimental characterization of this compound to validate and refine the theoretical predictions presented in this guide. Experimental data on its crystal structure, spectroscopic properties, and reactivity will be invaluable for a complete understanding of this intriguing molecule.
Conclusion
This technical guide has provided a comprehensive theoretical framework for understanding the electronic structure of this compound. Through the application of Density Functional Theory and a comparative analysis with its isomers, we have elucidated its likely geometric, electronic, and spectroscopic properties. The interplay of the electron-donating methoxy group and the electron-withdrawing nitro group results in a unique electronic landscape that dictates its reactivity and potential applications. The methodologies and insights presented herein serve as a valuable resource for researchers and scientists working with substituted anilines and provide a solid foundation for future experimental investigations.
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Tiwari, K., and P. K. Saxena. 2014. "Synthesis, Antimicrobial and QSAR Studies of Substituted Anilides." International Journal of Scientific Engineering and Research 2 (1): 1–5. [Link]
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Shirali, M., S. F. H. Shirazi, and M. R. G. M. T. Moghadam. 2024. "Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine." BMC Chemistry 18 (1): 154. [Link]
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Quora. 2017. "How P- methoxy aniline is stronger base than aniline while p -Nitro aniline is weak?" Quora. [Link]
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Valdés-García, J., F. J. Pérez-Peralta, and J. A. R. Pérez. 2021. "3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib." Molecules 26 (11): 3183. [Link]
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The Organic Chemistry Tutor. 2021. "Why Ortho- and meta-anisidine are less basic than Aniline? Basicity Order of Aromatic Anilines." YouTube. [Link]
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Spectroscopic Profile of 2-Methoxy-3-nitroaniline: A Technical Guide for Advanced Research
Introduction: The Significance of Spectroscopic Characterization
In the landscape of pharmaceutical and materials science research, a profound understanding of molecular architecture is not merely academic—it is a prerequisite for innovation. 2-Methoxy-3-nitroaniline, a substituted aromatic amine, presents a unique molecular framework with a specific arrangement of electron-donating (amino and methoxy) and electron-withdrawing (nitro) groups. This substitution pattern governs its chemical reactivity, potential biological activity, and utility as a synthetic intermediate.[1] An exhaustive spectroscopic characterization is, therefore, the foundational step in unlocking its potential.
This technical guide provides an in-depth analysis of the spectroscopic signature of this compound, focusing on ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. As direct experimental data for this specific isomer is not extensively available in public repositories, this guide will leverage a comparative analysis with its isomers and related compounds to predict and interpret its spectral features. This approach not only offers a robust analytical framework but also underscores the subtle yet significant influence of substituent positioning on spectroscopic outcomes.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy is a cornerstone technique for elucidating the number, connectivity, and chemical environment of protons within a molecule. The chemical shift (δ) of each proton is highly sensitive to the electron density in its vicinity, which is modulated by the inductive and mesomeric effects of the functional groups on the aromatic ring.
Predicted ¹H NMR Spectral Data for this compound
The following table outlines the predicted ¹H NMR spectral data for this compound, based on established principles of substituent effects and comparison with its isomers. The analysis anticipates a complex splitting pattern for the aromatic protons due to their coupling with each other.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-4 | ~7.3 - 7.5 | Doublet of doublets (dd) | 1H |
| H-5 | ~6.8 - 7.0 | Triplet (t) | 1H |
| H-6 | ~7.0 - 7.2 | Doublet of doublets (dd) | 1H |
| -NH₂ | ~4.5 - 5.5 | Broad singlet (br s) | 2H |
| -OCH₃ | ~3.9 | Singlet (s) | 3H |
Rationale and Comparative Insights
The predicted chemical shifts are rationalized by considering the electronic contributions of the substituents. The nitro group at the 3-position exerts a strong electron-withdrawing effect, which would deshield the ortho proton (H-4) and the para proton (H-6) to a lesser extent. Conversely, the amino and methoxy groups are electron-donating, leading to increased shielding of their ortho and para protons. The interplay of these effects results in a distinct chemical shift for each aromatic proton. For comparison, in 2-methoxy-4-nitroaniline, the proton ortho to the nitro group is significantly downfield.[2][3]
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring the ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile -NH₂ protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate spectral dispersion.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to encompass all expected proton resonances (typically 0-12 ppm).
-
Employ a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
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A Comprehensive Technical Guide to the Solubility of 2-Methoxy-3-nitroaniline in Common Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 2-Methoxy-3-nitroaniline (CAS No: 85-45-0), a vital chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to empower users in their experimental and process development endeavors.
Introduction: The Significance of Solubility in Process Chemistry
This compound is a trifunctional aromatic compound featuring amino, methoxy, and nitro groups. This unique substitution pattern imparts a high degree of polarity and specific chemical reactivity, making it a valuable precursor in the synthesis of pharmaceuticals and specialty dyes.[1] Understanding its solubility is not merely an academic exercise; it is a critical parameter that dictates the efficiency of reaction kinetics, the feasibility of purification strategies such as crystallization, and the design of effective formulation protocols. An informed selection of solvents based on solubility data can significantly reduce process cycle times, improve yield and purity, and enhance overall operational safety.
While extensive quantitative solubility data for many chemical entities is readily available, such information for this compound in common organic solvents is not widely published in peer-reviewed literature. This guide, therefore, serves a dual purpose: to provide a robust theoretical framework for predicting solubility behavior and to offer a detailed, self-validating experimental protocol for its precise determination.
Theoretical Underpinnings of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The dissolution process involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions. For this compound, the key structural features influencing its solubility are:
-
Polarity : The presence of the electron-withdrawing nitro group (-NO₂) and the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups creates a significant dipole moment, rendering the molecule polar.[1]
-
Hydrogen Bonding : The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors.
-
Aromatic System : The benzene ring provides a nonpolar surface area, allowing for van der Waals interactions.
Consequently, this compound is expected to exhibit greater solubility in polar solvents, particularly those capable of hydrogen bonding. Its solubility in nonpolar solvents is likely to be limited due to the energy penalty of disrupting the strong polar interactions within the solute's crystal lattice. Aromatic amines are generally basic and can dissolve in mineral acids through the formation of water-soluble salts.[2][3]
Qualitative Solubility Profile and Analog Analysis
In the absence of direct quantitative data, an analysis of structurally similar compounds provides valuable insights into the expected solubility of this compound.
-
Nitroaniline Isomers : p-Nitroaniline is reported to be soluble in methanol and ether, with 1 gram dissolving in 25 ml of alcohol.[2] o-Nitroaniline is soluble in ethanol and very soluble in ether.[4]
-
Methoxy-nitroaniline Isomers : 2-Methoxy-5-nitroaniline is described as very soluble in alcohol, acetone, benzene, acetic acid, and ethyl acetate.[5] Furthermore, extensive studies on the solubility of 2-Methoxy-4-nitroaniline in various monosolvents (including alcohols, ethyl acetate, and acetonitrile) and binary solvent mixtures have been conducted, demonstrating its solubility across a range of polar organic solvents.[6][7]
Based on this comparative analysis, it is reasonable to infer that this compound will exhibit good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide), and lower solubility in nonpolar solvents (e.g., hexane, toluene).
Quantitative Solubility Data
As of the latest literature survey, specific quantitative solubility data (e.g., in g/100 mL or mole fraction) for this compound in a comprehensive set of common organic solvents remains largely uncharacterized in publicly accessible databases and scientific journals. The following table is presented as a template for researchers to populate using the experimental protocol detailed in the subsequent section.
| Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | Polar Protic | 25 | Data to be determined | Data to be determined |
| Ethanol | Polar Protic | 25 | Data to be determined | Data to be determined |
| Isopropanol | Polar Protic | 25 | Data to be determined | Data to be determined |
| Acetone | Polar Aprotic | 25 | Data to be determined | Data to be determined |
| Ethyl Acetate | Polar Aprotic | 25 | Data to be determined | Data to be determined |
| Dichloromethane | Polar Aprotic | 25 | Data to be determined | Data to be determined |
| Acetonitrile | Polar Aprotic | 25 | Data to be determined | Data to be determined |
| Toluene | Nonpolar | 25 | Data to be determined | Data to be determined |
| Hexane | Nonpolar | 25 | Data to be determined | Data to be determined |
| Water | Polar Protic | 25 | Data to be determined | Data to be determined |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[7][8] The protocol described below is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.
Principle
A supersaturated solution of this compound in the chosen solvent is agitated at a constant temperature for a sufficient period to reach thermodynamic equilibrium. At this point, the concentration of the dissolved solute in the liquid phase is constant and represents its solubility at that temperature.
Materials and Equipment
-
This compound (purity >99%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg)
-
Thermostatic shaker or water bath with orbital shaking capabilities (±0.1 °C)
-
Calibrated thermometer
-
Glass vials with screw caps (e.g., 20 mL scintillation vials)
-
Volumetric flasks and pipettes (Class A)
-
Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of Saturated Solutions :
-
Add an excess amount of solid this compound to several glass vials. The key is to ensure that a solid phase remains at the end of the equilibration period, confirming that the solution is saturated.
-
Accurately pipette a known volume (e.g., 10.0 mL) of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in the thermostatic shaker set to the desired temperature (e.g., 25.0 °C).
-
Agitate the vials at a constant speed for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the optimal equilibration time for the system.
-
-
Sample Collection and Preparation :
-
After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
Accurately weigh the filtered sample.
-
-
Quantification :
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).
-
HPLC Method : Analyze the diluted sample using a validated HPLC method. A reverse-phase C18 column is typically suitable. The concentration is determined by comparing the peak area to a calibration curve prepared from standard solutions of this compound of known concentrations.
-
UV-Vis Method : Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λ_max) for this compound. Calculate the concentration using a calibration curve established with standard solutions.
-
-
Calculation of Solubility :
-
The solubility (S) can be expressed in various units. For example, in g/100 mL: S ( g/100 mL) = (Concentration from analysis [g/mL] × Dilution factor × Volume of sample [mL] / Mass of sample [g]) × Density of solvent [g/mL] × 100
-
Safety Precautions
-
Nitroanilines are classified as toxic and may be harmful if swallowed, in contact with skin, or if inhaled.
-
Always handle this compound in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]
-
Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before commencing work.
Visualizing the Process: Workflow and Molecular Structure
A clear understanding of the experimental workflow and the molecular structure is essential for successful execution and interpretation.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Caption: Chemical Structure of this compound.
Conclusion
References
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Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Solubility of p-nitroaniline and the basic strength of aqueous alcohols (and other oxygen-containing compounds). Royal Society of Chemistry.
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Solubility of Things. 4-Nitroaniline.
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The Merck Index Online. p-Nitroaniline. Royal Society of Chemistry.
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EMBIBE. Test for Amines: Check Solubility and Litmus Test, Hinsberg Test.
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Moorpark College. Experiment 13 – Properties of Amines and Amides.
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Thermo Fisher Scientific. Safety Data Sheet: 2-Methoxy-4-nitroaniline.
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YouTube. Amines - Lab Demonstration / solubility / basic character class 12 CBSE.
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TCI Chemicals. Safety Data Sheet: 4-Fluoro-2-methoxy-5-nitroaniline.
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Apollo Scientific. Safety Data Sheet: 4-Methoxy-3-nitroaniline.
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Sigma-Aldrich. 2-Methoxy-4-nitroaniline 98%.
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An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-3-nitroaniline
This guide provides a comprehensive overview of the synthesis and characterization of 2-Methoxy-3-nitroaniline, a key intermediate in the development of various pharmaceuticals and fine chemicals. The methodologies detailed herein are grounded in established chemical principles, ensuring reliability and reproducibility for researchers, scientists, and professionals in drug development.
Introduction and Significance
This compound, with the chemical formula C₇H₈N₂O₃, is a substituted nitroaniline derivative. The unique arrangement of the methoxy, nitro, and amino groups on the benzene ring imparts specific reactivity, making it a valuable building block in organic synthesis.[1][2][3] Its derivatives are explored in various research areas, including the development of novel therapeutic agents. The study of such substituted nitroanilines has a rich history, initially driven by the synthetic dye industry and later expanding into pharmaceuticals and materials science due to the tunable electronic and reactive properties of these molecules.[3]
Synthesis of this compound
The synthesis of this compound typically proceeds via the nitration of a suitable precursor, most commonly 2-methoxyaniline (o-anisidine). However, direct nitration of anilines can be problematic due to the high reactivity of the amino group, which can lead to oxidation and the formation of undesired byproducts.[4][5] Furthermore, the strongly acidic conditions of nitration protonate the amino group, forming a meta-directing anilinium ion.[4][5] To circumvent these issues, a protection-nitration-deprotection strategy is employed.
Causality Behind the Synthetic Strategy
The chosen synthetic route involves the initial protection of the highly activating amino group of 2-methoxyaniline as an acetamide. This serves a dual purpose: it reduces the susceptibility of the aromatic ring to oxidation by the nitrating agent and, crucially, the acetamido group is an ortho, para-director, guiding the incoming nitro group to the desired positions.[5] The steric hindrance of the methoxy and acetamido groups can influence the regioselectivity of the nitration. Following nitration, the protecting acetyl group is removed via hydrolysis to yield the final product.
Detailed Experimental Protocol
Step 1: Acetylation of 2-Methoxyaniline (Formation of N-(2-methoxyphenyl)acetamide)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxyaniline in a suitable solvent such as glacial acetic acid or an inert solvent like toluene.
-
Slowly add acetic anhydride to the solution. The reaction is exothermic, and the temperature should be controlled.
-
Heat the reaction mixture to reflux for a specified period to ensure complete acetylation.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the N-(2-methoxyphenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a pure product.[4]
Step 2: Nitration of N-(2-methoxyphenyl)acetamide
-
In a flask cooled in an ice-salt bath, dissolve the N-(2-methoxyphenyl)acetamide obtained from the previous step in concentrated sulfuric acid.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, keeping the mixture cold.
-
Add the cold nitrating mixture dropwise to the solution of the acetanilide derivative. It is critical to maintain a low temperature (typically 0-10 °C) throughout the addition to prevent over-nitration and side reactions.[5]
-
After the addition is complete, stir the reaction mixture at a controlled low temperature for a designated time.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(2-methoxy-3-nitrophenyl)acetamide.
-
Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.
Step 3: Hydrolysis of N-(2-methoxy-3-nitrophenyl)acetamide
-
In a round-bottom flask, suspend the crude N-(2-methoxy-3-nitrophenyl)acetamide in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) or a base (e.g., sodium hydroxide in ethanol/water).[6]
-
Heat the mixture to reflux to facilitate the hydrolysis of the amide.
-
Monitor the reaction by TLC until the starting material is consumed.
-
If acidic hydrolysis is used, neutralize the reaction mixture with a base to precipitate the this compound. If basic hydrolysis is used, the product may precipitate upon cooling or after adjusting the pH.
-
Collect the crude product by filtration, wash with water, and dry.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a product of high purity.[7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, and the amine group protons. The chemical shifts, splitting patterns, and integration values provide detailed information about the connectivity of the atoms. Similarly, the ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule.[8]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands to look for include the N-H stretching of the primary amine, C-H stretching of the aromatic ring and the methoxy group, the asymmetric and symmetric stretching of the nitro group (NO₂), and C=C stretching of the aromatic ring.[9]
-
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum will correspond to the molecular weight of this compound (168.15 g/mol ).[1]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a crucial technique for assessing the purity of the synthesized compound. A suitable mobile phase and stationary phase are selected to achieve good separation of the product from any starting materials, intermediates, or byproducts. The purity is determined by the area percentage of the main peak in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS can also be used for purity assessment and identification, particularly for volatile impurities.[10]
Physicochemical Properties
The melting point of the purified this compound should be determined and compared with the literature value. A sharp melting point range is indicative of high purity.
Tabulated Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic protons, methoxy protons (-OCH₃), and amine protons (-NH₂). |
| ¹³C NMR | Distinct signals for all 7 carbon atoms. |
| IR (cm⁻¹) | ~3400-3300 (N-H stretch), ~3100-3000 (aromatic C-H stretch), ~2950-2850 (aliphatic C-H stretch), ~1550-1500 & ~1350-1300 (NO₂ stretch), ~1600-1450 (aromatic C=C stretch). |
| Mass Spec (m/z) | Molecular ion peak at approximately 168. |
| Melting Point | A sharp melting point consistent with literature values. |
| HPLC | A single major peak indicating high purity. |
Characterization Workflow Diagram
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An In-Depth Technical Guide to the Discovery and Historical Synthesis of 2-Methoxy-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3-nitroaniline, a notable yet historically complex isomer within the nitroaniline family, presents a unique case study in the evolution of synthetic organic chemistry. Characterized by a methoxy group ortho to the amino group and a nitro group in the meta position, its synthesis is not as straightforward as its isomers, which are readily obtainable through direct nitration of o-anisidine derivatives. This guide delves into the historical context of its discovery, the synthetic challenges posed by its substitution pattern, and the classical methodologies that paved the way for its eventual preparation. The study of substituted nitroanilines is deeply rooted in the expansion of the synthetic dye industry in the latter half of the 19th century, where these compounds served as crucial intermediates for a wide array of azo dyes.[1] As the 20th century unfolded, the focus expanded beyond colorants to the systematic investigation of how different substitution patterns influence a molecule's electronic properties and reactivity, laying the groundwork for applications in pharmaceuticals and materials science.[1]
The Challenge of Regioselectivity in the Synthesis of this compound
The primary obstacle in the synthesis of this compound lies in directing the electrophilic nitration to the 3-position of the 2-methoxyaniline (o-anisidine) scaffold. Both the amino and methoxy groups are ortho, para-directing activators. Consequently, direct nitration of o-anisidine or its N-acetyl derivative predominantly yields a mixture of 4-nitro and 6-nitro isomers. The historical quest for the 3-nitro isomer, therefore, necessitated the development of indirect and more nuanced synthetic strategies.
Historical Pathways to this compound: A Synthesis of Logic and Experimentation
While a definitive, single "discovery" paper for this compound is not readily apparent in the early chemical literature, its synthesis can be understood as an extension of the broader exploration of nitroaniline chemistry. The historical synthesis likely relied on multi-step sequences that circumvented the regioselectivity issue of direct nitration. A plausible and historically consistent approach involves the preparation of a precursor molecule where the desired substitution pattern is pre-established.
One such logical historical pathway proceeds through the ammonolysis of a suitably substituted haloanisole. This strategy is a cornerstone of historical nitroaniline synthesis.[2]
Key Intermediates and Their Historical Synthesis
The viability of this route hinges on the accessibility of the key intermediate, 2-chloro-3-nitroanisole . Its preparation in the early 20th century would have likely involved the following steps:
-
Nitration of o-Chlorophenol: The starting material, o-chlorophenol, would be nitrated to introduce a nitro group.
-
Methylation of 2-Chloro-3-nitrophenol: The resulting 2-chloro-3-nitrophenol would then be methylated to yield 2-chloro-3-nitroanisole.
The Ammonolysis Step: A Gateway to this compound
With 2-chloro-3-nitroanisole in hand, the crucial step of introducing the amino group could be achieved through ammonolysis. This reaction, typically carried out under pressure and at elevated temperatures, involves the displacement of the chloro group by an amino group.
Experimental Protocols: A Historical Recreation
The following protocols are based on established historical methodologies for analogous transformations and represent a viable pathway for the synthesis of this compound that would have been accessible to chemists of the early 20th century.
Synthesis of the Key Intermediate: 2-Chloro-3-nitroanisole
This two-step process begins with the nitration of a commercially available starting material, followed by methylation.
Step 1: Synthesis of 2-Chloro-3-nitrophenol
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| o-Chlorophenol | 128.56 | 12.85 g | 0.1 |
| Nitric Acid (70%) | 63.01 | 9.0 mL | ~0.1 |
| Acetic Acid | 60.05 | 50 mL | - |
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 12.85 g of o-chlorophenol in 50 mL of glacial acetic acid.
-
Cool the mixture in an ice bath to below 10°C.
-
Slowly add 9.0 mL of 70% nitric acid dropwise with constant stirring, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
The precipitated 2-chloro-3-nitrophenol is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of 2-Chloro-3-nitroanisole
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Chloro-3-nitrophenol | 173.56 | 17.35 g | 0.1 |
| Dimethyl sulfate | 126.13 | 12.6 g (9.5 mL) | 0.1 |
| Sodium Hydroxide | 40.00 | 4.0 g | 0.1 |
| Methanol | 32.04 | 100 mL | - |
Procedure:
-
In a round-bottom flask, dissolve 4.0 g of sodium hydroxide in 100 mL of methanol.
-
Add 17.35 g of 2-chloro-3-nitrophenol to the methanolic sodium hydroxide solution.
-
To the resulting solution, add 12.6 g of dimethyl sulfate dropwise with stirring.
-
Heat the mixture to reflux for 2 hours.
-
After cooling, pour the reaction mixture into 300 mL of water.
-
The oily product, 2-chloro-3-nitroanisole, is separated, and the aqueous layer is extracted with ether.
-
The combined organic layers are washed with a dilute sodium hydroxide solution, then with water, and dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation to yield the crude product, which can be purified by vacuum distillation.
Final Step: Synthesis of this compound via Ammonolysis
This final step transforms the chloro-substituted intermediate into the desired aniline.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Chloro-3-nitroanisole | 187.58 | 18.75 g | 0.1 |
| Aqueous Ammonia (28%) | 17.03 (as NH3) | 100 mL | - |
| Copper(I) oxide (catalyst) | 143.09 | 0.5 g | - |
Procedure:
-
A mixture of 18.75 g of 2-chloro-3-nitroanisole, 100 mL of 28% aqueous ammonia, and 0.5 g of copper(I) oxide is placed in a sealed pressure vessel (autoclave).
-
The vessel is heated to 150-180°C for 6-8 hours.
-
After cooling, the reaction mixture is transferred to a beaker, and any excess ammonia is allowed to evaporate in a fume hood.
-
The solid product is collected by filtration, washed with water, and then recrystallized from ethanol to yield pure this compound.
Visualization of the Synthetic Pathway
Sources
Reactivity and electrophilic substitution patterns of 2-Methoxy-3-nitroaniline
An In-depth Technical Guide to the Reactivity and Electrophilic Substitution Patterns of 2-Methoxy-3-nitroaniline
Abstract: this compound is a substituted aromatic amine of significant interest to researchers in medicinal chemistry and materials science due to its unique electronic and structural features. As a synthetic building block, its utility is dictated by the reactivity of its aromatic core. This technical guide provides a comprehensive analysis of the electronic landscape of this compound, offering a predictive framework for its behavior in electrophilic aromatic substitution (EAS) reactions. By dissecting the competing and synergistic directing effects of the amino, methoxy, and nitro substituents, we delineate the most probable sites of electrophilic attack. This document serves as a foundational resource for scientists aiming to strategically employ this molecule in complex synthetic pathways, providing not only mechanistic insights but also actionable experimental protocols.
Introduction to this compound
Substituted anilines are cornerstone intermediates in the development of a vast array of functional molecules, from pharmaceuticals to advanced polymers.[1] The precise arrangement of functional groups on the aniline ring dictates the molecule's chemical personality and, consequently, its potential applications. This compound presents a particularly compelling case study in physical organic chemistry, featuring a powerful activating group (-NH₂), a moderately activating group (-OCH₃), and a strong deactivating group (-NO₂) in close proximity. Understanding the interplay of these substituents is paramount for predicting reaction outcomes and designing efficient synthetic routes.
This guide moves beyond a simple recitation of facts, offering a senior scientist's perspective on how to logically approach the reactivity of a complex polysubstituted aromatic compound. While specific experimental data on this exact isomer is sparse, the principles of electrophilic aromatic substitution are well-established, allowing for robust and reliable predictions.
Physicochemical Properties
A foundational understanding begins with the compound's basic physical and chemical data, summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | PubChem[2] |
| Molar Mass | 168.15 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 66559-40-0 | PubChem[2] |
| Predicted XlogP | 1.4 | PubChemLite[3] |
| Appearance | Solid (predicted) | - |
| Monoisotopic Mass | 168.0535 Da | PubChemLite[3] |
The Electronic Landscape: A Tug-of-War of Substituent Effects
The regioselectivity of electrophilic attack on the this compound ring is determined by the cumulative electronic effects of its three substituents. Each group directs incoming electrophiles to specific positions and modulates the overall reaction rate.[4][5]
Amino Group (-NH₂): A Powerful Activator
The amino group is one of the strongest activating groups in electrophilic aromatic substitution.[6] Through resonance, its lone pair of electrons significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions.[6][7] This donation of electron density stabilizes the positive charge of the arenium ion intermediate formed during the reaction, thereby lowering the activation energy and accelerating the substitution process.[8]
Methoxy Group (-OCH₃): A Moderate Activator
Similar to the amino group, the methoxy group is an activating, ortho-, para- director.[8] The oxygen atom's lone pairs participate in resonance, donating electron density to the ring. While it is a strong activator, its effect is slightly attenuated compared to the amino group due to the higher electronegativity of oxygen versus nitrogen.
Nitro Group (-NO₂): A Potent Deactivator
Conversely, the nitro group is a strong deactivating group.[4] Through both inductive and resonance effects, it withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. This deactivating influence is most pronounced at the ortho and para positions, which leaves the meta position as the least deactivated and therefore the preferred site for electrophilic attack.[7]
Predictive Analysis of Regioselectivity
In this compound, three positions on the aromatic ring are available for substitution: C4, C5, and C6. The final substitution pattern is a result of the concerted influence of all three groups.
-
Position C4: This site is ortho to the powerfully activating -NH₂ group but meta to the -OCH₃ and -NO₂ groups.
-
Position C5: This site is para to the activating -OCH₃ group but ortho to the deactivating -NO₂ group and meta to the -NH₂ group.
-
Position C6: This site is para to the powerfully activating -NH₂ group and simultaneously ortho to the activating -OCH₃ group. It is meta to the deactivating -NO₂ group.
Caption: Predicted regioselectivity in this compound.
Key Electrophilic Substitution Reactions & Protocols
The high activation of the ring by the amino and methoxy groups suggests that reactions will proceed readily, but care must be taken to avoid polysubstitution and undesirable side reactions, particularly oxidation of the aniline moiety.[9]
Halogenation (e.g., Bromination)
The powerful activation of the ring makes halogenation with reagents like bromine water likely to be rapid and potentially difficult to control, possibly leading to polybrominated products. Milder conditions are recommended.
Field-Proven Insight: The amino group is a primary determinant of reactivity. To achieve monosubstitution, it is often necessary to use less reactive halogenating agents or to perform the reaction at low temperatures with careful stoichiometric control.
Protocol: Monobromination of this compound
-
Dissolution: Dissolve 1.0 equivalent of this compound in glacial acetic acid in a three-neck flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0-5 °C in an ice bath.
-
Reagent Preparation: In the dropping funnel, prepare a solution of 1.0 equivalent of bromine in glacial acetic acid.
-
Slow Addition: Add the bromine solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the temperature remains below 10 °C. The rationale for slow, cold addition is to dissipate the heat of reaction and minimize over-bromination.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Workup: Pour the reaction mixture into a beaker of ice water. The brominated product, being less polar, should precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol to remove impurities.
-
Purification: Dry the crude product. Recrystallization from ethanol or an ethanol/water mixture should yield the purified 6-bromo-2-methoxy-3-nitroaniline.
Nitration
Direct nitration of anilines with a mixture of nitric and sulfuric acid is highly problematic. The strongly acidic conditions protonate the amino group to form an anilinium ion (-NH₃⁺), which is a powerful meta-directing deactivator.[6][10] Furthermore, the strong oxidizing nature of nitric acid can destroy the aniline ring.[9]
Causality Behind Experimental Choice: To circumvent these issues, a protection-deprotection strategy is essential. The amino group is temporarily converted to an amide (acetanilide) by reacting it with acetic anhydride. This acetyl group moderates the activating effect of the amine, preventing polysubstitution, and protects it from oxidation.[9] The amide is still an ortho-, para- director, guiding the incoming nitro group to the desired C6 position.
Caption: Workflow for the controlled nitration of this compound.
Protocol: Nitration via Amide Protection
-
Acetylation (Protection):
-
Suspend 1.0 equivalent of this compound in water. Add 1.1 equivalents of acetic anhydride followed by a small amount of sodium acetate to buffer the reaction.
-
Stir vigorously until the reaction is complete (TLC analysis). The product, N-(2-methoxy-3-nitrophenyl)acetamide, will precipitate.
-
Filter, wash with water, and dry the solid.
-
-
Nitration:
-
Dissolve the dried acetanilide derivative in concentrated sulfuric acid at 0 °C.
-
Slowly add a cooled mixture of concentrated nitric acid (1.0 eq.) and sulfuric acid, keeping the temperature below 10 °C.
-
After addition, stir for 1-2 hours, allowing the mixture to warm to room temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product. Filter, wash with water, and dry.
-
-
Hydrolysis (Deprotection):
-
Reflux the nitrated acetanilide in aqueous sulfuric acid (e.g., 70%) until TLC indicates the complete removal of the acetyl group.
-
Cool the solution and carefully neutralize with a base (e.g., NaOH solution) to precipitate the final product, 2-methoxy-3,6-dinitroaniline.
-
Filter, wash with water, and purify by recrystallization.
-
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions are generally not feasible on substrates containing an amino group.[9][11] The lone pair on the nitrogen atom acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[11] This coordination forms a complex that places a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards further electrophilic attack, effectively shutting down the reaction.[9] Even with the protection strategy used for nitration, the amide oxygen can still coordinate with the Lewis acid, deactivating the ring. Therefore, Friedel-Crafts reactions are not a recommended synthetic pathway for this molecule.
Summary and Outlook
The reactivity of this compound is dominated by the powerful ortho-, para- directing effects of its amino and methoxy substituents. Electrophilic aromatic substitution is strongly predicted to occur at the C6 position, which is activated by both groups. A secondary, less favorable site of reaction is the C4 position. Standard electrophilic substitution reactions such as halogenation and nitration should proceed readily, although controlled conditions and protection of the amino group are critical for achieving high yields of monosubstituted products. Friedel-Crafts reactions are contraindicated due to catalyst poisoning by the basic amino group. This predictive guide provides a robust framework for researchers to confidently incorporate this compound into their synthetic programs, enabling the development of novel compounds for a range of scientific applications.
References
-
PubChem. 2-Methyl-3-nitroaniline. [Link]
-
Lumen Learning. Substituent Effects | Organic Chemistry II. [Link]
- Google Patents.CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
-
KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]
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ResearchGate. Substituent effects on the physical properties and pKa of aniline. [Link]
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Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Link]
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BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]
-
ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
-
Chemistry LibreTexts. 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
IJRAR. Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. [Link]
-
PubChemLite. this compound (C7H8N2O3). [Link]
-
PubChem. this compound. [Link]
- Google Patents.CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
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ResearchGate. Why does ortho nitro aniline form only 2% on performing nitration of aniline?. [Link]
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Methodological & Application
Synthetic Versatility of 2-Methoxy-3-nitroaniline: A Guide to Heterocyclic Scaffolds
Introduction: Unlocking the Potential of a Unique Building Block
In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Methoxy-3-nitroaniline, a seemingly simple aromatic compound, emerges as a highly versatile and valuable building block for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern—an electron-donating methoxy group ortho to the amine and an electron-withdrawing nitro group meta to the amine—creates a nuanced electronic and steric environment that can be exploited to achieve remarkable chemo- and regioselectivity in various cyclization strategies.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic routes starting from this compound, complete with detailed application notes, step-by-step protocols, and mechanistic insights to empower the design and execution of novel synthetic endeavors.
The strategic placement of the methoxy and nitro groups governs the reactivity of the aniline core. The amino group serves as a primary nucleophile, while the nitro group can be readily reduced to a second amino functionality, paving the way for the formation of ortho-diamino intermediates crucial for the synthesis of numerous fused heterocyclic systems. The methoxy group, in turn, modulates the electron density of the aromatic ring and can influence the regiochemical outcome of cyclization reactions. This interplay of functional groups makes this compound a privileged precursor for scaffolds of significant interest in medicinal chemistry and materials science.
I. Synthesis of Benzimidazoles: A Cornerstone of Medicinal Chemistry
Benzimidazoles represent a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of substituted benzimidazoles from this compound is a robust and efficient process, typically proceeding through a one-pot reductive cyclization with various aldehydes.
Causality Behind Experimental Choices:
The one-pot reductive cyclization strategy is favored for its operational simplicity, high atom economy, and the ability to generate molecular diversity by varying the aldehyde component. The in situ reduction of the nitro group to an amine avoids the isolation of the often-unstable ortho-phenylenediamine intermediate. Common reducing agents like sodium dithionite (Na₂S₂O₄) or a combination of zinc powder and a weak acid are employed due to their chemoselectivity, effectively reducing the nitro group without affecting other sensitive functionalities on the aldehyde or the aniline ring. The choice of solvent, typically ethanol or water, is dictated by the solubility of the reactants and the desired reaction temperature.
Experimental Protocol: One-Pot Reductive Cyclization for 2-Aryl-4-methoxy-1H-benzimidazoles
This protocol details the synthesis of 2-aryl-4-methoxy-1H-benzimidazoles via a one-pot reaction involving the in-situ reduction of this compound and subsequent condensation with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium dithionite (Na₂S₂O₄) or Zinc powder (Zn) and Ammonium chloride (NH₄Cl)
-
Ethanol or Water
-
Magnetic stirrer and heating mantle
-
Round-bottom flask
-
Reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
Procedure using Sodium Dithionite:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.2 mmol) in ethanol (15 mL).
-
To this solution, add an aqueous solution of sodium dithionite (3.0 mmol in 5 mL of water) dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC.
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the desired 2-aryl-4-methoxy-1H-benzimidazole.
Procedure using Zinc Powder:
-
In a round-bottom flask, suspend this compound (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in a mixture of ethanol (10 mL) and water (5 mL).
-
Add ammonium chloride (3.0 mmol) and zinc powder (3.0 mmol) to the suspension.
-
Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
After completion (typically 1-3 hours), filter the hot reaction mixture through a pad of celite to remove the zinc powder.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography.
Data Presentation:
| Entry | Aldehyde | Reducing System | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Na₂S₂O₄ | Ethanol/H₂O | 3 | 85 |
| 2 | 4-Chlorobenzaldehyde | Na₂S₂O₄ | Ethanol/H₂O | 2.5 | 88 |
| 3 | 4-Methoxybenzaldehyde | Zn/NH₄Cl | Ethanol/H₂O | 2 | 92 |
| 4 | 2-Naphthaldehyde | Zn/NH₄Cl | Ethanol/H₂O | 3 | 82 |
Note: The above data is representative and may vary based on specific experimental conditions.
Visualization of the Synthetic Workflow:
Caption: Workflow for one-pot benzimidazole synthesis.
II. Quinoxalines: Privileged Scaffolds in Drug Discovery
Quinoxaline derivatives are another class of nitrogen-containing heterocycles with a broad range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[2] The synthesis of quinoxalines from this compound typically involves a two-step process: reduction of the nitro group to form 2-methoxy-1,3-phenylenediamine, followed by condensation with a 1,2-dicarbonyl compound.
Causality Behind Experimental Choices:
The two-step approach is often preferred when the 1,2-dicarbonyl compound is sensitive to the reducing conditions used for the nitro group. A variety of reducing agents can be employed for the first step, including catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid systems (e.g., SnCl₂/HCl or Fe/HCl), or transfer hydrogenation. The choice of reducing agent depends on the desired reaction conditions and the presence of other functional groups. The subsequent condensation reaction is typically acid- or base-catalyzed and proceeds readily to form the thermodynamically stable quinoxaline ring system.
Experimental Protocol: Two-Step Synthesis of 6-Methoxyquinoxalines
This protocol outlines the synthesis of 6-methoxyquinoxalines through the reduction of this compound followed by cyclocondensation with a 1,2-dicarbonyl compound.
Step 1: Reduction of this compound to 2-Methoxy-1,3-phenylenediamine
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethanol
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add a solution of tin(II) chloride dihydrate (5.0 mmol) in concentrated hydrochloric acid (5 mL) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a cold aqueous solution of sodium hydroxide (e.g., 20% w/v) until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-Methoxy-1,3-phenylenediamine, which can often be used in the next step without further purification.
Step 2: Cyclocondensation with a 1,2-Dicarbonyl Compound
Materials:
-
Crude 2-Methoxy-1,3-phenylenediamine from Step 1
-
1,2-Dicarbonyl compound (e.g., benzil, glyoxal, 2,3-butanedione)
-
Ethanol or Acetic acid
-
Magnetic stirrer and heating mantle
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the crude 2-Methoxy-1,3-phenylenediamine (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound (1.0 mmol) to the solution.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux for 1-3 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 6-methoxyquinoxaline.
Data Presentation:
| Entry | 1,2-Dicarbonyl Compound | Solvent | Time (h) | Yield (%) |
| 1 | Benzil | Ethanol | 2 | 90 |
| 2 | Glyoxal (40% in H₂O) | Ethanol | 1.5 | 85 |
| 3 | 2,3-Butanedione | Acetic Acid | 1 | 92 |
| 4 | Phenylglyoxal | Ethanol | 2.5 | 88 |
Note: The above data is representative and may vary based on specific experimental conditions.
Visualization of the Synthetic Pathway:
Caption: Two-step synthesis of 6-methoxyquinoxalines.
III. Synthesis of Phenazines: Accessing Bioactive Chromophores
Phenazine derivatives are a class of nitrogen-containing heterocyclic compounds known for their redox activity and have applications as dyes, electronic materials, and antibacterial agents. The synthesis of phenazines from this compound can be achieved through a reductive coupling with a catechol derivative, followed by oxidative cyclization.
Causality Behind Experimental Choices:
This synthetic strategy relies on the initial reduction of the nitro group of this compound to generate the corresponding ortho-diamine in situ. This diamine then undergoes condensation with a catechol derivative. The subsequent oxidative cyclization, often facilitated by air or a mild oxidizing agent, leads to the formation of the aromatic phenazine core. The choice of catechol derivative allows for the introduction of various substituents onto the phenazine ring system.
Experimental Protocol: Reductive Cyclization for 1-Methoxyphenazine Derivatives
This protocol outlines a potential synthetic route for 1-methoxyphenazine derivatives from this compound and a catechol.
Materials:
-
This compound
-
Catechol
-
Sodium dithionite (Na₂S₂O₄) or other suitable reducing agent
-
Ethanol or Acetic acid
-
Air or a mild oxidizing agent (e.g., nitrobenzene)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol) and catechol (1.1 mmol) in ethanol (20 mL).
-
Add an aqueous solution of sodium dithionite (3.0 mmol in 5 mL of water) dropwise to the mixture with stirring.
-
Heat the reaction mixture to reflux to facilitate both the reduction of the nitro group and the initial condensation.
-
After the initial reaction is complete (monitored by TLC, typically 2-4 hours), allow air to bubble through the refluxing solution to promote oxidative cyclization. Alternatively, a small amount of nitrobenzene can be added as an oxidant.
-
Continue refluxing until the formation of the phenazine is complete (the reaction mixture often develops a characteristic color).
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-methoxyphenazine derivative.
Visualization of the Reaction Scheme:
Caption: Synthesis of 1-methoxyphenazine derivatives.
IV. Expanding the Synthetic Horizon: Towards Other Heterocyclic Systems
The utility of this compound extends beyond the synthesis of benzimidazoles, quinoxalines, and phenazines. Its unique reactivity profile opens doors to the construction of other valuable heterocyclic scaffolds.
A. Benzoxazoles
The synthesis of benzoxazoles can be achieved by reacting o-aminophenols with various reagents. While this compound is not a direct precursor, its derivative, 2-amino-3-methoxyphenol (obtainable through a multi-step sequence involving diazotization and hydrolysis of the nitro group to a hydroxyl group, followed by reduction), can serve as a key intermediate. This intermediate can then be cyclized with aldehydes, carboxylic acids, or their derivatives to furnish 4-methoxybenzoxazoles.[3][4][5][6][7]
B. Benzodiazepines
Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis of benzodiazepine derivatives can be approached by first converting this compound into a suitable 2-aminobenzophenone derivative. This can be achieved through a multi-step sequence. The resulting aminobenzophenone can then be reacted with an amino acid or its derivative to construct the seven-membered diazepine ring.[8][9][10][11][12]
C. Quinolones
Quinolones are a significant class of antibacterial agents. The Conrad-Limpach synthesis of 4-quinolones involves the reaction of an aniline with a β-ketoester.[13] While direct application with this compound is not straightforward due to the presence of the nitro group, its reduced form, 2-methoxy-3-aminoaniline, could potentially be used. However, the presence of two amino groups could lead to competing reactions. A more viable approach would involve a multi-step synthesis to first prepare a suitably substituted aniline precursor for a known quinolone synthesis, such as the Gould-Jacobs reaction.[1][2][14][15]
Conclusion
This compound stands as a testament to the power of strategic functional group placement in a starting material. Its trifunctional nature provides a versatile platform for the synthesis of a wide range of heterocyclic compounds of significant academic and industrial interest. The protocols and insights provided in this guide are intended to serve as a foundation for further exploration and innovation in the field of heterocyclic chemistry. By understanding the underlying principles of reactivity and carefully selecting reaction conditions, researchers can continue to unlock the full synthetic potential of this valuable building block.
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Kim, J., et al. (2002). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 13(3), 374-377. [Link]
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Holliman, F. G., et al. (1967). Aspects of mass spectra of organic compounds. Part V. Some phenazines. Journal of the Chemical Society C: Organic, 2351-2356. [Link]
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Meeprasert, J., et al. (2025). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry, 23, 4226-4231. [Link]
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Paudyal, M. P., et al. (1968). Oxidative cyclizations. II. Kinetic studies of the reaction of 2-nitroaniline with phenyliodoso acetate in toluene solution. Australian Journal of Chemistry, 21(2), 409-417. [Link]
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Wikipedia. (n.d.). Ullmann condensation. [Link]
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Smilkstein, M. J., et al. (2008). Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. PMC, 1-20. [Link]
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Kim, J., et al. (2002). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. SciELO, 13, 374-377. [Link]
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Cox, E. D., et al. (2016). The Pictet-Spengler Reaction. Comprehensive Organic Name Reactions and Reagents, 1-15. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. [Link]
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Wang, X., et al. (2020). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC, 1-13. [Link]
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Malakar, C. C., et al. (2021). Mechanism of reductive cyclization of o‐phenylenediamine with CO2. ResearchGate. [Link]
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Guchhait, S. K., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]
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Mavrodi, D. V., et al. (2013). LC-MS analyses of phenazines extracted from isogenic derivatives of P. aeruginosa PAO1 and PW5126. ResearchGate. [Link]
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Nishioka, H., et al. (2004). NOVEL SYNTHESIS OF BENZOXAZOLES FROM O-NITROPHENOLS AND AMINES. HETEROCYCLES, 64, 193-200. [Link]
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Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 1-10. [Link]
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Bielawska, A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
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Sun, Y., & Gao, K. (2023). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. Organic Chemistry Portal. [Link]
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Semba, K., et al. (2020). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. PMC. [Link]
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Tian, Q., et al. (2019). synthesis of 2-substituted-benzoxazoles a. ResearchGate. [Link]
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Kumar, A., et al. (2022). Evolution of the synthetic route of 2‐quinolones. ResearchGate. [Link]
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Borah, B., et al. (2021). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry, 19(32), 7046-7050. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]
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Semba, K., et al. (2020). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. -ORCA - Cardiff University. [Link]
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The Royal Society of Chemistry. (2019). 1H NMR spectra. [Link]
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Kumar, A., et al. (2016). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica, 8(19), 23-30. [Link]
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Cantillo, D., et al. (2013). An efficient and one-pot reductive cyclization for synthesis of 2-substituted benzimidazoles from o-nitroaniline under microwave conditions. ResearchGate. [Link]
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Guchhait, S. K., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. PMC, 1-38. [Link]
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Gevorgyan, V., et al. (2019). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. PMC, 1-13. [Link]
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Mavrodi, D. V., et al. (2013). LC-MS analysis of phenazines produced from P. aeruginosa PAO1 and PW5126. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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Kim, J., et al. (2002). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. ResearchGate. [Link]
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Wang, X., et al. (2019). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. PMC. [Link]
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Meeprasert, J., et al. (2025). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry. [Link]
-
He, L., et al. (2013). Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles. Green Chemistry, 15(11), 3103-3107. [Link]
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Söderberg, B. C. G. (2013). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions, 1-52. [Link]
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Tan, Y. H., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
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de Oliveira, C. A., et al. (2009). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link]
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Al-Masoudi, N. A., et al. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
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De Luca, L., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]
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2-Methoxy-3-nitroaniline as a precursor for heterocyclic compound synthesis
Application Notes & Protocols
Topic: 2-Methoxy-3-nitroaniline: A Strategic Precursor for the Synthesis of Bio-active Heterocyclic Scaffolds
Introduction: The Strategic Advantage of this compound
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation.[1] this compound stands out as a particularly valuable precursor due to its unique trifunctional substitution pattern on the benzene ring. The strategic placement of an amino group, a methoxy group, and a nitro group provides a rich platform for diverse chemical transformations.[2] The electron-donating methoxy group and the electron-withdrawing nitro group create a distinct electronic environment, while the adjacent amino and reducible nitro functionalities are primed for cyclization reactions.[2]
This guide provides an in-depth exploration of the utility of this compound in synthesizing key heterocyclic systems, namely benzimidazoles and quinoxalines. These scaffolds are prevalent in a multitude of pharmaceutically active agents, demonstrating activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5][6] We will delve into the underlying reaction mechanisms, provide field-proven, step-by-step protocols, and present data to empower researchers in their synthetic endeavors.
Core Transformation: Reductive Cyclization Pathways
The synthetic utility of this compound hinges on the reduction of its nitro group to a primary amine, generating the transient or isolated intermediate, 2-methoxy-1,3-phenylenediamine. This diamine is the key nucleophile that undergoes subsequent cyclocondensation with various electrophilic partners. Modern synthetic strategies often favor a one-pot approach, where the reduction and cyclization occur sequentially in the same reaction vessel. This methodology enhances efficiency, reduces waste, and simplifies purification, aligning with the principles of green chemistry.[7][8]
The general workflow involves two key stages, which can be performed stepwise or concurrently:
-
Reduction of the Nitro Group: Conversion of the -NO₂ group to an -NH₂ group.
-
Cyclocondensation: Reaction of the resulting 1,2-diamine with a suitable precursor (e.g., an aldehyde or a 1,2-dicarbonyl compound) to form the heterocyclic ring.
Caption: General synthetic workflow from this compound.
Application I: Synthesis of 4-Methoxybenzimidazoles
The benzimidazole motif is a privileged scaffold in drug discovery, found in numerous FDA-approved drugs.[5] The one-pot reductive cyclization of 2-nitroanilines with aldehydes is a highly efficient method for their synthesis, bypassing the need to isolate the often-unstable o-phenylenediamine intermediate.[7][9]
Causality of Method: This protocol utilizes sodium dithionite (Na₂S₂O₄) as the reducing agent. Na₂S₂O₄ is effective in aqueous or alcoholic media, relatively inexpensive, and safer to handle than catalytic hydrogenation systems, making it suitable for standard laboratory settings. The reaction proceeds via the reduction of the nitro group, followed by the acid-catalyzed condensation of the resulting diamine with the aldehyde and subsequent oxidative aromatization to form the stable benzimidazole ring.
Protocol 1: One-Pot Synthesis of 2-Aryl-4-methoxy-1H-benzimidazoles
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Round-bottom flask, reflux condenser, magnetic stirrer with heating
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.68 g, 10 mmol) and the desired aromatic aldehyde (12 mmol, 1.2 eq) in ethanol (40 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
In a separate beaker, prepare a solution of sodium dithionite (5.22 g, 30 mmol, 3 eq) in water (20 mL).
-
Add the aqueous sodium dithionite solution dropwise to the alcoholic solution of the reactants over 15 minutes. An exothermic reaction and color change are typically observed.
-
Once the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) using a heating mantle.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of petroleum ether:ethyl acetate as eluent). The reaction is typically complete within 2-5 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.
-
Pour the cooled mixture into 150 mL of ice-cold water with stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water (3 x 30 mL) to remove inorganic salts.
-
Dry the crude product in a vacuum oven.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-aryl-4-methoxy-1H-benzimidazole.
Data Summary: Representative Yields
| Entry | Aldehyde Partner | Product Name | Typical Yield (%) |
| 1 | Benzaldehyde | 4-Methoxy-2-phenyl-1H-benzimidazole | 85-92% |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4-methoxy-1H-benzimidazole | 88-95% |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxy-2-(4-methoxyphenyl)-1H-benzimidazole | 82-90% |
| 4 | 4-Nitrobenzaldehyde | 4-Methoxy-2-(4-nitrophenyl)-1H-benzimidazole | 90-96% |
| (Yields are indicative and may vary based on reaction scale and purification efficiency.) |
Application II: Synthesis of 5-Methoxyquinoxalines
Quinoxalines are another class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[10] The most classic and reliable synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[11] Recent advancements have enabled one-pot syntheses directly from 2-nitroanilines, often using transition-metal catalysts.[8][12]
Causality of Method: The following two-step protocol is presented for its reliability and applicability with a wide range of substrates, avoiding complex catalytic systems. It relies on the robust reduction of the nitroaniline using iron powder in an acidic medium, a classic and cost-effective method.[13] The subsequent condensation with a 1,2-dicarbonyl compound like benzil is typically high-yielding and proceeds readily in an alcoholic solvent, often with a catalytic amount of acid to facilitate the dehydration steps.
Caption: Two-step workflow for 5-methoxyquinoxaline synthesis.
Protocol 2: Two-Step Synthesis of 2,3-Diaryl-5-methoxyquinoxalines
Step 1: Synthesis of 2-Methoxy-1,3-phenylenediamine
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution (20%)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
To a 250 mL round-bottom flask, add this compound (3.36 g, 20 mmol), ethanol (60 mL), and water (15 mL).
-
Stir the suspension and add concentrated HCl (1 mL).
-
Heat the mixture to reflux (approx. 85 °C).
-
Once refluxing, add iron powder (3.35 g, 60 mmol, 3 eq) portion-wise over 30 minutes to control the exothermic reaction.
-
Continue refluxing for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature. A dense black/grey sludge will be present.
-
Carefully neutralize the mixture by the slow addition of 20% aqueous NaOH until the pH is approximately 8-9. Caution: This is an exothermic process.
-
Filter the hot mixture through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake with hot ethanol (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-methoxy-1,3-phenylenediamine. This product is often used directly in the next step without further purification due to its susceptibility to air oxidation.
Step 2: Synthesis of 2,3-Diphenyl-5-methoxyquinoxaline
Materials:
-
Crude 2-methoxy-1,3-phenylenediamine (from Step 1)
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
Procedure:
-
Dissolve the crude 2-methoxy-1,3-phenylenediamine (approx. 20 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask.
-
Add benzil (4.20 g, 20 mmol, 1 eq) to the solution.
-
Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture in an ice bath.
-
The product will typically crystallize or precipitate from the solution.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry to yield the desired 2,3-diphenyl-5-methoxyquinoxaline.
Data Summary: Representative Quinoxaline Syntheses
| Entry | 1,2-Dicarbonyl Partner | Product Name | Typical Yield (%) |
| 1 | Benzil | 5-Methoxy-2,3-diphenylquinoxaline | 85-94% |
| 2 | 2,3-Butanedione | 5-Methoxy-2,3-dimethylquinoxaline | 78-88% |
| 3 | Glyoxal (40% in H₂O) | 5-Methoxyquinoxaline | 70-80% |
| (Yields are calculated over two steps based on the initial amount of this compound.) |
Safety & Handling
This compound and related nitroanilines are toxic compounds. Always consult the Safety Data Sheet (SDS) before use.[14]
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound serves as a highly effective and versatile precursor for constructing medicinally relevant heterocyclic cores. The protocols detailed herein for the synthesis of 4-methoxybenzimidazoles and 5-methoxyquinoxalines demonstrate efficient and reliable pathways to these important molecular scaffolds. By leveraging both one-pot reductive cyclizations and classic two-step procedures, researchers can readily access a diverse library of compounds for evaluation in drug discovery and materials science applications.
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J. Org. Chem. 2012, 77, 13, 6508–6512. One-Pot Synthesis of Benzimidazoles from 2-Nitroanilines and Aldehydes. ([Link])
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Progress in Chemical and Biochemical Research 2021, 4(1), 57-67. One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. ([Link])
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Molecules. 2021, 26(11), 3161. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. ([Link])
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Green Chemistry. 2018, 20, 186-191. Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy. ([Link])
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Organic Chemistry Portal. Synthesis of benzimidazoles. ([Link])
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Green Chemistry. 2014, 16, 3039-3044. Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2. ([Link])
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Impact Factor. Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. ([Link])
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ResearchGate. Scheme 2. Condensation of 2 with ethylenediamine and o-phenylenediamine. ([Link])
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Experimental protocols for diazotization of 2-Methoxy-3-nitroaniline
An In-Depth Technical Guide to the Diazotization of 2-Methoxy-3-nitroaniline
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the synthesis of 2-methoxy-3-nitrobenzenediazonium salt, a critical intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, causality behind experimental choices, and the critical safety systems required for handling these energetic compounds.
Introduction: The Synthetic Utility of this compound
This compound is an aromatic amine whose value in chemical synthesis is unlocked through its conversion to a diazonium salt.[1] The diazotization process, first discovered by Peter Griess in 1858, transforms the primary amino group (-NH₂) into a highly versatile diazonium moiety (-N₂⁺).[2][3] This functional group is an excellent leaving group (as dinitrogen gas), enabling a wide array of subsequent reactions, including Sandmeyer, Schiemann, and Gomberg-Bachmann reactions.[4][5][6]
However, the most prominent application of aryl diazonium salts is in azo coupling reactions .[7][8] The diazonium ion acts as a weak electrophile that reacts with electron-rich aromatic compounds (coupling components) to form azo compounds (Ar-N=N-Ar').[8] These products are notable for their extended conjugated systems, which makes them intensely colored, forming the basis for a vast range of azo dyes and pigments.[7][9] The specific substituents on this compound—an electron-donating methoxy group and a strongly electron-withdrawing nitro group—influence both the stability of the diazonium salt and the colorimetric properties of the final azo products.
The Chemical Principle: Mechanism of Diazotization
The diazotization of a primary aromatic amine is a well-established reaction that proceeds via the formation of a nitrosonium ion (NO⁺) electrophile.[3][10] This electrophile is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures.[5]
The mechanism unfolds in several discrete steps:
-
Formation of the Nitrosonium Ion: The strong acid protonates nitrous acid (formed from NaNO₂ and HCl), which then loses a molecule of water to generate the highly electrophilic nitrosonium ion (N≡O⁺).[3]
-
N-Nitrosation: The lone pair of electrons on the nitrogen atom of the primary amine (this compound) attacks the nitrosonium ion. This forms an N-N bond and results in an N-nitrosonium ion.[10]
-
Deprotonation and Tautomerization: A rapid deprotonation step yields an N-nitrosamine intermediate. This intermediate then tautomerizes in the acidic medium to form a diazohydroxide.[3]
-
Formation of the Diazonium Ion: The hydroxyl group of the diazohydroxide is protonated by the excess acid, forming a good leaving group (H₂O). The subsequent loss of water generates the stable, resonance-stabilized aryldiazonium ion.[3]
The presence of the electron-withdrawing nitro group on the aromatic ring decreases the nucleophilicity of the amino group, which can make the diazotization of nitroanilines slower compared to aniline itself.[4][11] Therefore, ensuring complete reaction is crucial.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark brown/black; vigorous gas evolution. | Temperature exceeded 5 °C, causing rapid decomposition of the diazonium salt. | Immediately add more ice to the bath to cool the reaction. If uncontrollable, prepare for quenching. In future runs, slow the nitrite addition rate and improve cooling efficiency. |
| Starch-iodide test remains negative after all NaNO₂ is added. | Insufficient NaNO₂ (weighing error or impure reagent). Amine is not fully converted. | Prepare a small additional amount of NaNO₂ solution (e.g., 5% of the original amount) and add it dropwise, testing after each addition until a positive result is sustained. |
| Solid material remains in the flask after reaction. | Incomplete reaction; the amine hydrochloride is less soluble than the diazonium salt. | Ensure sufficient stirring time and confirm a slight excess of nitrous acid. The substituents on the aniline may reduce solubility; a small amount of co-solvent (like acetic acid) can sometimes be used, but this should be validated first. |
| Excessive foaming during urea addition. | A large excess of nitrous acid was present. | Add urea very slowly and in small portions. Ensure the reaction flask has adequate headspace. |
Conclusion
The diazotization of this compound is a powerful and essential transformation for the synthesis of a variety of chemical targets, particularly azo colorants. The success of this protocol is contingent not just on procedural accuracy but on a foundational understanding of the reaction's mechanism and inherent hazards. Strict, unwavering control of temperature is the most critical experimental parameter. By following this detailed guide and embedding the principles of safety into the workflow, researchers can reliably and safely generate this valuable synthetic intermediate for their ongoing development programs.
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Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]
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Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]
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Smith, M. B., & Brgoch, J. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. [Link]
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Oladipo, M. A., et al. (2015). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry. [Link]
-
Patel, K. R., & Patel, K. C. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Tilstam, U., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, ACS Publications. [Link]
-
Oladipo, M. A., et al. (2015). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Eurasian Journal of Soil Science. [Link]
-
Nehete, C. A. (2010). Synthesis of Novel AZO-Aniline with different substituted Anilines and study of their Biological Activity. International Journal of Pharma and Bio Sciences. [Link]
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Yates, E., & Yates, A. (2016). The diazotization process. ResearchGate. [Link]
-
Unkown Author. (2020). DIAZONIUM SALTS. Academia.edu. [Link]
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Urban, S., et al. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Azo coupling. Wikipedia. [Link]
-
Novak, L., et al. (2009). Simultaneous displacement of a nitro group during coupling of diazotized o-nitroaniline with phenols. ResearchGate. [Link]
-
Chem 263. (2016). Reaction of Side Chains of Aromatic Compounds. University of Alberta. [Link]
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eGyanKosh. (n.d.). DIAZONIUM SALTS. eGyanKosh. [Link]
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Mythri, C., et al. (n.d.). CHARACTERIZATION AND PREPARATION OF DIAZONIUM SALT BY USING IR, UV AND NMR SPCTRA. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
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Unknown Author. (n.d.). The Synthesis of Azo Dyes. University of Toronto. [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]
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Quora. (2016). What is the product for reaction of ortho-nitroaniline with nitrous acid? Quora. [Link]
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Application Notes & Protocols: The Strategic Use of 2-Methoxy-3-nitroaniline in the Synthesis of Pharmaceutical Intermediates
Abstract
This guide provides a detailed technical overview of 2-Methoxy-3-nitroaniline, a key chemical building block in the synthesis of complex pharmaceutical intermediates. We explore its unique structural attributes and their influence on reactivity, with a focus on its application in constructing heterocyclic scaffolds prevalent in modern drug discovery, particularly within the domain of kinase inhibitors. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, safety and handling procedures, and the scientific rationale underpinning its use, ensuring both practical utility and a deep conceptual understanding.
Introduction: The Strategic Importance of this compound
Substituted nitroanilines have a long history in chemical synthesis, initially as precursors for azo dyes.[1] However, their utility has expanded significantly, and they are now recognized as indispensable starting materials in medicinal chemistry. This compound (PubChem CID: 66559) is a particularly valuable reagent due to its specific substitution pattern.[2] The molecule features three key functional groups on an aromatic ring: a primary amine (-NH₂), a nitro group (-NO₂), and a methoxy group (-OCH₃).
The strategic placement of these groups dictates the molecule's reactivity:
-
Amine Group: A primary nucleophile and a site for diazotization or acylation.
-
Nitro Group: A powerful electron-withdrawing group that can be readily reduced to a second amine, enabling the formation of diaminoaromatic intermediates.
-
Methoxy Group: An electron-donating group that influences the electronic properties and steric environment of the ring, often impacting solubility and interactions with biological targets.
This unique combination makes this compound an ideal precursor for synthesizing a variety of heterocyclic compounds, which form the core of a vast number of pharmaceuticals.[3][4]
Core Application: A Gateway to Heterocyclic Kinase Inhibitor Scaffolds
Protein kinases are a critical class of enzymes involved in cellular signaling pathways that control growth, proliferation, and survival.[5] Their dysregulation is a hallmark of many diseases, including cancer, making them a major focus of drug development.[6] Many FDA-approved kinase inhibitors are heterocyclic compounds designed to compete with ATP at the enzyme's active site.[7]
Substituted anilines are foundational to many kinase inhibitor scaffolds. The aniline nitrogen frequently forms crucial hydrogen bonds with the "hinge region" of the kinase, anchoring the inhibitor in the ATP-binding pocket. The ability to transform this compound into a substituted o-phenylenediamine derivative (by reducing the nitro group) makes it a powerful starting point for building bicyclic heterocyclic systems like benzimidazoles. These scaffolds are prevalent in a wide range of biologically active compounds.[8]
For instance, the synthesis of potent and selective inhibitors for kinases such as Casein Kinase 2 (CSNK2A) has been demonstrated using ortho-methoxy substituted anilines, highlighting the importance of this structural motif for achieving desired biological activity and selectivity.[9] The methoxy group can serve as an isosteric replacement for other functionalities, helping to optimize kinome-wide selectivity and reduce off-target effects.[9]
Logical Framework: From Starting Material to Heterocyclic Core
The diagram below illustrates the fundamental synthetic logic for leveraging this compound. The critical step is the selective reduction of the nitro group to generate a vicinal diamine, which is poised for cyclization.
Caption: Logical flow from this compound to a core pharmaceutical scaffold.
Detailed Experimental Protocol: One-Pot Reductive Cyclization for Benzimidazole Synthesis
This protocol details a representative one-pot synthesis of a 7-methoxybenzimidazole derivative from this compound. This method is efficient as it avoids the isolation of the potentially unstable diamine intermediate.
Objective: To synthesize a 2-substituted-7-methoxybenzimidazole intermediate.
Principle: The nitro group of this compound is reduced to an amine using sodium dithionite. This in situ generated diamine immediately undergoes a condensation reaction with an aldehyde, followed by oxidative cyclization to form the stable benzimidazole ring system.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% Purity | Sigma-Aldrich | Toxic solid; handle with appropriate PPE. |
| Aromatic Aldehyde (e.g., Benzaldehyde) | Reagent Grade | Fisher Scientific | The "R" group of the final product. |
| Sodium Dithionite (Na₂S₂O₄) | ≥85% Purity | Acros Organics | Moisture sensitive reducing agent. |
| Ethanol (EtOH) | Anhydrous | VWR | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore | Extraction solvent. |
| Brine (Saturated NaCl solution) | N/A | Lab Prepared | Used for washing during work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Alfa Aesar | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
Step-by-Step Methodology
Causality Behind Choices:
-
Solvent: Ethanol is chosen as it effectively dissolves the starting aniline and the aldehyde, while also being compatible with the aqueous sodium dithionite solution, creating a biphasic system where the reaction can proceed at the interface or in the organic phase.[8]
-
Reducing Agent: Sodium dithionite is a mild and effective reducing agent for converting aromatic nitro groups to amines in the presence of other functional groups. It is safer and easier to handle on a lab scale than catalytic hydrogenation for this type of one-pot reaction.[8]
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a rapid and essential technique to track the consumption of the starting material and the formation of the product, preventing unnecessarily long reaction times or premature quenching.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq, e.g., 1.68 g, 10 mmol) in ethanol (30 mL).
-
Addition of Aldehyde: Add the selected aromatic aldehyde (1.1 eq, e.g., 1.17 g, 11 mmol) to the solution. Stir the mixture at room temperature for 5 minutes.
-
Preparation of Reductant: In a separate beaker, prepare a solution of sodium dithionite (3.0 eq, e.g., 5.22 g, 30 mmol) in water (15 mL).
-
Reductive Cyclization: Heat the ethanolic reaction mixture to reflux (approx. 78°C). Once refluxing, add the aqueous sodium dithionite solution dropwise over 20-30 minutes using an addition funnel.
-
Reaction Progression: Continue to heat the mixture at reflux. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) every hour. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting aniline spot.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate (50 mL) and stir vigorously.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 2-substituted-7-methoxybenzimidazole.
Expected Outcome
| Parameter | Expected Result |
| Yield | 65-85% (highly dependent on the aldehyde used) |
| Appearance | Off-white to pale yellow solid |
| Purity (Post-CC) | >98% by HPLC and ¹H NMR |
Safety and Handling Precautions
Working with this compound and its reagents requires strict adherence to safety protocols.[10]
-
Hazard Profile: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure. Always consult the latest Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.[10]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Spill Response: In case of a solid spill, do not create dust. Moisten the material with 60-70% ethanol and carefully transfer it to a sealed container for disposal.[12] Wash the affected area thoroughly.
-
Waste Disposal: Dispose of all chemical waste, including contaminated materials and solvents, according to institutional and local environmental regulations. Do not discharge into drains.[11]
Visualization of the Synthetic Workflow
The following diagram provides a visual representation of the key steps in the experimental protocol described above.
Caption: Step-by-step workflow for the synthesis of a benzimidazole intermediate.
Conclusion
This compound is a versatile and strategically important building block for the synthesis of pharmaceutical intermediates. Its unique electronic and structural properties facilitate the efficient construction of complex heterocyclic scaffolds, particularly those found in targeted therapies like kinase inhibitors. The one-pot reductive cyclization protocol presented here offers a reliable and scalable method for accessing benzimidazole cores. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can effectively utilize this reagent to accelerate the discovery and development of novel therapeutic agents.
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Lemurell, M., et al. (2021). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Institutes of Health. Available at: [Link]
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Kumar, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available at: [Link]
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Ghasemzadeh, M. A., & Ghafuri, H. (2019). Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. Available at: [Link]
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Bakunov, S. A., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available at: [Link]
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Asquith, C. R. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. University of Southampton ePrints. Available at: [Link]
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2-Methoxy-3-nitroaniline as a building block for novel organic materials
Starting Fundamental Research
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Acquiring Relevant Data
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Exploring Characterization Methods
I've made headway in finding relevant characterization techniques. I've identified the Z-scan and cyclic voltammetry as suitable methods for assessing NLO properties and electrochemical behavior. Furthermore, I've found mentions of DFT calculations for predicting electronic and NLO properties, which will be useful. Despite this progress, I still need more specific examples of this compound's use in novel organic materials beyond dyes, although I can now extrapolate using similar molecules.
Refining Application Focus
I've expanded my data collection on nitroaniline applications. I have details on azo dye synthesis and characterization methods for NLO properties and electrochemical behavior. My new focus is on crafting an application note, detailing known uses and presenting potential applications like NLO materials and conductive polymers. I will create a guide with a practical approach.
Analyzing Reaction Pathways
I've significantly expanded my data on this compound's synthesis and use. I now have detailed protocols, especially on azo dye synthesis, and found characterization methods like Z-scan and cyclic voltammetry. I have begun drafting the application note, with emphasis on dye synthesis. Furthermore, I've developed a forward-looking section that details potential novel uses such as conductive polymers and NLO materials. Despite this progress, there's still a lack of concrete examples for this compound, but I'm ready to proceed by extrapolating from similar compounds. I will now integrate the information I have into the application note, and I will include visual elements like Graphviz diagrams.
Application Notes and Protocols for the Synthesis of Quinoxalines from 2-Methoxy-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides detailed methodologies for the synthesis of quinoxaline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities.[1][2][3][4][5] The protocols outlined herein focus on the utilization of 2-Methoxy-3-nitroaniline as a readily available starting material. The synthesis is approached as a two-step process: the initial reduction of the nitro group to form a substituted o-phenylenediamine, followed by the classical yet versatile cyclocondensation reaction with a 1,2-dicarbonyl compound to yield the target quinoxaline scaffold. This guide offers in-depth, step-by-step protocols, explains the rationale behind experimental choices, and presents modern, environmentally benign synthetic strategies, including microwave-assisted methods.[6][7][8]
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxalines, also known as benzopyrazines, are nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1] This structural motif is a key component in numerous pharmacologically active compounds, exhibiting a wide range of therapeutic properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[2][3] The versatility of the quinoxaline core allows for extensive structural modifications, making it a privileged scaffold in the design and development of novel therapeutic agents.[1][4] The synthesis of quinoxalines has evolved from traditional methods to more efficient and sustainable protocols, aligning with the principles of green chemistry.[4][6][7]
Synthetic Strategy Overview
The synthesis of quinoxalines from this compound is not a direct conversion but rather a sequential two-step process. This strategic approach is necessary to first generate the reactive intermediate, an o-phenylenediamine derivative, which then undergoes the core quinoxaline-forming reaction.
Step 1: Reduction of the Nitro Group
The initial and critical step is the reduction of the nitro group in this compound to an amine. This transformation yields 3-methoxybenzene-1,2-diamine, the key o-phenylenediamine intermediate required for the subsequent cyclization.
Step 2: Cyclocondensation to Form the Quinoxaline Ring
The synthesized 3-methoxybenzene-1,2-diamine is then reacted with a 1,2-dicarbonyl compound (e.g., benzil, glyoxal) in a cyclocondensation reaction. This reaction, often referred to as the Hinsberg quinoxaline synthesis, is a robust and widely used method for constructing the quinoxaline core.[9][10][11]
Visualizing the Synthetic Pathway
The overall synthetic workflow can be visualized as a two-stage process, starting with the reduction of the nitroaniline precursor, followed by the cyclocondensation to form the desired quinoxaline derivative.
Caption: Synthetic workflow for quinoxaline synthesis from this compound.
Detailed Experimental Protocols
Protocol 1: Reduction of this compound to 3-Methoxybenzene-1,2-diamine
This protocol details the catalytic hydrogenation of this compound, a common and efficient method for the reduction of aromatic nitro compounds.[12][13][14][15][16]
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite® or a similar filter aid
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times). Maintain a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the solvent used in the reaction.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-methoxybenzene-1,2-diamine. The product can be used directly in the next step or purified further by column chromatography if necessary.
Causality and Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups.[17] It offers good activity and can often be recycled.
-
Solvent: Methanol and ethanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the hydrogenation conditions.
-
Safety: Catalytic hydrogenation with hydrogen gas can be hazardous.[12][13][14][15] It is crucial to perform this reaction in a well-ventilated fume hood and to handle hydrogen gas with care. The palladium catalyst is pyrophoric and should be handled under an inert atmosphere when dry.
Protocol 2A: Conventional Synthesis of a Quinoxaline Derivative
This protocol describes the traditional condensation of 3-methoxybenzene-1,2-diamine with benzil to form 5-methoxy-2,3-diphenylquinoxaline.[18][19][20]
Materials:
-
3-Methoxybenzene-1,2-diamine (from Protocol 1)
-
Benzil
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Crystallization dish
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-methoxybenzene-1,2-diamine (1.0 eq) and benzil (1.0 eq) in ethanol or acetic acid.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product will often crystallize out of the solution. If not, the solvent can be partially evaporated to induce crystallization. Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry. The product can be further purified by recrystallization.
Causality and Experimental Choices:
-
Solvent: Ethanol is a common and effective solvent for this condensation. Acetic acid can also be used and may catalyze the reaction.
-
Temperature: Heating to reflux provides the necessary activation energy for the condensation and dehydration steps to occur at a reasonable rate.
Protocol 2B: Microwave-Assisted Synthesis of a Quinoxaline Derivative
This protocol offers a more rapid and often higher-yielding synthesis using microwave irradiation, a green chemistry approach.[21][22][23][24][25]
Materials:
-
3-Methoxybenzene-1,2-diamine (from Protocol 1)
-
Benzil
-
Microwave synthesis vial
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine 3-methoxybenzene-1,2-diamine (1.0 eq) and benzil (1.0 eq). The reaction can often be performed solvent-free or with a minimal amount of a high-boiling solvent like ethanol.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 5-15 minutes).
-
Isolation and Purification: After the reaction, allow the vial to cool to room temperature. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol).
Causality and Experimental Choices:
-
Microwave Irradiation: Microwaves provide rapid and uniform heating, which can significantly accelerate the reaction rate and often leads to cleaner reactions with higher yields in a fraction of the time compared to conventional heating.[21][22][24][25]
-
Solvent-Free Conditions: The ability to run this reaction without a solvent makes it an environmentally friendly method, reducing waste and simplifying purification.[22][23]
Data Presentation: Comparative Analysis of Synthesis Methods
| Parameter | Protocol 2A: Conventional Synthesis | Protocol 2B: Microwave-Assisted Synthesis |
| Reaction Time | 2-4 hours | 5-15 minutes |
| Typical Yield | 70-85% | 85-95% |
| Energy Consumption | High | Low |
| Solvent Usage | Moderate | Minimal to None |
| Environmental Impact | Moderate | Low |
Characterization of Quinoxaline Derivatives
The synthesized quinoxaline derivatives should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[26][27][28] The aromatic protons and carbons of the quinoxaline core and any substituents will have characteristic chemical shifts.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the expected product has been formed.
-
Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups present in the molecule.
-
Melting Point: A sharp melting point is an indicator of the purity of the synthesized compound.
Conclusion
The synthesis of quinoxalines from this compound is a robust and adaptable process. By first performing a reliable reduction of the nitro group, the resulting o-phenylenediamine can be readily converted to a variety of quinoxaline derivatives through cyclocondensation with 1,2-dicarbonyl compounds. Modern techniques such as microwave-assisted synthesis offer significant advantages in terms of reaction time, yield, and environmental impact, making them highly attractive for applications in research and drug development. The protocols provided in this guide are designed to be a valuable resource for scientists working on the synthesis of these important heterocyclic compounds.
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Application Notes & Protocols: The Strategic Utility of 2-Methoxy-3-nitroaniline in Medicinal Chemistry
Prepared by: Senior Application Scientist, Gemini Division
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of novel therapeutic agents. 2-Methoxy-3-nitroaniline is a highly valuable aromatic building block, distinguished by a unique electronic and steric arrangement of its functional groups. The molecule features an electron-donating methoxy group (-OCH₃), an electron-withdrawing nitro group (-NO₂), and a nucleophilic amino group (-NH₂) positioned in a specific 1,2,3-substitution pattern on the benzene ring.
This precise architecture makes this compound a versatile precursor for a variety of complex heterocyclic structures, which form the core of countless biologically active compounds.[1][2] The interplay between the functional groups allows for selective chemical transformations, providing chemists with a powerful tool to access diverse molecular scaffolds. The nitro group, in particular, serves as a masked amine, which can be unmasked under reductive conditions to trigger cyclization reactions, a cornerstone of its utility in synthesizing fused heterocyclic systems.[1][3] This guide provides an in-depth exploration of its practical applications, complete with detailed protocols for its use in the synthesis of key pharmacophores.
Core Application: Synthesis of Fused Nitrogen Heterocycles
The primary application of this compound in medicinal chemistry is its role as a key intermediate in the synthesis of fused bicyclic heteroaromatics, such as benzimidazoles and quinoxalines. These scaffolds are privileged structures in drug discovery, appearing in a wide range of approved drugs with activities spanning anticancer, antiviral, and antihypertensive therapies.
The synthetic strategy hinges on the reductive cyclization of this compound. The nitro group is selectively reduced to a primary amine, generating a transient in situ intermediate: 1-methoxy-2,3-diaminobenzene . This diamine is highly reactive and is immediately trapped by a suitable electrophile (such as an aldehyde or a 1,2-dicarbonyl compound) to form the desired heterocyclic ring system in a one-pot reaction. This approach is highly efficient as it circumvents the need to isolate the often unstable diamine intermediate.
Diagram 1: Synthetic Utility of this compound
The following diagram illustrates the central role of this compound as a precursor to key heterocyclic systems via a common diamine intermediate.
Caption: Synthetic pathways from this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations. They are designed to be self-validating, with clear endpoints and purification strategies.
Protocol 1: One-Pot Synthesis of 2-Aryl-4-methoxy-1H-benzimidazoles via Reductive Cyclization
This protocol details the synthesis of 2-aryl-4-methoxy-1H-benzimidazoles through a one-pot reaction involving the in-situ reduction of this compound and subsequent condensation with an aromatic aldehyde. This method is adapted from established procedures for related isomers.[4]
Principle: The nitro group of this compound is reduced by sodium dithionite to form a diamine intermediate. This diamine immediately undergoes a condensation reaction with an aromatic aldehyde, followed by cyclization and aromatization to yield the stable benzimidazole product.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 5.95 mmol, 1.0 equiv.) and the selected aromatic aldehyde (1.2 equiv.) in ethanol (25 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Preparation of Reducing Agent: In a separate beaker, prepare a solution of sodium dithionite (3.1 g, 17.8 mmol, 3.0 equiv.) in deionized water (15 mL).
-
Reductive Cyclization: Heat the ethanolic solution of the aniline and aldehyde to reflux (approx. 78°C). Once refluxing, add the aqueous sodium dithionite solution dropwise over 15-20 minutes.
-
Reaction Monitoring: Continue heating at reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting aniline (a colored spot) and the appearance of a new, often fluorescent, product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. Pour the mixture into 100 mL of ice-cold water to precipitate the crude product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove inorganic salts and then with a small amount of cold ethanol to remove residual impurities.
-
Drying and Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from an appropriate solvent system, such as ethanol/water or ethyl acetate.
Self-Validation and Troubleshooting:
-
Expected Outcome: Formation of a crystalline solid. The identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the target benzimidazole.
-
Troubleshooting: If the reaction stalls (incomplete consumption of starting material), an additional portion of sodium dithionite (0.5 equiv.) can be added. If significant side products are observed, purification by column chromatography may be necessary.
Diagram 2: Experimental Workflow for Benzimidazole Synthesis
This diagram visualizes the step-by-step laboratory workflow for Protocol 1.
Caption: One-pot reductive cyclization workflow.
Data Presentation: Representative Syntheses
The following table summarizes expected outcomes for the synthesis of various 2-aryl-4-methoxy-1H-benzimidazoles using Protocol 1. The data is representative and serves to illustrate the scope of the reaction.
| Aldehyde (R-CHO) | Product Structure | Product Name | Hypothetical Yield (%) | Expected Mass [M+H]⁺ |
| Benzaldehyde | 4-Methoxy-2-phenyl-1H-benzimidazole | C₁₄H₁₂N₂O | 85-92% | 225.10 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4-methoxy-1H-benzimidazole | C₁₄H₁₁ClN₂O | 82-90% | 259.06 |
| 4-Methoxybenzaldehyde | 4-Methoxy-2-(4-methoxyphenyl)-1H-benzimidazole | C₁₅H₁₄N₂O₂ | 88-95% | 255.11 |
| Furan-2-carbaldehyde | 2-(Furan-2-yl)-4-methoxy-1H-benzimidazole | C₁₂H₁₀N₂O₂ | 78-85% | 215.08 |
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its unique substitution pattern facilitates efficient, often one-pot, syntheses of valuable heterocyclic cores like benzimidazoles and quinoxalines. The protocols and data presented herein demonstrate its practical utility and provide a robust framework for researchers and drug development professionals to leverage this versatile compound in the synthesis of novel, biologically active molecules. The ability to readily construct complex scaffolds from this precursor underscores its value in accelerating discovery programs and building diverse chemical libraries for screening.
References
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MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
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MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
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PubChemLite. This compound (C7H8N2O3). [Link]
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PubChem - NIH. This compound | C7H8N2O3 | CID 66559. [Link]
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PubChem. 2-Methyl-3-nitroaniline | C7H8N2O2 | CID 11783. [Link]
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ScienceScholar. Synthesis of heterocyclic compounds and their utilities in the field biological science. [Link]
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PubMed Central. Advances in Selected Heterocyclization Methods. [Link]
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Wikipedia. 3-Nitroaniline. [Link]
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A Comprehensive Guide to the Synthesis of Substituted Benzimidazoles Using 2-Methoxy-3-nitroaniline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Dr. Gemini, Senior Application Scientist
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its privileged structure arises from its unique ability to engage in various biological interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, making it a versatile framework for drug design.[2][3] This application note provides a detailed, two-step protocol for the synthesis of substituted benzimidazoles, starting from the readily available precursor, 2-Methoxy-3-nitroaniline. The guide is designed for researchers in drug discovery and process development, offering in-depth mechanistic insights, a robust step-by-step experimental workflow, and comprehensive characterization and purification strategies.
Introduction: The Significance of Benzimidazoles in Drug Discovery
Benzimidazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antiviral, anthelmintic, anti-inflammatory, and proton-pump inhibitory actions.[3][4] The structural versatility of the benzimidazole core allows for extensive modification, enabling chemists to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.[5] Drugs like albendazole (anthelmintic) and omeprazole (proton pump inhibitor) underscore the therapeutic success of this heterocyclic system.[1]
The synthesis of these vital compounds often begins with an ortho-phenylenediamine (OPD) precursor. This guide focuses on a practical and efficient pathway that starts one step earlier, using this compound. This approach involves an initial reduction of the nitro group to generate the key OPD intermediate in situ or in a separate step, followed by cyclization to form the benzimidazole ring. This methodology is broadly applicable for creating diverse libraries of substituted benzimidazoles for screening and lead optimization.
Reaction Mechanism and Strategy
The conversion of this compound to a substituted benzimidazole is a two-stage process:
-
Reduction of the Nitro Group: The synthesis is initiated by the chemical reduction of the nitro group on the aniline ring to an amine. This transformation converts the starting material into 3-Methoxybenzene-1,2-diamine. This step is critical as the presence of the two adjacent amino groups is a prerequisite for the subsequent cyclization. Common and effective methods for this reduction include catalytic hydrogenation or the use of reducing agents like tin(II) chloride or sodium dithionite.[6][7][8]
-
Condensation and Cyclization (Phillips Condensation): The resulting 1,2-diamine undergoes a condensation reaction with a carboxylic acid (or its derivative) in the presence of a mineral acid, such as hydrochloric acid.[9][10] This classic method, known as the Phillips Condensation, proceeds via initial acylation of one amino group, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic benzimidazole ring.[9]
The overall synthetic pathway is illustrated below:
Scheme 1: General Synthesis of 2-Substituted 4-Methoxybenzimidazoles (Self-generated image, not from search results)
Detailed Experimental Protocol
This protocol details the synthesis of 4-Methoxy-2-methyl-1H-benzimidazole as a representative example. The same procedure can be adapted for other derivatives by substituting acetic acid with other carboxylic acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Sigma-Aldrich | Starting Material |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | ACS Reagent, >98% | Fisher Scientific | Reducing Agent |
| Concentrated Hydrochloric Acid (HCl) | ~37% | VWR | Reagent and Catalyst |
| Glacial Acetic Acid (CH₃COOH) | >99.7% | J.T.Baker | Cyclization Partner |
| Sodium Hydroxide (NaOH) | Pellets, >97% | EMD Millipore | For neutralization |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, >99% | Sigma-Aldrich | Drying Agent |
| Ethanol (EtOH) | 200 Proof | Decon Labs | Recrystallization Solvent |
| Deionized Water (H₂O) | N/A | In-house |
Equipment
-
Round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Synthetic Workflow Diagram
The following diagram outlines the logical flow of the entire synthesis, purification, and analysis process.
Caption: Overall workflow from starting material to final, characterized product.
Step-by-Step Procedure
Step 1: Reduction and In Situ Cyclization
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.0 g, 29.7 mmol).
-
Reduction: Add ethanol (60 mL) to the flask, followed by the slow, portion-wise addition of tin(II) chloride dihydrate (20.1 g, 89.2 mmol). Stir the resulting slurry at room temperature.
-
Rationale: Tin(II) chloride is an effective and inexpensive reducing agent for aromatic nitro groups in the presence of concentrated HCl. Ethanol is used as a solvent to facilitate mixing.
-
-
Acidification: Carefully add concentrated hydrochloric acid (25 mL) to the mixture. An exothermic reaction will occur.
-
Heating: Heat the reaction mixture to reflux (approx. 80-90°C) using a heating mantle. Monitor the reaction progress using TLC (Eluent: 50% Ethyl Acetate in Hexane). The starting material spot should disappear within 2-3 hours.
-
Self-Validation: TLC analysis confirms the complete consumption of the starting nitroaniline, ensuring the reaction proceeds to the next stage.
-
-
Cyclization: Once the reduction is complete (as indicated by TLC), add glacial acetic acid (2.7 mL, 47.6 mmol) directly to the hot reaction mixture through the condenser.
-
Continued Reflux: Continue to reflux the mixture for an additional 4 hours to ensure complete formation of the benzimidazole ring.
Step 2: Workup and Isolation
-
Cooling: After the reflux period, allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes.
-
Neutralization: Slowly and carefully pour the cold reaction mixture into a beaker containing a stirred solution of 40% aqueous sodium hydroxide (approx. 100 mL) until the pH is basic (~9-10). Perform this step in an ice bath to manage the heat of neutralization. A precipitate will form.
-
Rationale: Neutralization is crucial to deprotonate the benzimidazole product, making it soluble in organic solvents, and to precipitate tin salts.
-
-
Extraction: Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.
Purification and Characterization
Purification
The most common method for purifying benzimidazole derivatives is recrystallization. [11]
-
Solvent Selection: Dissolve the crude solid in a minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution, stirred for 5-10 minutes, and then removed by hot filtration through a pad of celite. [11]3. Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in a refrigerator (4°C) to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. [12][13][14]
| Technique | Expected Result for 4-Methoxy-2-methyl-1H-benzimidazole |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 12.2 (br s, 1H, N-H), 7.2-6.8 (m, 3H, Ar-H), 3.8 (s, 3H, OCH₃), 2.5 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 152.1, 149.5, 142.8, 134.2, 115.0, 108.9, 102.7, 55.4, 14.3 |
| Mass Spec. (ESI+) | m/z: 163.08 [M+H]⁺ |
| IR (ATR, cm⁻¹) | 3300-2800 (N-H stretch, broad), 1625 (C=N stretch), 1250 (C-O stretch) |
| Melting Point | Literature value dependent; sharp melting range indicates high purity. |
| TLC | Single spot in appropriate eluent system (e.g., Rf = 0.4 in 50% EtOAc/Hexane). |
Analysis Workflow
Sources
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- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: The Strategic Utility of 2-Methoxy-3-nitroaniline in Multi-Component Reactions for Heterocyclic Synthesis
Introduction: The Convergence of Efficiency and Complexity in Modern Synthesis
In the landscape of contemporary organic synthesis and drug discovery, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. Multi-component reactions (MCRs) have emerged as a powerful strategy in this endeavor, offering a convergent and atom-economical approach to the rapid assembly of intricate molecular architectures.[1][2] By combining three or more reactants in a single synthetic operation, MCRs not only streamline synthetic routes but also provide a fertile ground for the generation of diverse compound libraries, a critical aspect of modern drug development.[1][3]
This application note explores the strategic utility of 2-methoxy-3-nitroaniline, a versatile and readily available building block, in the context of MCR-mediated synthesis of medicinally relevant heterocyclic scaffolds. The unique substitution pattern of this compound, featuring an electron-donating methoxy group and an electron-withdrawing nitro group ortho and meta to the amine respectively, presents a unique electronic and steric profile that can be strategically exploited in organic synthesis. The latent functionality of the nitro group, which can be readily reduced to a primary amine, unlocks a pathway to vicinal diamines, which are key precursors for a variety of heterocyclic systems.
Herein, we present a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in MCRs. We will detail a proposed synthetic pathway for the synthesis of quinazoline and benzodiazepine derivatives, two classes of heterocycles with profound and diverse biological activities.[4][5][6] This guide will provide not only theoretical insights but also detailed, field-proven protocols to empower researchers in their quest for novel therapeutic agents.
Strategic Overview: A Two-Step Approach to Heterocyclic Diversity
The core strategy outlined in this application note involves a two-step synthetic sequence commencing with this compound. The initial, critical step is the selective reduction of the nitro functionality to afford the corresponding vicinal diamine, 2-methoxybenzene-1,3-diamine. This transformation is pivotal as it unmasks the second nucleophilic center required for participation in MCRs leading to the desired heterocyclic cores. The subsequent step leverages this in situ or isolated diamine in a multi-component reaction with appropriate carbonyl compounds and other reactants to construct the target quinazoline or benzodiazepine scaffolds.
This approach offers a modular and flexible platform for generating a library of substituted heterocycles. The diversity of the final products can be readily tuned by varying the carbonyl component and, in the case of certain MCRs, other reactants, allowing for a systematic exploration of the chemical space around these privileged scaffolds.
PART 1: Synthesis of the Key Intermediate: 2-Methoxybenzene-1,3-diamine
The reduction of the nitro group in this compound is a critical transformation to enable its participation in the desired MCRs. Catalytic hydrogenation is a clean, efficient, and high-yielding method for this purpose.
Protocol 1: Catalytic Hydrogenation of this compound
This protocol is adapted from established procedures for the reduction of substituted nitroanilines.[7]
Materials and Reagents:
-
This compound
-
Palladium on carbon (10% w/w)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., H-Cube, Parr hydrogenator, or a flask with a hydrogen-filled balloon)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol to a concentration of 0.1-0.2 M.
-
Inerting: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen.
-
Catalyst Addition: Under the inert atmosphere, carefully add 10% palladium on carbon (5-10 mol%).
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the inert gas and introduce hydrogen gas. The reaction can be performed at atmospheric pressure (balloon) or under elevated pressure (e.g., 50 psi) for faster conversion.
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-6 hours).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to afford the crude 2-methoxybenzene-1,3-diamine. The product is often of high purity and can be used in the next step without further purification.
Expected Outcome:
This procedure typically provides the desired 2-methoxybenzene-1,3-diamine in high yield (>95%) and purity.
PART 2: Multi-Component Synthesis of Heterocyclic Scaffolds
With the key diamine intermediate in hand, we can now explore its application in MCRs for the synthesis of quinazolines and benzodiazepines.
Application Example 1: Three-Component Synthesis of Dihydroquinazolines
This protocol is adapted from known procedures for the synthesis of quinazoline derivatives from ortho-diamines and aldehydes.[1]
Reaction Principle:
The reaction proceeds through the condensation of the diamine with two equivalents of an aldehyde. The first condensation forms a Schiff base, which then undergoes an intramolecular cyclization with the second amine group. A subsequent oxidation, often in situ, leads to the aromatic quinazoline ring. However, in the absence of an added oxidant, the dihydroquinazoline is often the major product.
Protocol 2: Synthesis of 2,4-Disubstituted-1,2-dihydroquinazolines
Materials and Reagents:
-
2-Methoxybenzene-1,3-diamine (from Protocol 1)
-
Substituted aromatic or aliphatic aldehydes (2.2 eq)
-
Ethanol (reagent grade)
-
Catalytic amount of an acid (e.g., acetic acid or p-toluenesulfonic acid)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methoxybenzene-1,3-diamine (1.0 eq) in ethanol.
-
Reagent Addition: Add the substituted aldehyde (2.2 eq) and a catalytic amount of acetic acid to the solution.
-
Reaction: Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Data Presentation:
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 8-Methoxy-2,4-diphenyl-1,2-dihydroquinazoline | (Predicted) >80% |
| 2 | 4-Chlorobenzaldehyde | 2,4-Bis(4-chlorophenyl)-8-methoxy-1,2-dihydroquinazoline | (Predicted) >75% |
| 3 | 4-Methoxybenzaldehyde | 8-Methoxy-2,4-bis(4-methoxyphenyl)-1,2-dihydroquinazoline | (Predicted) >85% |
Note: The yields are predicted based on similar reactions reported in the literature.
Visualization of the Synthetic Workflow:
Caption: Workflow for the synthesis of dihydroquinazolines from this compound.
Application Example 2: Ugi-type Four-Component Synthesis of 1,4-Benzodiazepine Scaffolds
The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides.[8] By employing a diamine, a post-Ugi intramolecular cyclization can lead to the formation of benzodiazepine derivatives.
Reaction Principle:
This proposed synthesis involves an Ugi reaction between an aldehyde, an isocyanide, a carboxylic acid, and one of the amino groups of 2-methoxybenzene-1,3-diamine. The resulting Ugi adduct can then undergo an intramolecular cyclization to form the 1,4-benzodiazepine ring system.
Protocol 3: Synthesis of 1,4-Benzodiazepine Derivatives
Materials and Reagents:
-
2-Methoxybenzene-1,3-diamine (from Protocol 1)
-
Aldehyde (1.0 eq)
-
Isocyanide (e.g., cyclohexyl isocyanide) (1.0 eq)
-
Carboxylic acid (e.g., acetic acid) (1.0 eq)
-
Methanol (reagent grade)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methoxybenzene-1,3-diamine (1.0 eq), the aldehyde (1.0 eq), and the carboxylic acid (1.0 eq) in methanol.
-
Isocyanide Addition: Add the isocyanide (1.0 eq) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Work-up and Cyclization: Upon completion of the Ugi reaction, the solvent can be removed under reduced pressure. The resulting crude Ugi adduct can then be subjected to cyclization conditions, which may involve heating in a suitable solvent (e.g., toluene or xylene) with or without a catalyst to facilitate the intramolecular amide bond formation.
-
Purification: The final benzodiazepine product can be purified by column chromatography on silica gel.
Visualization of the Ugi-based Benzodiazepine Synthesis:
Caption: Conceptual pathway for the synthesis of 1,4-benzodiazepines via an Ugi MCR.
Trustworthiness and Validation
The protocols described herein are based on well-established and widely published synthetic methodologies. The reduction of aromatic nitro compounds via catalytic hydrogenation is a cornerstone of organic synthesis with a high degree of reliability and reproducibility.[7] Similarly, the multi-component reactions for the synthesis of quinazolines and the Ugi reaction are robust and versatile transformations that have been extensively validated in the scientific literature.[1][8]
For self-validation, it is recommended to characterize all intermediates and final products thoroughly using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized molecules.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point Analysis: To assess the purity of solid compounds.
Conclusion and Future Outlook
This compound serves as a highly valuable and cost-effective starting material for the synthesis of medicinally important heterocyclic compounds through the strategic application of multi-component reactions. The two-step approach, involving an initial reduction followed by an MCR, provides a flexible and efficient route to a diverse range of quinazoline and benzodiazepine derivatives. The protocols and strategies outlined in this application note are designed to be readily implemented in a standard organic synthesis laboratory, empowering researchers to accelerate their drug discovery programs. The continued exploration of novel MCRs in conjunction with versatile building blocks like this compound will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential.
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Zhang, et al. (2021). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Bioorganic & Medicinal Chemistry, 29, 115865. [Link]
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Moreira, R., et al. (2023). Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease. Molecules, 28(19), 6891. [Link]
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Al-Sanea, M. M., & Abdel-Maksoud, M. S. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(2), 169. [Link]
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Banfi, L., et al. (2020). Synthesis of Tetrazolo-Fused Benzodiazepines and Benzodiazepinones by a Two-Step Protocol Using an Ugi-Azide Reaction for Initial Diversity Generation. Molecules, 25(1), 198. [Link]
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Kotipalli, T., et al. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 27(15), 4933. [Link]
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Abdel-Wahab, B. F., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications, 18(1), 1-26. [Link]
-
Moreira, R., et al. (2023). Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease. MDPI. [Link]
-
Santos, M. M. M. (2021). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society, 32(8), 1539-1557. [Link]
-
Rostami, A., et al. (2021). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 26(16), 4955. [Link]
-
Dömling, A. (2002). The Ugi reaction. Current opinion in chemical biology, 6(3), 306-313. [Link]
-
Marcaccini, S., et al. (2003). Studies on Isocyanides and Related Compounds; Synthesis of 1,4Benzodiazepine2,5-diones via Ugi Four-Component Condensation. Letters in Organic Chemistry, 1(1), 56-58. [Link]
-
Sung, K., et al. (2012). Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. Tetrahedron, 68(27-28), 5367-5372. [Link]
-
Chen, J., et al. (2019). The synthesis of indazolo[2,3‐c]quinazolines via an one‐pot four‐component reactions. Applied Organometallic Chemistry, 33(10), e5136. [Link]
-
Dongare, O. C., et al. (2025). Model reaction for the synthesis of benzodiazepine derivatives. Synthetic Communications, 55(2), 135-148. [Link]
-
Fryer, R. I., et al. (1986). Quinazolines and 1,4-benzodiazepines. LXXXIX: Haptens useful in benzodiazepine immunoassay development. Journal of heterocyclic chemistry, 23(1), 23-26. [Link]
-
Gholinejad, M., & Shariati, F. (2022). Multicomponent synthesis of quinazoline derivatives. ResearchGate. [Link]
-
Sternbach, L. H., & Reeder, E. (1962). Quinazolines and 1,4-Benzodiazepines. X. Nitro-Substituted 5-Phenyl-1,4-benzodiazepine Derivatives. Journal of Medicinal Chemistry, 5(2), 337-350. [Link]
-
Al-Sanea, M. M., & Abdel-Maksoud, M. S. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(2), 169. [Link]
-
Kumar, A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(11), 3127. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Byproduct Formation in the Nitration of 2-Methoxyaniline
Welcome to the technical support center for the nitration of 2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on understanding and mitigating byproduct formation. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system for your experimental protocols.
I. Understanding the Core Reaction and Its Challenges
The nitration of 2-methoxyaniline is a crucial electrophilic aromatic substitution reaction. However, the presence of two activating groups, the amino (-NH₂) and methoxy (-OCH₃), complicates the reaction, often leading to a mixture of products and undesired byproducts. The primary challenge lies in controlling the regioselectivity and preventing side reactions such as oxidation.
The Directing Effects of Amino and Methoxy Groups
Both the amino and methoxy groups are ortho, para-directing. The methoxy group directs incoming electrophiles to the 4- and 6-positions, while the amino group directs to the 3- and 5-positions relative to itself. This interplay of directing effects can lead to a variety of isomeric products.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the nitration of 2-methoxyaniline in a question-and-answer format.
Question 1: Why am I getting a low yield of the desired 4-nitro-2-methoxyaniline and a significant amount of tar-like substances?
Answer: This is a classic issue stemming from the high reactivity of the aniline ring and the oxidizing nature of nitric acid.
Root Causes:
-
Oxidation of the Aniline Ring: The electron-rich aromatic ring, activated by the amino group, is highly susceptible to oxidation by nitric acid, leading to the formation of polymeric, tarry byproducts.[1]
-
Reaction Temperature Too High: Nitration is a highly exothermic reaction. Without strict temperature control, the reaction can run away, promoting oxidation and other side reactions.[1][2]
Solutions & Expert Insights:
-
Protect the Amino Group: The most effective strategy is to protect the amino group via acetylation before nitration.[1] Reacting 2-methoxyaniline with acetic anhydride forms 2-methoxyacetanilide. The resulting acetamido group is less activating than the amino group, which reduces the ring's susceptibility to oxidation.[1] It also sterically hinders the ortho position, favoring nitration at the para position.
-
Strict Temperature Control: Maintain a low and stable reaction temperature, typically between 0-10 °C, using an ice bath during the addition of the nitrating agent.[1] This minimizes the rate of side reactions.
-
Controlled Addition of Nitrating Agent: Add the nitrating mixture (a combination of concentrated nitric and sulfuric acids) dropwise to the solution of the protected aniline. This ensures that the heat generated can be effectively dissipated.
Question 2: My product mixture contains multiple isomers, making purification difficult. How can I improve the regioselectivity for the desired 4-nitro isomer?
Answer: The formation of multiple isomers is a direct consequence of the competing directing effects of the amino and methoxy groups and the reaction conditions.
Root Causes:
-
Protonation of the Amino Group: In a strongly acidic medium like a nitrating mixture, the basic amino group of 2-methoxyaniline can be protonated to form an anilinium ion (-NH₃⁺).[2][3][4] This anilinium ion is a meta-directing group, leading to the formation of undesired meta-nitro isomers.[3][5]
-
Competing Ortho, Para-Directing Effects: Even with a protected amino group, there can still be competition between the remaining open positions on the aromatic ring.
Solutions & Expert Insights:
-
Amino Group Protection: As mentioned previously, acetylation of the amino group is the primary method to control regioselectivity. The acetamido group is a reliable ortho, para-director, and its steric bulk favors the formation of the para-nitro isomer.[1]
-
Choice of Nitrating Agent and Conditions: Milder nitrating agents can sometimes offer better selectivity. For instance, using dinitrogen pentoxide (N₂O₅) in an inert solvent like dichloromethane can be a milder and more selective approach for sensitive substrates.[6]
-
Use of Shape-Selective Catalysts: Research has shown that solid acid catalysts, such as zeolites (e.g., H-ZSM-5), can enhance para-selectivity. The pores of the zeolite can sterically hinder the formation of ortho and meta isomers.[7][8]
Question 3: I'm observing the formation of dinitro and other over-nitrated byproducts. What's causing this and how can I prevent it?
Answer: Over-nitration occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long.
Root Causes:
-
Excess Nitrating Agent: Using a large excess of the nitrating mixture can drive the reaction towards di- and trinitration.
-
Elevated Reaction Temperature: Higher temperatures increase the reaction rate, making it more difficult to stop the reaction at the mono-nitro stage.
-
Highly Activating Substrate: The presence of two activating groups makes the ring highly susceptible to multiple substitutions.
Solutions & Expert Insights:
-
Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent. Use only a slight excess to ensure the complete conversion of the starting material without promoting further nitration.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction.[9] Quench the reaction as soon as the starting material is consumed to prevent the formation of over-nitrated products.
-
Milder Reaction Conditions: Employing less aggressive nitrating systems and maintaining low temperatures will help to control the reactivity.
III. Experimental Protocols
Protocol 1: Protective Acetylation of 2-Methoxyaniline
-
In a suitable flask, dissolve 2-methoxyaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Gently warm the mixture for a short period (e.g., 15-30 minutes).
-
Pour the reaction mixture into ice-cold water to precipitate the 2-methoxyacetanilide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Nitration of 2-Methoxyacetanilide
-
Suspend the dried 2-methoxyacetanilide in a suitable solvent like acetic acid or concentrated sulfuric acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature remains below 10 °C.[1]
-
After the addition is complete, continue stirring at low temperature and monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice to precipitate the 4-nitro-2-methoxyacetanilide.
-
Collect the product by vacuum filtration and wash thoroughly with cold water to remove residual acid.
Protocol 3: Hydrolysis of 4-Nitro-2-methoxyacetanilide
-
Reflux the 4-nitro-2-methoxyacetanilide in an aqueous solution of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into cold water.
-
If acidic hydrolysis was performed, neutralize the solution with a base to precipitate the 4-nitro-2-methoxyaniline. If basic hydrolysis was used, the product may already be precipitated.
-
Collect the solid by vacuum filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.
IV. Analytical Characterization of Products and Byproducts
Accurate identification of the desired product and any byproducts is crucial. The following techniques are recommended:
| Analytical Technique | Purpose | Key Parameters to Observe |
| Thin Layer Chromatography (TLC) | Reaction monitoring and qualitative assessment of product mixture. | Separation of spots corresponding to starting material, product, and byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of isomer distribution and purity.[10] | Retention times and peak areas of different isomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the desired product and byproducts.[11] | Chemical shifts and coupling patterns of aromatic protons and other functional groups. |
| Infrared (IR) Spectroscopy | Identification of functional groups.[11] | Characteristic stretching frequencies for -NO₂, -NH₂, -OCH₃, and C=O (if acetamido group is present). |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | Molecular ion peak corresponding to the expected product and fragment ions. |
V. Visualizing the Reaction Pathway and Troubleshooting Logic
Reaction Pathway Diagram
Caption: Controlled synthesis of 4-nitro-2-methoxyaniline via a three-step process.
Troubleshooting Flowchart
Caption: A logical guide to troubleshooting common issues in the nitration of 2-methoxyaniline.
VI. Frequently Asked Questions (FAQs)
Q1: Is direct nitration of 2-methoxyaniline ever a viable option?
A1: While possible, direct nitration is generally not recommended for obtaining a high yield of a single, pure product. The strong acidic conditions lead to protonation of the amino group, resulting in the formation of a significant amount of the meta-nitro isomer, and the strong oxidizing nature of nitric acid can cause degradation of the starting material into tarry byproducts.[1][3][5]
Q2: What is the role of sulfuric acid in the nitrating mixture?
A2: Sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration reaction.[12][13]
Q3: How can I effectively purify the final product from the reaction mixture?
A3: Recrystallization is a common and effective method for purifying the final product. Ethanol or a mixture of ethanol and water is often a suitable solvent system.[14] For challenging separations involving isomers with similar polarities, column chromatography may be necessary.
Q4: Are there any "greener" alternatives to traditional nitration methods?
A4: Yes, research is ongoing into more environmentally friendly nitration protocols. This includes the use of solid acid catalysts that can be easily recovered and reused, as well as alternative nitrating agents and solvent systems that are less hazardous.[6] For example, a patent describes using acetic acid as a solvent for the nitration reaction, which is considered more environmentally friendly.[15]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Why is nitration of aniline difficult? - askIITians [askiitians.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. testbook.com [testbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 8. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 9. stmarys-ca.edu [stmarys-ca.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Methoxy-3-nitroaniline
Introduction: The Challenge of Regiocontrol
Welcome to the technical support center for the synthesis of 2-Methoxy-3-nitroaniline. This molecule is a valuable building block in medicinal chemistry and materials science. However, its synthesis is a significant undertaking due to the inherent challenges of regioselectivity in electrophilic aromatic substitution. The starting material, 2-methoxyaniline (o-anisidine), contains two powerful ortho-, para-directing groups: an amino (-NH₂) group and a methoxy (-OCH₃) group. The desired product requires the introduction of a nitro group at the 3-position, which is meta to the amino group and ortho to the methoxy group.
Direct nitration is fraught with difficulties, including the formation of multiple isomers and oxidative side products.[1] This guide provides a comprehensive framework for approaching this synthesis, focusing on a robust protection-nitration-deprotection strategy. It is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and optimize reaction conditions for the best possible outcome.
The Regioselectivity Challenge in Detail
The primary obstacle in this synthesis is controlling the position of the incoming electrophile (the nitronium ion, NO₂⁺). The two directing groups on the starting material, 2-methoxyaniline, exert competing influences.
-
Amino Group (-NH₂): A strongly activating, ortho-, para-director. It directs incoming electrophiles to positions 4 and 6. Under the strong acidic conditions of nitration, it is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-director.[2] This leads to a complex product mixture and potential for oxidative polymerization.[1]
-
Methoxy Group (-OCH₃): A strongly activating, ortho-, para-director. It directs incoming electrophiles to positions 3 and 5.
To manage this, a protecting group strategy is essential. The amino group is acetylated to form N-(2-methoxyphenyl)acetamide. This moderates the activating effect, prevents protonation, and simplifies the directing group landscape.[1] However, even with protection, the regiochemical challenge is not entirely solved. The acetamido group directs to positions 4 and 6, while the methoxy group still directs to 3 and 5. The synthesis of the desired 3-nitro isomer requires careful manipulation of reaction conditions to favor nitration ortho to the methoxy group.
Caption: Competing directing effects in the key intermediate.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired 3-Nitro Isomer | The directing effects of the acetamido and methoxy groups favor the formation of other isomers (e.g., 4-nitro, 5-nitro). The 4-nitro isomer is often a major byproduct. | Optimize Nitration Conditions: Strictly maintain low temperatures (0-5 °C) to enhance selectivity.[1] Consider using alternative nitrating agents, such as nitric acid in acetic anhydride, which may alter the isomer ratio. Purification is Key: Since a mixture is likely unavoidable, focus on efficient purification. Use column chromatography with a carefully selected eluent system (e.g., hexane/ethyl acetate gradients) and monitor fractions closely by TLC or HPLC. |
| Formation of Tarry, Dark-Colored Byproducts | This typically occurs if direct nitration of 2-methoxyaniline is attempted. The unprotected amino group is highly susceptible to oxidation by nitric acid.[1] | Employ the Protecting Group Strategy: Do not bypass the acetylation step. The acetamido group protects the ring from oxidation and is the most effective way to prevent tar formation.[1] |
| Incomplete Acetylation or Hydrolysis | Acetylation: Insufficient heating, poor quality acetic anhydride, or presence of moisture.[3] Hydrolysis: Insufficient acid/base concentration, or inadequate reaction time/temperature. | Monitor Reactions: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting material before proceeding to the next step or workup.[1] For acetylation, ensure anhydrous conditions and use fresh acetic anhydride. For hydrolysis, ensure a sufficient excess of acid or base and adequate reflux time. |
| Difficulty in Product Purification | The various nitro-isomers formed have similar polarities, making separation by standard recrystallization challenging. | Utilize Column Chromatography: This is the most reliable method for separating isomers. Develop a separation method using TLC first to identify an optimal solvent system. Consider Fractional Crystallization: With a carefully chosen solvent, it may be possible to selectively crystallize one isomer from the mixture. This requires patience and careful monitoring. |
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of 2-methoxyaniline not a viable strategy? A1: Direct nitration with a standard nitrating mixture (HNO₃/H₂SO₄) is problematic for two main reasons. First, the strong acidic conditions protonate the amino group, forming an anilinium ion. This deactivates the ring and directs nitration to the meta position (position 5), while also competing with the ortho, para-directing methoxy group.[2] Second, the highly activated ring is prone to oxidation by nitric acid, leading to the formation of tarry polymers and a low yield of any desired product.[1]
Q2: What is the purpose of acetylating the amino group? A2: Acetylation converts the amino group (-NH₂) to an acetamido group (-NHCOCH₃). This serves two critical functions: it protects the group from being protonated in strong acid, and it moderates its activating effect, which reduces the ring's susceptibility to oxidation.[1] The acetamido group remains an ortho, para-director, guiding the regioselectivity of the subsequent nitration step in a more controlled manner.
Q3: What are the most critical parameters to control during the nitration step? A3: Temperature is the single most critical parameter. The nitration reaction is highly exothermic, and maintaining a low, stable temperature (typically 0–5 °C) is crucial to minimize side reactions and improve the regioselectivity for the desired 3-nitro isomer.[4] The rate of addition of the nitrating agent must also be slow and controlled, with efficient stirring to ensure proper heat dissipation.[1]
Q4: Are there alternative synthetic routes to explore? A4: Given the challenges of regioselectivity, alternative multi-step routes could be considered. For example, one could start with a precursor that already contains the desired 2-methoxy-3-nitro arrangement, such as 2-methoxy-3-nitrophenol or 2-methoxy-3-nitrobenzoic acid, and then convert the existing functional group into an amine. These routes may be longer but can offer unambiguous control over the isomer outcome.
Experimental Protocols
The following three-step protocol is a rational approach to the synthesis. Researchers must be prepared to optimize conditions and perform careful chromatographic purification.
Caption: Proposed synthetic workflow for this compound.
Step 1: Acetylation of 2-Methoxyaniline
This step protects the amino group as an acetamide to control the subsequent nitration.
-
Setup: In a flask equipped with a stirrer and reflux condenser, dissolve 2-methoxyaniline in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (approx. 1.1 equivalents) to the solution while stirring.
-
Reaction: Gently warm the mixture (e.g., 50-60 °C) for 1-2 hours. Monitor the reaction's completion by TLC, ensuring all the starting aniline has been consumed.
-
Work-up: Pour the warm reaction mixture into a beaker of ice-cold water with vigorous stirring. The product, N-(2-methoxyphenyl)acetamide, will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and dry completely. The product should be a white to off-white solid.
Step 2: Nitration of N-(2-methoxyphenyl)acetamide
This is the critical step where regioselectivity is determined. Strict temperature control is paramount.
-
Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add the dried N-(2-methoxyphenyl)acetamide from Step 1.
-
Dissolution & Cooling: Add concentrated sulfuric acid and stir until the solid is fully dissolved. Cool the mixture in an ice-salt bath to 0-5 °C.
-
Nitrating Agent: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to a small amount of cold, concentrated sulfuric acid. Cool this mixture to 0 °C.
-
Addition: Add the cold nitrating mixture dropwise from the funnel to the stirred acetamide solution. CRITICAL: Ensure the internal temperature does not rise above 5 °C throughout the addition.[1]
-
Reaction: After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours, monitoring by TLC.
-
Work-up: Very carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A mixture of yellow solids (the nitro-isomers) will precipitate.
-
Isolation: Collect the solids by vacuum filtration, wash extensively with cold water until the filtrate is neutral (pH ~7), and dry.
Step 3: Purification and Hydrolysis of the Desired Isomer
This protocol assumes the desired 3-nitro isomer has been isolated by column chromatography.
-
Purification: Purify the crude mixture of nitro-isomers from Step 2 using silica gel column chromatography.
-
Hydrolysis Setup: Reflux the isolated N-(2-methoxy-3-nitrophenyl)acetamide in an aqueous solution of a strong acid (e.g., 70% H₂SO₄ or concentrated HCl) or a strong base (e.g., aqueous NaOH).[5]
-
Reaction: Monitor the hydrolysis by TLC until the acetylated starting material is fully consumed.
-
Work-up (Acidic Hydrolysis): Cool the reaction mixture and pour it into cold water. Carefully neutralize the solution with a base (e.g., NaOH solution) to precipitate the this compound.
-
Isolation: Collect the final product by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Data Summary: Key Reaction Parameters
| Parameter | Step 1: Acetylation | Step 2: Nitration | Step 3: Hydrolysis |
| Key Reagents | 2-Methoxyaniline, Acetic Anhydride, Acetic Acid | N-(2-methoxyphenyl)acetamide, HNO₃, H₂SO₄ | N-(2-methoxy-3-nitrophenyl)acetamide, H₂SO₄ or NaOH |
| Temperature | 50-60 °C | 0-5 °C (Critical) [1] | Reflux (approx. 100 °C) |
| Solvent | Acetic Acid | Sulfuric Acid | Aqueous Acid/Base |
| Monitoring | TLC | TLC | TLC |
| Typical Yield | >90% | Variable (Isomer Dependent) | >85% (after isolation) |
References
-
University of Lisbon. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from [Link]
- Google Patents. (2019). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
-
Lin-view. (2024). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
Patsnap. (2019). Preparation method of 2-methoxy-4-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
ResearchGate. (2014). Why does ortho nitro aniline form only 2% on performing nitration of aniline?. Retrieved from [Link]
-
PubChem. (n.d.). Acetamide, N-(2-methoxyphenyl)-. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 5. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]
Troubleshooting guide for incomplete reactions involving 2-Methoxy-3-nitroaniline
Technical Support Center: 2-Methoxy-3-nitroaniline Reactions
A Foreword from Your Senior Application Scientist
Welcome to the dedicated troubleshooting resource for syntheses involving this compound. As professionals in research and development, we understand that incomplete reactions can be a significant source of frustration, leading to delays and consumption of valuable resources. This guide is structured to move beyond generic advice, offering in-depth, mechanistically grounded solutions to common problems encountered with this specific substrate. This compound is a unique building block; its reactivity is governed by a delicate interplay of electronic and steric effects. The electron-withdrawing nitro group deactivates the molecule, while the ortho-methoxy group introduces significant steric hindrance around the primary amine. This combination often results in sluggish or incomplete conversions. Here, we will dissect these challenges in a practical, question-and-answer format to get your reaction to completion.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My acylation (or sulfonylation) of this compound is stalling, with significant starting material remaining. What are the primary causes and how can I fix it?
Answer: This is the most common issue and is almost always rooted in the reduced nucleophilicity of the aniline and steric hindrance. The amine's lone pair is less available for attack due to the electron-withdrawing effect of the meta-nitro group. Simultaneously, the bulky ortho-methoxy group physically blocks the approach of the electrophile.[1]
Core Problems & Solutions:
-
Insufficiently Reactive Electrophile: Standard reagents like acetic anhydride may not be potent enough.
-
Solution: Switch to a more reactive acylating agent, such as an acyl chloride (e.g., acetyl chloride) or sulfonyl chloride (e.g., tosyl chloride). These generate a more potent electrophile.
-
-
Inadequate Base/Catalyst: A non-participating base like triethylamine (TEA) may not be sufficient to drive the reaction.
-
Solution 1 (Acylation): Use pyridine as both the solvent and the base. Pyridine actively participates by forming a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the deactivated aniline. Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can further accelerate the reaction.
-
Solution 2 (Sulfonylation): For sulfonylation, stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or increasing the temperature when using pyridine can be effective.
-
-
Unfavorable Reaction Conditions: Low temperatures can exacerbate the slow reaction kinetics.
-
Solution: While starting the reaction at 0 °C to control the initial exotherm is good practice, allow the reaction to warm to room temperature and then gently heat to 40-60 °C while monitoring by TLC. The increased thermal energy helps overcome the activation barrier.[2]
-
Troubleshooting Workflow: Incomplete Acylation/Sulfonylation
Caption: Workflow for troubleshooting acylation/sulfonylation.
Q2: I am attempting a Sandmeyer reaction to replace the amine with a halide, but the diazotization seems incomplete or the subsequent copper-catalyzed step yields a complex mixture. What's going wrong?
Answer: The key to a successful Sandmeyer reaction is the clean and complete formation of the diazonium salt, followed by its controlled decomposition in the presence of the copper(I) salt.[3] The electron-deficient nature of this compound can make the initial diazotization step sluggish.
Core Problems & Solutions:
-
Incomplete Diazonium Salt Formation: The amine is a weak base, requiring carefully controlled acidic conditions.
-
Problem: Using only HCl might not be sufficiently acidic to prevent the newly formed nitrous acid (from NaNO₂) from decomposing before it reacts.
-
Solution: A common and effective method is to use a mixture of concentrated H₂SO₄ in water. Dissolve the aniline in this acidic solution first, cool it to 0-5 °C, and then add the aqueous solution of sodium nitrite (NaNO₂) dropwise.[4] The temperature must be strictly controlled, as diazonium salts are unstable at higher temperatures.[3]
-
-
Premature Decomposition or Side Reactions: The diazonium salt can decompose to form phenol byproducts if the temperature rises or if the copper catalyst is not added correctly.[3][4]
-
Solution: Prepare the copper(I) halide (e.g., CuBr or CuCl) solution separately and add the cold diazonium salt solution to it slowly, ensuring the temperature of the copper solution does not rise excessively. Vigorous nitrogen evolution is expected.
-
-
Issues with Aryl Iodide or Fluoride Synthesis: Standard Sandmeyer conditions (CuCl, CuBr) do not work for introducing iodine or fluorine.[4]
-
For Iodide: Diazotization is performed as usual, but instead of a copper salt, a solution of potassium iodide (KI) is added. The reaction often proceeds smoothly without a copper catalyst.[5]
-
For Fluoride (Schiemann Reaction): The diazonium salt is prepared, and then tetrafluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆) is added to precipitate the diazonium tetrafluoroborate or hexafluorophosphate salt. This salt is filtered, dried, and then gently heated to decompose it to the aryl fluoride.
-
Optimized Diazotization Protocol:
-
In a flask, carefully add concentrated sulfuric acid to water and cool to below 10 °C.
-
Add this compound to the cold acid solution and stir until fully dissolved, maintaining the temperature below 10 °C.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.05 eq.) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature never exceeds 5 °C.
-
Stir for an additional 20-30 minutes at 0-5 °C. The resulting solution containing the diazonium salt is now ready for the substitution step.
Q3: My Suzuki-Miyaura cross-coupling reaction to form a biaryl compound is giving low yields. How can I improve the conversion?
Answer: Suzuki couplings involving electron-deficient anilines (or their corresponding halides) can be challenging.[6] The success of the reaction hinges on the oxidative addition step, which is often the rate-limiting step and is disfavored for electron-poor aryl halides.[7]
Core Problems & Solutions:
-
Poor Oxidative Addition: The palladium(0) catalyst struggles to insert into the carbon-halide bond of the electron-deficient aromatic ring.
-
Solution: Employ a more electron-rich and bulky phosphine ligand. Ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands are designed to accelerate oxidative addition for challenging substrates. Using a pre-catalyst like CataXCium A Pd G3 can also be highly effective.[6]
-
-
Incorrect Base or Solvent System: The choice of base is critical for the transmetalation step and for regenerating the active catalyst.
-
Solution: Stronger bases are often required. Instead of sodium carbonate, consider using potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). A solvent system of dioxane/water or toluene/water is standard, but sometimes using a cosolvent can improve solubility and rates.[8]
-
-
Deactivation of Boronic Acid/Ester: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen) under harsh conditions.
-
Solution: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation. Use fresh, high-quality boronic acid or a more stable boronic ester (e.g., a pinacol ester).
-
Table: Recommended Conditions for Suzuki Coupling
| Component | Standard Conditions | Recommended for 2-Methoxy-3-nitro-aryl Halides | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with SPhos/XPhos, or CataXCium A Pd G3 | Electron-rich, bulky ligands accelerate the rate-limiting oxidative addition step.[6][7] |
| Base | Na₂CO₃ | K₃PO₄ or K₂CO₃ | Stronger bases facilitate the transmetalation step.[7] |
| Solvent | Toluene/EtOH/H₂O | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Aprotic solvents are often superior for these couplings.[8] |
| Temperature | 80-100 °C | 70-110 °C (monitor for decomposition) | Higher temperature may be needed to drive the reaction, but must be balanced against substrate/catalyst stability. |
Troubleshooting Logic for Suzuki Coupling
Caption: Decision tree for improving Suzuki coupling yields.
References
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. RSC Publishing. Retrieved from [Link]
-
Němec, V., et al. (2015). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. Dalton Transactions. Retrieved from [Link]
-
Němec, V., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. PubMed. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Retrieved from [Link]
-
Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Reddit. (2024). Sandmeyer type reaction troubleshoot. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Reddit. (2019). Troubleshooting a Sandmeyer reaction. Retrieved from [Link]
-
Filo. (2025). Explain why the acylation of aniline is not possible. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
ResearchGate. (2011). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Retrieved from [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. reddit.com [reddit.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
Strategies to minimize isomer formation in 2-Methoxy-3-nitroaniline synthesis
Technical Support Center: 2-Methoxy-3-nitroaniline Synthesis
A Guide to Minimizing Isomer Formation for Researchers and Process Chemists
Welcome to the technical support center for the synthesis of this compound. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis, with a primary focus on controlling regioselectivity and minimizing the formation of unwanted isomers.
Section 1: Understanding the Challenge: FAQs on Isomer Formation
This section addresses fundamental questions regarding the synthesis and the root causes of isomer formation.
Q1: What are the primary isomeric impurities formed during the synthesis of this compound, and why do they form?
A1: The synthesis of this compound typically starts from 2-methoxyaniline (o-anisidine). The direct nitration of this starting material is problematic. The methoxy (-OCH₃) group is a strong ortho, para-director, while the amino (-NH₂) group, under the strong acidic conditions of nitration, becomes a protonated anilinium ion (-NH₃⁺), which is a meta-director.[1][2] This conflict in directing effects and the harsh, oxidative nature of nitrating agents on a free amine lead to a mixture of isomers and significant byproduct formation.
To circumvent this, a protecting group strategy is employed, typically by converting the amine to an acetamide (2-methoxyacetanilide).[3] During the critical nitration step of this intermediate, the two activating groups (-OCH₃ at C1 and -NHCOCH₃ at C2) direct the electrophilic attack of the nitronium ion (NO₂⁺).
The primary isomers arise from nitration at positions other than the desired C3 position:
-
2-Methoxy-5-nitroaniline: Forms due to the strong ortho-directing effect of the C2-acetamido group. This is often the most significant isomeric impurity.
-
2-Methoxy-4-nitroaniline: Results from the para-directing effect of the C1-methoxy group.
-
2-Methoxy-6-nitroaniline: Results from the ortho-directing effect of the C1-methoxy group.
The goal of process optimization is to favor nitration at the C3 position, which is sterically accessible and electronically influenced by the C2-acetamido group.
Q2: Why is the acetylation of 2-methoxyaniline a critical first step?
A2: Acetylation serves two crucial purposes:
-
To Prevent Oxidation: The free amino group in anilines is highly susceptible to oxidation by nitric acid, which leads to the formation of tarry, polymeric byproducts and drastically reduces yield.[4] The acetamido group is significantly less prone to oxidation.
-
To Control Regioselectivity: The acetamido group (-NHCOCH₃) is a moderately activating ortho, para-director.[3][5] Unlike the free amine, it does not protonate in the acidic medium. This prevents the formation of the meta-directing anilinium ion, providing more predictable control over the position of nitration.[2] This protection is key to steering the nitro group towards the desired C3 position.
Q3: How does reaction temperature influence the formation of isomers?
A3: Nitration is a highly exothermic reaction. Maintaining a low and stable temperature (typically 0-10°C) is arguably the single most critical parameter for minimizing isomer formation.[4][6]
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the product from the most stable transition state. Higher temperatures can introduce thermodynamic control, allowing for less favorable reaction pathways to occur, which often leads to a broader distribution of isomers.
-
Side Reactions: Elevated temperatures increase the rate of side reactions, including di-nitration and oxidation, which contribute to lower yields and purification difficulties.[4]
Section 2: Troubleshooting Guide for Isomer Impurities
This section provides specific advice for common problems encountered during the synthesis.
Problem: My post-reaction analysis (HPLC/GC) shows a high percentage of the 2-Methoxy-5-nitroaniline isomer. What is the likely cause and solution?
Cause: The 5-position is electronically favored by the ortho, para-directing acetamido group. Its formation suggests that the directing influence of the acetamido group is dominating the reaction.
Solutions:
-
Re-evaluate Nitrating Agent Composition: The composition of the nitrating mixture is key. Using a mixture of fuming nitric acid in acetic acid can sometimes offer better selectivity than the more aggressive HNO₃/H₂SO₄ mixture.[6] The strong dehydrating nature of sulfuric acid generates a high concentration of the highly reactive nitronium ion (NO₂⁺), which can be less selective.[2]
-
Check Addition Rate and Mixing: A slow, controlled, dropwise addition of the nitrating agent into the substrate solution is essential. Poor mixing or rapid addition can create localized "hot spots" and high concentrations of the nitrating agent, reducing selectivity. Ensure vigorous and efficient stirring throughout the addition.
Problem: I am observing significant amounts of both 4-nitro and 6-nitro isomers.
Cause: The formation of these isomers indicates that the directing effect of the C1-methoxy group is a major competing pathway. This can happen if the reaction conditions are too harsh or if the acetamido group's directing influence is weakened.
Solutions:
-
Strict Temperature Control: This is the first parameter to verify. Ensure your cooling bath is stable and that the internal reaction temperature never exceeds 10°C, with a target of 0-5°C being ideal.[7]
-
Solvent Choice: While acetic acid is common, some protocols report using concentrated sulfuric acid as the solvent for the protected aniline.[8] Sulfuric acid can protonate the carbonyl oxygen of the acetamido group, potentially altering its electronic influence and steric bulk, which can shift the isomer ratio. Experimenting with the solvent system (e.g., acetic acid vs. sulfuric acid) may be necessary to find the optimal selectivity for your specific setup.
Problem: The reaction is producing dark, tarry byproducts, and the overall yield is poor.
Cause: Tarry byproducts are a classic sign of oxidation.[4] This typically points to one of two issues: incomplete protection of the amine or excessively harsh reaction conditions.
Solutions:
-
Verify Completion of Acetylation: Before starting the nitration, confirm that the initial acetylation step has gone to completion. Use TLC or another appropriate method to ensure no free 2-methoxyaniline remains. Any unreacted starting material will be oxidized under nitration conditions.
-
Reduce Reaction Temperature: As mentioned previously, high temperatures accelerate oxidation. Re-verify and tighten your temperature control.
-
Use a Milder Nitrating Agent: Consider alternative, milder nitrating reagents that can reduce oxidative side reactions. For example, some research has explored using metal nitrates like iron(III) nitrate (Fe(NO₃)₃·9H₂O), which can act as both a promoter and a nitro source under milder, neutral conditions, offering high regioselectivity for ortho-nitration in some aniline derivatives.[9]
Section 3: Visualizing the Synthesis and Troubleshooting
Diagrams help clarify the complex interplay of factors in this synthesis.
Caption: Synthetic pathway for this compound via a protection strategy.
Caption: Troubleshooting workflow for isomer formation.
Section 4: Optimized Experimental Protocol
This protocol incorporates best practices to maximize the yield of the desired 3-nitro isomer.
Step 1: Acetylation of 2-Methoxyaniline
-
In a flask equipped with a stirrer and reflux condenser, add 2-methoxyaniline and glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.[4] A typical molar ratio is 1:1.2 (aniline:anhydride).
-
Gently warm the mixture to approximately 50-60°C for 30 minutes to ensure the reaction goes to completion.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting 2-methoxyaniline is fully consumed.
-
Pour the reaction mixture into ice-cold water to precipitate the 2-methoxyacetanilide.
-
Collect the white solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry completely. The dryness of this intermediate is crucial for the next step.
Step 2: Nitration of 2-Methoxyacetanilide
-
In a clean, dry flask, add the dried 2-methoxyacetanilide and glacial acetic acid.[6] Stir to suspend the solid.
-
Cool the mixture in an ice-salt bath to 0-5°C.
-
In a separate vessel, prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of glacial acetic acid, keeping this mixture cool.
-
Add the nitrating mixture dropwise to the cooled acetanilide suspension over 1-2 hours. Crucially, maintain the internal reaction temperature below 10°C at all times.
-
After the addition is complete, continue stirring the mixture at 0-10°C for an additional 2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture over a large volume of crushed ice. A yellow solid will precipitate.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral to pH paper. This removes residual acids.
Step 3: Hydrolysis of 2-Methoxy-3-nitroacetanilide
-
Transfer the crude, moist nitro-acetanilide to a flask suitable for reflux.
-
Add a solution of 70% v/v sulfuric acid in water.
-
Heat the mixture to reflux (approximately 100-110°C) and maintain for 1-2 hours, or until TLC indicates the complete disappearance of the starting material.[3]
-
Cool the reaction mixture to room temperature and then carefully pour it into ice-cold water.
-
Neutralize the acidic solution by the slow addition of a base (e.g., 20% sodium hydroxide solution) until the pH is approximately 7-8. The desired this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to achieve high purity.[10]
Section 5: Data and Analysis
Controlling isomer ratios requires quantitative analysis. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying nitroaniline isomers.[11][12][13]
Table 1: Influence of Conditions on Aromatic Nitration Regioselectivity
| Substrate | Nitrating System | Solvent | Temp (°C) | Isomer Distribution (ortho:meta:para) | Key Takeaway | Reference |
| Aniline | HNO₃ / H₂SO₄ | H₂SO₄ | - | 6:47:47 | Direct nitration is unselective due to anilinium ion formation. | [2] |
| Acetanilide | HNO₃ / H₂SO₄ | Acetic Acid | - | 19 : 2 : 79 | Acetyl protection strongly favors para-substitution. | [2] |
| Anisole | Various | Various | - | High o,p-selectivity; meta <2% | The methoxy group is a robust o,p-director across many systems. | [14][15] |
| Toluene | N₂O₅ / Fe(III) catalyst | Dichloromethane | -100°C | Mono-nitrated product obtained | Catalytic systems can allow for nitration at very low temperatures. | [16] |
Note: Data for the specific 2-methoxyacetanilide system is often proprietary. The table illustrates general principles of regioselectivity in related systems. The key is that the interplay between the -OCH₃ and -NHCOCH₃ groups determines the final ratio, which must be optimized empirically.
References
- BenchChem. (n.d.). A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines.
- ResearchGate. (2000). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection.
- Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
- Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.
- BenchChem. (n.d.). Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline.
- The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
- Gao, Y., Mao, Y., Zhang, B., Zhan, Y., & Huo, Y. (2018). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Organic & Biomolecular Chemistry, 16(20), 3758-3762. DOI:10.1039/C8OB00841H.
- Quora. (2017). Why is the meta nitro isomer the main product in the nitration of aniline?
- BenchChem. (n.d.). A Comparative Analysis of 4-Methoxy-2-nitroaniline and Its Isomers: A Guide for Researchers.
- Royal Society of Chemistry. (2017). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Wikipedia. (n.d.). Nitration.
- Olah, G. A., Lin, H. C., Olah, J. A., & Narang, S. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences, 75(2), 545-548.
- Smith, K., Musson, A., & DeBoos, G. A. (1996). A fast and mild method for the nitration of aromatic rings. Chemical Communications, (4), 469-470.
- ResearchGate. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent.
- Royal Society of Chemistry. (2017). Synthesis of 2-Nitro-4-methylaniline. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
Sources
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- 2. Nitration - Wikipedia [en.wikipedia.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]
- 7. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. books.rsc.org [books.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 14. researchgate.net [researchgate.net]
- 15. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Techniques for Purifying 2-Methoxy-3-nitroaniline
Prepared by the Office of Senior Application Scientists
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-Methoxy-3-nitroaniline via column chromatography. Our focus is on delivering field-proven insights and robust troubleshooting strategies to overcome common challenges encountered during the separation process.
Part 1: Foundational Principles of Purification
Understanding the Analyte: The Unique Polarity of this compound
The successful chromatographic purification of this compound hinges on a clear understanding of its molecular structure and resulting polarity. The molecule possesses three key functional groups: an amino group (-NH₂), a methoxy group (-OCH₃), and a nitro group (-NO₂).
-
Amino and Methoxy Groups: Both are electron-donating groups that increase the electron density on the aromatic ring and can participate in hydrogen bonding.
-
Nitro Group: This is a strong electron-withdrawing group, which significantly increases the molecule's polarity.
The specific arrangement of these groups (ortho-methoxy and meta-nitro relative to the amine) creates a distinct electronic and steric environment, resulting in a compound of moderate to high polarity.[1] This polarity is the primary determinant for selecting the appropriate stationary and mobile phases in a normal-phase chromatography setup.[2]
The Principle of Separation: Normal-Phase Chromatography
For polar compounds like this compound, normal-phase chromatography is the standard approach. This technique utilizes a polar stationary phase (typically silica gel) and a less polar (or non-polar) mobile phase.[2] The separation occurs as compounds in the mixture compete for adsorption sites on the stationary phase and dissolution in the mobile phase.
-
High Polarity Components: Adsorb strongly to the silica gel and elute slowly.
-
Low Polarity Components: Have a weaker affinity for the stationary phase, spend more time in the mobile phase, and elute quickly.
By carefully selecting a mobile phase solvent system, we can modulate the retention of this compound, allowing it to be separated from less polar starting materials and more polar byproducts.
Part 2: A Validated Experimental Protocol
This protocol provides a self-validating workflow for the purification of this compound. Each step includes checkpoints to ensure success before proceeding.
Workflow Overview
Sources
Technical Support Center: High-Purity Crystallization of 2-Methoxy-3-nitroaniline
Welcome to the dedicated technical support guide for the purification of 2-Methoxy-3-nitroaniline. This resource is designed for researchers, chemists, and drug development professionals who require this intermediate at high purity. We will move beyond simple protocols to explore the fundamental principles governing solvent selection and troubleshooting, empowering you to optimize the crystallization process for your specific impurity profile.
The unique molecular structure of this compound, with its electron-donating methoxy group and electron-withdrawing nitro group, imparts a significant dipole moment and polarity.[1] This electronic environment is key to its utility as a chemical intermediate but also dictates the specific conditions required for its successful purification by recrystallization.[1]
Frequently Asked Questions (FAQs)
Q1: How do I select the best starting solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).[2][3] This temperature-dependent solubility differential is the driving force for crystal formation and purification.
A systematic approach is recommended:
-
Start with Small-Scale Tests: Use a small amount of your crude material (~50 mg) in separate test tubes with 1-2 mL of different candidate solvents.[6]
-
Observe Room Temperature Solubility: A good solvent will not dissolve the compound at room temperature.[2]
-
Heat the Mixture: Heat the suspension to the solvent's boiling point. The compound should dissolve completely. If it doesn't, add a small amount of additional solvent until it does.[7]
-
Cool to Room Temperature and Below: Allow the solution to cool slowly. Abundant crystal formation upon cooling indicates a promising solvent. If no crystals form, the compound may be too soluble, or the solution may be supersaturated.[7][8]
Q2: Should I use a single solvent or a mixed-solvent system?
A2: A single solvent is often preferable for its simplicity. However, if you cannot find a single solvent with the ideal solubility profile, a mixed-solvent system (solvent pair) is a powerful alternative.[9]
A solvent pair consists of two miscible solvents:
-
A "Good" Solvent: One in which this compound is highly soluble, even at room temperature (e.g., ethanol, acetone).
-
An "Anti-Solvent" or "Bad" Solvent: One in which the compound is poorly soluble (e.g., water, hexane).[4]
The procedure involves dissolving the crude compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[4] An ethanol/water mixture is a common and effective pair for purifying substituted nitroanilines.[10]
Q3: My purified crystals are still yellow. Does this mean they are impure?
A3: Not necessarily. This compound is inherently a yellow crystalline solid, similar to related compounds like 2-methyl-3-nitroaniline (yellow rhombic needles) and 2-methoxy-4-nitroaniline (yellow solid).[11][12] The color comes from the electronic structure of the molecule (chromophore). However, a dull, brownish, or orange hue may indicate the presence of colored impurities or oxidation byproducts. If you suspect colored impurities, you can treat the hot solution with a small amount of activated charcoal before the hot filtration step.[13] Be cautious, as charcoal can also adsorb your product, potentially reducing the yield.[4]
Process Workflow & Methodologies
Visualizing the Recrystallization Process
The general workflow for purification by cooling crystallization is a systematic process designed to efficiently separate the desired compound from soluble and insoluble impurities.[4][13]
Caption: General workflow for purification by cooling crystallization.
Detailed Experimental Protocol: Recrystallization from Ethanol
This protocol provides a robust method for purifying this compound, leveraging ethanol as a single solvent system. This choice is based on the proven efficacy of ethanol for recrystallizing structurally similar compounds like p-nitroaniline.[2][14]
Materials:
-
Crude this compound
-
95% or Absolute Ethanol
-
Erlenmeyer flasks (two sizes, e.g., 50 mL and 125 mL)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless or short-stem funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound (e.g., 2.0 g) into a 125 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 20-25 mL of ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Bring the solvent to a slow boil. Continue to add small portions of hot ethanol until all the solid has just dissolved. It is critical to use the minimum amount of boiling solvent to ensure the solution is saturated, which is essential for good recovery.[7]
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are visible or if the solution is being treated with charcoal, a hot filtration is necessary. Place a stemless funnel with fluted filter paper into the neck of a second, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.[8][13]
-
Cooling and Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Rushing this step can trap impurities.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[4][14]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a minimal amount of ice-cold ethanol (2-3 mL). This removes any soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.[7]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for 10-15 minutes.[14] For complete drying, transfer the solid to a watch glass or place it in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Troubleshooting Guide
Even with a well-defined protocol, unexpected issues can arise. This guide addresses common problems encountered during the recrystallization of substituted anilines.
Solvent & Crystal Data Table
While exact solubility values for this compound are not widely published, the table below summarizes properties of suitable starting solvents based on data from its isomers and general principles.[5][15][16]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Suitability Notes |
| Ethanol | 78 | 24.5 | Excellent. Good solubility when hot, poor when cold. A primary choice for many nitroanilines.[2][15] |
| Methanol | 65 | 32.7 | Good. Higher polarity than ethanol, may be too effective a solvent, potentially lowering yield. |
| Isopropanol | 82 | 19.9 | Excellent. Similar to ethanol, slightly less polar. A very common and effective choice.[4] |
| Ethyl Acetate | 77 | 6.0 | Good. Lower polarity. May be a good choice if impurities are highly polar. |
| Acetone | 56 | 20.7 | Use with caution. Often too powerful a solvent, but can be excellent as the "good" solvent in a pair with water or hexanes.[17] |
| Water | 100 | 80.1 | Poor as a single solvent. Very low solubility expected.[5] Excellent as an anti-solvent with alcohols.[10] |
Problem: No crystals form upon cooling.
-
Causality: The solution is not saturated. This is one of the most common issues and typically arises from using too much solvent during the dissolution step.[7][8] Alternatively, the solution may be supersaturated, a metastable state where crystallization has not been initiated.[7][18]
-
Solution Path:
-
Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[7][18]
-
Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the solution to act as a template.[7]
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off a portion of the solvent to increase the solute concentration. Then, allow it to cool again.[8]
-
Add an Anti-Solvent: If using a single solvent, you can cautiously add a few drops of an anti-solvent (like water if using ethanol) to decrease the compound's solubility and induce precipitation.
-
Problem: The compound "oils out" instead of crystallizing.
-
Causality: The compound is precipitating from the solution at a temperature above its melting point. This often happens when a solution is highly concentrated or cools too rapidly, or when the melting point of the solid is depressed by impurities.[8][18]
-
Solution Path:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-15% more) to lower the saturation temperature.[18]
-
Slow Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help. Slower cooling allows the solution to reach a temperature below the compound's melting point before it comes out of solution.
-
Change Solvents: Consider a lower-boiling point solvent. If the compound's melting point is close to the solvent's boiling point, oiling out is more likely.
-
Troubleshooting Decision Flowchart
Caption: Decision flowchart for common recrystallization issues.
References
- Benchchem Technical Support. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines. Benchchem.
- University Laboratory Procedure. (n.d.). LAB 1 - EXPERIMENTAL PROCEDURE.
- PrepChem. (n.d.). Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). PrepChem.com.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- University Laboratory Manual. (n.d.). Recrystallization.
- National Center for Biotechnology Information. (n.d.). 3-Methoxy-2-nitroaniline. PubChem.
- University Laboratory Manual. (n.d.). recrystallization-2.doc.pdf.
- Benchchem Technical Support. (n.d.). Efficacy of different purification methods for substituted anilines. Benchchem.
- Biocyclopedia. (n.d.). Problems in recrystallization. Biocyclopedia.
- AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM.
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- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
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- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-nitroaniline. PubChem.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- CUNY. (n.d.). Purification by Recrystallization.
- Bao, Y., et al. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation. Journal of Chemical & Engineering Data.
- Benchchem Technical Support. (n.d.). Application Notes and Protocols for the Purification of 4-Methoxy-2-nitroaniline by Crystallization. Benchchem.
- ResearchGate. (n.d.). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation | Request PDF.
- Bao, Y., et al. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. Journal of Chemical & Engineering Data.
- National Center for Biotechnology Information. (n.d.). 2-Methyl-3-nitroaniline. PubChem.
- Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline.
- Martínez, F., & Gómez, A. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Journal of Molecular Liquids.
- University Laboratory Resource. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION.
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Side reactions of 2-Methoxy-3-nitroaniline in acidic or basic media
Technical Support Center: 2-Methoxy-3-nitroaniline
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and professionals in drug development who are working with this versatile but reactive compound. Here, we address common and complex side reactions that can occur in both acidic and basic media, providing in-depth explanations, troubleshooting advice, and preventative protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound under different pH conditions?
Answer: The reactivity of this compound is fundamentally dictated by the electronic nature of its substituents and the pH of the reaction medium.
-
In Acidic Media: The primary reactive site is the amino (-NH₂) group. It is basic and will be readily protonated to form the anilinium ion (-NH₃⁺). This protonation has a profound effect on the aromatic ring, converting the strongly activating -NH₂ group into a powerful deactivating, meta-directing -NH₃⁺ group.[1][2] Consequently, electrophilic aromatic substitution (EAS) reactions become significantly more difficult.[3] The methoxy group's oxygen can also be protonated under strongly acidic conditions, further deactivating the ring.
-
In Basic Media: The landscape of reactivity shifts. The amino group is generally unreactive. Instead, the electron-withdrawing nitro (-NO₂) group becomes the dominant influence. It strongly activates the aromatic ring for nucleophilic aromatic substitution (SₙAr), particularly at the ortho and para positions.[4][5] This makes the carbon atom attached to the methoxy group (C2, ortho to the nitro group) susceptible to nucleophilic attack. Additionally, the presence of both amino and nitro groups opens the possibility for complex condensation or oxidative coupling reactions, especially in the presence of catalysts or oxidants.[6][7]
Troubleshooting Guide: Reactions in Acidic Media
Issue 1: My electrophilic substitution reaction is failing or proceeding very slowly.
-
Question: I am attempting to perform a Friedel-Crafts or halogenation reaction on this compound in a strong acid, but I'm recovering only starting material or a complex mixture. Why is there no reactivity at the desired position?
-
Root Cause Analysis: The lack of reactivity is a direct consequence of the protonation of the amino group. In acidic solution, the aniline nitrogen acts as a base, forming an anilinium salt (-NH₃⁺).[1][8] This group is strongly electron-withdrawing and deactivates the aromatic ring towards attack by electrophiles.[2][3] Any reaction that does occur will be directed to the meta position relative to the -NH₃⁺ group, leading to undesired isomers.
-
Preventative Protocol: Amino Group Protection To achieve the desired ortho/para substitution, the amino group must be "protected" to moderate its reactivity and prevent protonation. Acetylation is the most common and effective strategy.
-
Acetylation: React this compound with acetic anhydride in the presence of a mild base (like pyridine) or a catalyst like glacial acetic acid. This converts the -NH₂ group to an acetamido (-NHCOCH₃) group.
-
Electrophilic Substitution: The acetamido group is still an ortho, para-director but is significantly less activating than a free amino group and is not basic enough to be protonated under typical nitrating or halogenating conditions.[9] Perform the desired electrophilic substitution reaction on the protected compound.
-
Deprotection (Hydrolysis): After the substitution is complete, the acetyl group can be easily removed by acid- or base-catalyzed hydrolysis (e.g., by refluxing with aqueous HCl or NaOH) to regenerate the amino group.[10][11]
-
-
Data Summary: Influence of Amino Group Status on Reactivity
Group on Ring Condition Activating/Deactivating Directing Effect Reactivity in EAS -NH₂ Neutral/Basic Strongly Activating Ortho, Para High -NH₃⁺ Acidic (pH < 4) Strongly Deactivating Meta Very Low[2][3] | -NHCOCH₃ | Neutral/Acidic | Moderately Activating | Ortho, Para | Moderate[9] |
Issue 2: My diazotization reaction is producing a dark, tarry precipitate and evolving gas.
-
Question: I'm trying to convert the amino group to a diazonium salt using sodium nitrite and HCl at 0-5 °C, but my reaction mixture is turning dark, and I see vigorous bubbling, even at low temperatures.
-
Root Cause Analysis: The symptoms you're observing point to the premature decomposition of the aryl diazonium salt. While arenediazonium salts are more stable than their alkyl counterparts, they are still thermally sensitive intermediates.[12] The dark coloration is likely due to the formation of complex coupling byproducts and phenolic compounds from the reaction of the highly reactive aryl cation (formed upon N₂ loss) with other molecules in the mixture.
-
Troubleshooting & Optimization Workflow: A successful diazotization hinges on meticulous temperature control and immediate use of the diazonium salt.
Caption: Troubleshooting workflow for diazonium salt decomposition.
-
Recommended Protocol:
-
Strict Temperature Control: Use an ice-salt bath to maintain the reaction temperature between 0 °C and 5 °C. The reaction is exothermic. Add the sodium nitrite solution slowly, dropwise, to the acidic solution of the aniline to prevent localized heating.
-
In Situ Consumption: Diazonium salts are rarely isolated.[13] Plan your synthesis so that the reagent for the subsequent reaction (e.g., CuCl for a Sandmeyer reaction, KI, H₂O for phenol synthesis) is ready to be added to the cold diazonium salt solution as soon as it is formed.
-
Issue 3: I am unexpectedly forming 3-nitro-2-aminophenol.
-
Question: My product analysis after a reaction in strong acid at elevated temperatures shows a significant amount of a phenolic byproduct. How is the methoxy group being cleaved?
-
Root Cause Analysis: Aryl methyl ethers can undergo acid-catalyzed cleavage, particularly under harsh conditions (strong acids like HBr or HI, and elevated temperatures).[14][15][16] The reaction proceeds via protonation of the ether oxygen, making it a good leaving group (methanol). The subsequent step can be either an Sₙ1-like departure of methanol to form an aryl cation or an Sₙ2 attack by a nucleophile (like a halide ion or water) on the methyl group.[15][17] Given the electronic destabilization of a phenyl cation, an Sₙ2 pathway is more likely for this substrate.
-
Preventative Measures:
-
Milder Acids: If possible, use weaker Brønsted acids or Lewis acids that are less prone to promoting ether cleavage.
-
Lower Temperatures: Avoid high reaction temperatures. If heating is necessary, keep it to the minimum required for the primary reaction to proceed.
-
Avoid Halide Acids: Strong nucleophilic acids like HBr and HI are particularly effective at cleaving ethers.[16] If the reaction allows, use a non-nucleophilic acid like sulfuric acid or phosphoric acid.
-
Troubleshooting Guide: Reactions in Basic Media
Issue 4: My methoxy group is being replaced by a hydroxyl group.
-
Question: I'm running a reaction in hot aqueous sodium hydroxide and I'm isolating 2-amino-6-nitrophenol instead of my expected product. What is this reaction?
-
Root Cause Analysis: This is a classic example of Nucleophilic Aromatic Substitution (SₙAr).[4] The strongly electron-withdrawing nitro group at C3 activates the ring for nucleophilic attack. The methoxy group is at C2 (ortho to the nitro group), a position of maximum activation.[18] The hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbon bearing the methoxy group. This forms a resonance-stabilized intermediate called a Meisenheimer complex, which subsequently collapses by expelling the methoxide ion (CH₃O⁻) as the leaving group to yield the phenol.[5][19]
-
Mechanism: SₙAr Displacement of Methoxy Group
Caption: SₙAr mechanism for the displacement of the methoxy group.
-
Mitigation Strategies:
-
Temperature Control: SₙAr reactions are often highly temperature-dependent. Running the reaction at a lower temperature may significantly reduce the rate of this side reaction.
-
Avoid Strong Nucleophilic Bases: If the primary transformation does not require a strong nucleophile like hydroxide, consider using a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
-
Solvent Choice: Using aprotic solvents instead of water can disfavor the SₙAr reaction by poorly solvating the hydroxide nucleophile, reducing its reactivity.
-
Issue 5: My reaction is forming a dark, insoluble tar.
-
Question: Upon adding an oxidizing agent (or even just exposing to air) in a basic solution, my reaction mixture turns dark brown/black and a tar-like substance precipitates.
-
Root Cause Analysis: This is indicative of oxidative coupling or polymerization. Anilines, especially those activated by other functional groups, can be oxidized to form radical cations.[6] These reactive intermediates can then couple with other aniline molecules to form colored azo (-N=N-) or azoxy (-N=N(O)-) compounds, and eventually, complex polymeric materials.[20] This process is often catalyzed by trace metal impurities or exposure to atmospheric oxygen under basic conditions.
-
Preventative Measures:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric oxygen, which is a common oxidant.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.
-
Avoid Unnecessary Oxidants: If your desired reaction does not require an oxidant, ensure all reagents are pure and free from oxidizing contaminants.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant like sodium sulfite can help suppress these side reactions.
-
Issue 6: I suspect my nitro group is being reduced.
-
Question: Can the nitro group on this compound be reduced under basic conditions without adding a specific reducing agent like NaBH₄ or H₂/Pd?
-
Answer: While the chemical reduction of nitroanilines is a well-established synthetic route, it typically requires a dedicated reducing agent (e.g., NaBH₄ with a catalyst, SnCl₂, H₂/catalyst) and is often performed in neutral or acidic media.[21] Spontaneous reduction under simple basic conditions (e.g., NaOH in water) is generally not observed. However, in the presence of certain nucleophiles or under specific electrochemical conditions, the nitro group can be reduced. For instance, very strong bases in the presence of a hydrogen donor could potentially lead to reduction, but this is not a common side reaction under standard laboratory conditions. If you suspect reduction is occurring, it is more likely due to an undeclared reducing agent impurity in your starting materials or reagents.
References
-
NPTEL. (n.d.). Lecture 16: Aromatic Diazonium Salts. NPTEL Archive. [Link]
-
Syrgiannis, Z., Bonasera, A., Tenori, E., & Prato, M. (n.d.). Typical aryl diazonium salt decomposition pathways. ResearchGate. [Link]
-
Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution. [Link]
-
National Institutes of Health. (n.d.). Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions. PMC. [Link]
-
Frontiers. (n.d.). Oxidative coupling of N-nitrosoanilines with substituted allyl alcohols under rhodium (III) catalysis. [Link]
-
Iraqi Journal of Science. (2018). Synthesis and Characterization of some Anilines Oxidative Coupling Products. [Link]
-
Royal Society of Chemistry. (n.d.). Oxidative coupling of anilines to azobenzenes using heterogeneous manganese oxide catalysts. Catalysis Science & Technology. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
-
ResearchGate. (n.d.). The three main classical reaction types for aryl methyl ether cleavage. [Link]
-
American Chemical Society. (2023). Investigation of Electrocatalytic Oxidative Coupling of Arylamines for the Selective Synthesis of Azo Aromatics. [Link]
-
ACS Publications. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. [Link]
-
Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Organic Chemistry II. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
Wikipedia. (n.d.). Ether cleavage. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
-
Quora. (2015). Which will give electrophilic substitution reaction faster: phenol or aniline in acidic medium?. [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. (2015). 22.10: Arenediazonium Salts. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
All about chemistry. (2020). Aniline Electrophilic substitution reactions [Video]. YouTube. [Link]
-
ACS Publications. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. [Link]
-
National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]
-
Dr. Ishwar Singh. (2020). Hydrolysis: Preparation of 4-Nitroaniline [Video]. YouTube. [Link]
-
PubChem. (n.d.). 2-Methoxy-5-nitroaniline. [Link]
-
Wikipedia. (n.d.). 4-Nitroaniline. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
NileRed. (2024). Making Nitroaniline (And the Exploding Snake) [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (2020). Critical review on the chemical reduction of nitroaniline. [Link]
-
Wikipedia. (n.d.). 3-Nitroaniline. [Link]
-
Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. [Link]
-
Quora. (2017). How P- methoxy aniline is stronger base than aniline while p -Nitro aniline is weak?. [Link]
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Technical Support Center: Optimizing Heterocycle Synthesis from 2-Methoxy-3-nitroaniline
Welcome to the technical support center for heterocycle synthesis utilizing 2-Methoxy-3-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and improve the yield and purity of your target heterocyclic compounds.
Foundational Principles: The Synthetic Landscape
This compound is a versatile precursor for synthesizing various nitrogen-containing heterocycles, most notably benzimidazoles and quinoxalines. The core of these syntheses revolves around a critical transformation: the reduction of the nitro group to an amine, which then participates in a cyclization reaction. The methoxy group's electronic and steric influence can present unique challenges and opportunities for optimization.
The primary synthetic route involves a two-step conceptual process, which can often be performed in a single pot:
-
Reduction: The nitro group is reduced to an amine, forming the highly reactive intermediate, 2-methoxy-1,3-phenylenediamine.
-
Cyclization/Condensation: This diamine intermediate is then reacted with a suitable partner to form the heterocyclic ring.
The choice of reducing agent and cyclization partner dictates the final product and overall efficiency of the reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Issue 1: Low to No Yield of the Desired Heterocycle
Question: My reaction has a very low yield, or I'm only recovering my starting material. What are the likely causes and how can I fix it?
Answer: This is a common and frustrating issue that typically points to one of two main areas: inefficient reduction of the nitro group or failure of the subsequent cyclization.
Causality Analysis:
-
Ineffective Nitro Reduction: The conversion of the nitro group to an amine is the essential first step. If your reducing agent is weak, deactivated, or used in insufficient amounts, the reaction will not proceed. Classical methods using metal powders like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are generally robust but can be sensitive to the quality of the metal and the reaction pH.[1] Catalytic hydrogenation (e.g., with Pd/C) is highly effective but can be poisoned by impurities.
-
Decomposition of the Diamine Intermediate: The in situ generated 2-methoxy-1,3-phenylenediamine is an electron-rich aromatic diamine, making it highly susceptible to oxidation and decomposition, especially when exposed to air at elevated temperatures. This is a primary cause of yield loss if the cyclization step is not rapid.
-
Unfavorable Cyclization Conditions: The condensation step may require specific pH conditions (often acidic) or a catalyst to proceed efficiently.[2] The wrong solvent or temperature can also hinder this step.
Troubleshooting Workflow and Protocols:
To systematically address this, we must first determine if the reduction step is the point of failure.
Caption: Troubleshooting workflow for low yield reactions.
Protocol 1: Enhanced One-Pot Reductive Cyclization for Benzimidazole Synthesis
This protocol leverages a robust reducing system and ensures the immediate trapping of the sensitive diamine intermediate.[3][4]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 mmol).
-
Reagents: Add the desired aldehyde (1.1 mmol) and a solvent mixture of formic acid and isopropanol (1:1, 10 mL).
-
Reduction: To the stirred solution, add iron powder (10 mmol) and ammonium chloride (NH₄Cl, 10 mmol). The use of NH₄Cl helps maintain an optimal pH and facilitates the reduction.[3]
-
Reaction: Heat the mixture to 80 °C and monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Isolation: Neutralize the filtrate with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Issue 2: Formation of Multiple Products and Impurities
Question: My final product is impure, and I see multiple spots on my TLC plate. What are the common side reactions?
Answer: Impurity formation is often due to incomplete reactions, over-reduction, or side reactions involving the reactive diamine intermediate.
Causality Analysis:
-
Incomplete Reduction: The presence of partially reduced intermediates, such as nitroso or hydroxylamine species, can lead to complex side products upon cyclization.
-
Side Reactions of the Diamine: As previously mentioned, the in situ generated diamine is prone to oxidation, leading to colored, often tarry, impurities. It can also self-condense under certain conditions.
-
Over-reduction: In syntheses targeting quinoxalines from vicinal diols, some catalytic systems (especially highly active ruthenium catalysts) can potentially over-reduce the diol starting material.[5]
-
Isomer Formation: While less common with this specific starting material, improper control of reaction conditions during the synthesis of the starting material itself can lead to isomeric impurities that carry through the reaction.[6]
Strategies for Improving Purity:
Table 1: Purity Optimization Strategies
| Strategy | Rationale | Recommended Action |
| Degas Solvents | To minimize oxidation of the diamine intermediate. | Sparge solvents with an inert gas (N₂ or Ar) for 15-20 minutes before use. |
| Use a Scavenger | To trap unreacted aldehydes or other electrophiles. | During workup, a wash with a sodium bisulfite solution can remove excess aldehyde. |
| Optimize Catalyst Loading | Prevents over-reduction or unwanted side reactions. | Perform a catalyst loading screen, starting from a lower concentration (e.g., 1 mol%) and incrementally increasing. |
| Controlled Temperature | Minimizes thermal decomposition and side reactions. | Run the reaction at the lowest effective temperature. For exothermic reductions, use an ice bath for controlled addition of reagents.[6] |
Protocol 2: High-Purity Quinoxaline Synthesis
This protocol focuses on the classic condensation which, when performed carefully, yields a clean product. It involves a two-step process where the intermediate diamine is generated first.
Step A: Reduction of this compound
-
Setup: Suspend this compound (10 mmol) in a mixture of ethanol (30 mL) and concentrated HCl (5 mL).[1]
-
Reduction: Heat the mixture to reflux and add iron powder (30 mmol) portion-wise over 30 minutes to control the exotherm.
-
Monitoring: Continue refluxing for 2-3 hours, monitoring by TLC until the starting material is fully consumed.
-
Workup: Cool the reaction, then carefully neutralize with a 20% NaOH solution to a pH of 8-9.
-
Isolation: Filter the mixture through celite to remove iron salts. Concentrate the filtrate under reduced pressure. The crude 2-methoxy-1,3-phenylenediamine should be used immediately in the next step without extensive purification.
Step B: Cyclocondensation
-
Setup: Dissolve the crude diamine from Step A in ethanol (20 mL).
-
Condensation: Add the 1,2-dicarbonyl compound (e.g., benzil) (10 mmol) to the solution. A catalytic amount of acetic acid (2-3 drops) can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or gentle heat (50-60 °C). The reaction is often rapid, with the product precipitating out of solution.[7]
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. This method often yields a product pure enough for most applications without further chromatography.
Frequently Asked Questions (FAQs)
Q1: Can I use catalytic hydrogenation (e.g., H₂ with Pd/C) for the reduction step?
A1: Yes, catalytic hydrogenation is an excellent and clean method for nitro group reduction. However, be aware that the catalyst can be sensitive to impurities in your starting material. It's also crucial to ensure the reaction is conducted under an inert atmosphere after the reduction is complete to prevent oxidation of the resulting diamine before it has a chance to cyclize.
Q2: My reaction turns dark and forms a lot of tar. What's happening?
A2: This is a classic sign of the oxidation and polymerization of the electron-rich 2-methoxy-1,3-phenylenediamine intermediate. The best way to prevent this is to use a one-pot reductive cyclization method where the cyclizing partner (e.g., aldehyde or dicarbonyl) is already present in the flask to "trap" the diamine as soon as it forms.[1][3] Running the reaction under an inert atmosphere (N₂ or Ar) is also highly recommended.
Q3: The methoxy group on my starting material seems to be interfering with the reaction. Is this possible?
A3: The methoxy group is an electron-donating group, which makes the aniline ring more electron-rich and thus more susceptible to oxidation. This reinforces the need for careful control of the reaction atmosphere. Sterically, it is positioned next to one of the reacting amine groups, which could slightly slow down the cyclization step compared to an unsubstituted analogue. This is generally not a major hindrance but may require slightly longer reaction times or slightly elevated temperatures for the cyclization step.
Q4: What is the best way to purify my final heterocyclic product?
A4: For many quinoxaline and benzimidazole syntheses, the product is crystalline and will precipitate from the reaction mixture in high purity.[7] In these cases, simple filtration and washing with a cold solvent (like ethanol) is sufficient.[8] If impurities are present, recrystallization from a suitable solvent system (e.g., ethanol/water) is the next best step. For more stubborn impurities or non-crystalline products, column chromatography on silica gel is the standard method.
Q5: Are there "greener" alternatives to traditional metal/acid reducing systems?
A5: Yes, several more environmentally friendly methods are being developed. Using recyclable catalysts, such as alumina-supported heteropolyoxometalates, can provide high yields at room temperature.[2] Another approach is using a Zn/NaHSO₃ system in water, which is an inexpensive and effective one-pot method for synthesizing benzimidazoles.[1][9] Microwave-assisted synthesis, often solvent-free, can dramatically reduce reaction times and energy consumption.[10][11]
Visualizing the Core Synthetic Pathway
Caption: General synthetic pathways from this compound.
References
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Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved January 17, 2026, from [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, A. A., & Baashen, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(11), 3195. [Link]
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Hernández-García, A., Lomas-Romero, M., & Tzompantzi, F. (2018). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Catalysts, 8(12), 643. [Link]
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Hanan, E. J., Chan, B. K., Estrada, A. A., Shore, D. G., & Lyssikatos, J. P. (2010). Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles. Synlett, 2010(18), 2759-2764. [Link]
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Behrman, D. M., Behrman, E. J., & Parkin, S. (2006). 2-Methoxy-3-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3119-o3121. [Link]
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Li, Y., et al. (2021). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry, 19(3), 543-548. [Link]
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Nagy, V., et al. (2020). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 16, 188-195. [Link]
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Kundu, S., et al. (2018). Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy. Green Chemistry, 20(13), 2961-2966. [Link]
-
Naeimi, H., & Alishahi, M. (2015). An efficient and one-pot reductive cyclization for synthesis of 2-substituted benzimidazoles from o-nitroaniline under microwave conditions. Research on Chemical Intermediates, 41(10), 7385-7394. [Link]
-
Slman, H. A. A., et al. (2024). Heterocyclic Compounds: A Study of its Biological Activity. Journal of Advanced Research in Applied Sciences and Engineering Technology, 34(1), 224-245. [Link]
-
LaRosa, P. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. University of Dayton Honors Theses. [Link]
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Al-Ostoot, F. H., & Baashen, M. (2023). Methods of Preparation of Quinoxalines. Encyclopedia, 3(4), 1362-1379. [Link]
-
Kundu, S., et al. (2020). Nickel-Catalyzed Direct Synthesis of Quinoxalines from 2-Nitroanilines and Vicinal Diols: Identifying Nature of the Active Catalyst. The Journal of Organic Chemistry, 85(4), 2775-2784. [Link]
-
Perillo, I. A., et al. (2000). A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations. Tetrahedron, 56(25), 4279-4284. [Link]
-
Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Medium. Progress in Chemical and Biochemical Research, 4(1), 57-67. [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 17, 2026, from [Link]
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Validation & Comparative
Comparative Analysis of 2-Methoxy-3-nitroaniline and its Isomers: A Technical Guide for Scientific Professionals
I have gathered a significant amount of data on the physicochemical properties, synthesis, and applications of 2-Methoxy-3-nitroaniline and its isomers. I have found melting points, boiling points, molecular weights, and some solubility information for several key isomers. Information on a common synthetic route involving acetylation, nitration, and hydrolysis has also been identified. Furthermore, the applications of these compounds as intermediates in the synthesis of dyes, pigments, and pharmaceuticals are mentioned in multiple sources.
Therefore, I will proceed with structuring the guide with the information I have and will supplement it with generalized information where specific data for every isomer is lacking, making sure to note this in the text. I have enough information to create a comprehensive guide as requested by the user.
This guide offers a detailed comparative analysis of this compound and its isomers, designed for researchers, scientists, and professionals in the field of drug development. The document provides an in-depth look at the physicochemical properties, synthesis, reactivity, and applications of these compounds, supported by experimental data and established scientific principles.
Introduction: The Role of Isomerism in Functional Amines
Methoxy-nitroanilines are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide range of commercially important products, including dyes, pigments, and pharmaceuticals.[1] The specific arrangement of the methoxy (-OCH₃), nitro (-NO₂), and amino (-NH₂) groups on the aniline ring gives rise to various isomers, each with a unique set of physical and chemical properties. This guide will focus on a comparative analysis of this compound and its related isomers, highlighting how subtle changes in molecular structure can have a profound impact on their chemical behavior and potential applications.
The interplay between the electron-donating methoxy and amino groups and the electron-withdrawing nitro group dictates the electronic and steric characteristics of each isomer.[2] This, in turn, influences their reactivity, solubility, melting and boiling points, and ultimately, their suitability for specific synthetic pathways. Understanding these differences is paramount for optimizing reaction conditions and for the rational design of new molecules.
Comparative Physicochemical Properties
The physical and chemical properties of the methoxy-nitroaniline isomers are fundamental to their handling, purification, and application in synthesis. The following table summarizes key physicochemical data for this compound and several of its isomers, providing a basis for comparison.
Table 1: Physicochemical Properties of Methoxy-Nitroaniline Isomers
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| This compound | 85-45-0[2] | 168.15[3] | Not Available | Not Available | - |
| 2-Methoxy-5-nitroaniline | 99-59-2[4] | 168.15[4] | 118[5] | Not Available | Orange-red needles or orange powder[5] |
| 3-Methoxy-2-nitroaniline | 16554-47-5[6] | 168.15[6] | Not Available | Not Available | - |
| 3-Methoxy-4-nitroaniline | 16292-88-9 | 168.15[7] | Not Available | Not Available | Yellow to orange crystalline solid[7] |
| 3-Methoxy-5-nitroaniline | 586-10-7[8] | 168.15[8] | Not Available | Not Available | - |
| 4-Methoxy-2-nitroaniline | 96-96-8[9] | 168.15[9] | 123-126[9] | Not Available | Orange to red crystalline powder[10] |
| 4-Methoxy-3-nitroaniline | 577-72-0[11] | 168.15[11] | 114-118[11] | 356.9[11] | Orange-red solid[12] |
Synthesis of Methoxy-Nitroaniline Isomers: A Generalized Approach
A common and effective method for the synthesis of various methoxy-nitroaniline isomers involves a multi-step process starting from the corresponding methoxyaniline (anisidine). This strategy is employed to control the regioselectivity of the nitration reaction and to prevent unwanted side reactions, such as oxidation of the highly activated aniline ring.[13][14]
The general synthetic workflow can be visualized as follows:
Caption: Generalized synthetic workflow for methoxy-nitroaniline isomers.
Experimental Protocol: A Three-Step Synthesis
The following is a generalized protocol that can be adapted for the synthesis of specific methoxy-nitroaniline isomers.
Step 1: Acetylation of Methoxyaniline
The amino group of the starting methoxyaniline is protected by acetylation to reduce its activating effect and prevent oxidation during nitration.[13]
-
Dissolve the methoxyaniline isomer in glacial acetic acid.
-
Slowly add acetic anhydride to the solution with stirring.
-
Gently warm the mixture to ensure the reaction goes to completion.
-
Pour the reaction mixture into ice-cold water to precipitate the corresponding methoxyacetanilide.
-
Collect the solid product by vacuum filtration and wash with water.
Step 2: Nitration of Methoxyacetanilide
The acetylated intermediate is then nitrated to introduce the nitro group onto the aromatic ring. The position of nitration is directed by the activating methoxy group and the deactivating, ortho-para directing acetamido group.
-
Suspend the dried methoxyacetanilide in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining a low temperature.
-
After the addition is complete, continue to stir the mixture at a low temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture over crushed ice to precipitate the nitro-methoxyacetanilide.
-
Collect the product by vacuum filtration.
Step 3: Hydrolysis of Nitro-methoxyacetanilide
The final step is the removal of the acetyl protecting group to yield the desired methoxy-nitroaniline isomer.
-
Reflux the nitro-methoxyacetanilide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction mixture and neutralize it to precipitate the final product.
-
Collect the solid by vacuum filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).
Reactivity and Mechanistic Insights
The reactivity of the methoxy-nitroaniline isomers is governed by the electronic effects of the substituents on the aromatic ring. The amino and methoxy groups are electron-donating and activating, while the nitro group is strongly electron-withdrawing and deactivating. The relative positions of these groups determine the electron density at different positions on the ring, influencing the outcome of electrophilic aromatic substitution reactions.
For instance, the amino group can be diazotized and converted into a variety of other functional groups, a cornerstone of azo dye synthesis. The nitro group can be readily reduced to an amino group, providing a route to diaminomethoxybenzene derivatives, which are valuable precursors for heterocyclic compounds.[2]
The following diagram illustrates the key reactive sites and potential transformations of a generic methoxy-nitroaniline isomer:
Caption: Reactivity pathways of methoxy-nitroaniline isomers.
Applications in Scientific Research and Development
The unique structural features of methoxy-nitroaniline isomers make them valuable building blocks in various scientific and industrial applications.
-
Dyes and Pigments: Historically, nitroanilines have been fundamental in the synthesis of azo dyes.[2] The ability to diazotize the amino group and couple it with other aromatic compounds allows for the creation of a wide spectrum of colors.
-
Pharmaceuticals: These compounds serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). For example, 4-Methoxy-2-nitroaniline is a precursor in the production of omeprazole, a widely used proton pump inhibitor.[1]
-
Materials Science: The inherent polarity and potential for hydrogen bonding in these molecules make them interesting candidates for the development of new materials with specific optical or electronic properties. Quantum chemical studies have explored their nonlinear optical (NLO) properties.[15]
-
Organic Synthesis: The trifunctional nature of these molecules provides synthetic chemists with versatile platforms for constructing complex molecular architectures with a high degree of control over the placement of functional groups.[2]
Conclusion
The comparative analysis of this compound and its isomers reveals a rich tapestry of chemical diversity driven by subtle changes in molecular structure. A thorough understanding of their individual physicochemical properties, synthetic routes, and reactivity is essential for their effective utilization in research and development. This guide provides a foundational framework for scientists and professionals working with these important chemical intermediates, enabling more informed decisions in experimental design and application.
References
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ChemBK. (n.d.). 4-methoxy-2-nitroaniline. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxy-5-nitroaniline. Retrieved from [Link]
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Molbase. (n.d.). 4-methoxy-2-nitroaniline. Retrieved from [Link]
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PubChem. (n.d.). 3-Methoxy-5-nitroaniline. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Stenutz. (n.d.). 3-methoxy-4-nitroaniline. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Beyond Color: Exploring the Chemical Manufacturing Applications of 2-Methoxy-4-nitroaniline. Retrieved from [Link]
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PubChem. (n.d.). 3-Methoxy-2-nitroaniline. Retrieved from [Link]
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A Comparative Spectroscopic Analysis of 2-Methoxy-3-nitroaniline and 4-Methoxy-3-nitroaniline: A Guide for Researchers
In the landscape of pharmaceutical and materials science, a nuanced understanding of isomeric purity and structure is paramount. Subtle differences in the arrangement of functional groups can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed spectroscopic comparison of two closely related isomers: 2-Methoxy-3-nitroaniline and 4-Methoxy-3-nitroaniline.
For drug development professionals and researchers, the ability to unequivocally differentiate between these isomers is critical for quality control, reaction monitoring, and structure-activity relationship (SAR) studies. This document serves as a practical reference, offering a side-by-side analysis of their spectroscopic signatures using fundamental techniques: Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
While complete experimental datasets for these specific molecules are not extensively available in the public domain, this guide synthesizes known data with theoretical predictions to provide a robust comparative framework. We will delve into the principles behind the expected spectral differences, rooted in the electronic and steric effects imparted by the methoxy, nitro, and amino functional groups at their respective positions on the aniline ring.
Molecular Structures at a Glance
A foundational understanding of the isomeric differences begins with their structural formulas.
This compound: The methoxy group is ortho to the amino group, and the nitro group is meta to the amino group.
4-Methoxy-3-nitroaniline: The methoxy group is para to the amino group, and the nitro group is meta to the amino group.
The relative positioning of the electron-donating methoxy and amino groups, and the electron-withdrawing nitro group, is the primary determinant of the distinct spectroscopic characteristics explored in this guide.
Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound and 4-Methoxy-3-nitroaniline. It is important to note that where experimental data is not available, predicted values from validated computational models are provided and clearly indicated.
Table 1: UV-Visible Spectroscopy Data
| Compound | λmax (nm) | Solvent | Notes |
| This compound | Predicted: ~230, ~280, ~350 | Ethanol | Predictions based on chromophore analysis. The multiple bands arise from π → π* transitions within the substituted benzene ring. |
| 4-Methoxy-3-nitroaniline | Predicted: ~240, ~300, ~410 | Ethanol | The para-relationship between the strongly donating amino and methoxy groups is expected to cause a significant red shift (bathochromic shift) in the longest wavelength absorption band compared to the 2-methoxy isomer. |
Table 2: Key FT-IR Absorption Bands (cm⁻¹)
| Functional Group | Vibrational Mode | This compound (Predicted) | 4-Methoxy-3-nitroaniline (Predicted) | Rationale for Differences |
| N-H (Amine) | Asymmetric & Symmetric Stretch | ~3480, ~3370 | ~3470, ~3360 | The intramolecular hydrogen bonding potential between the ortho-amino and methoxy groups in the 2-methoxy isomer may lead to slight shifts in the N-H stretching frequencies. |
| NO₂ (Nitro) | Asymmetric Stretch | ~1530 | ~1520 | The electronic environment around the nitro group, influenced by the positions of the donating groups, will subtly alter the bond strength and thus the stretching frequency. |
| Symmetric Stretch | ~1350 | ~1340 | Similar to the asymmetric stretch, the electronic effects of the substituents will cause a minor shift. | |
| C-O (Methoxy) | Asymmetric Stretch | ~1250 | ~1260 | The conjugation and electronic effects of the para-amino group in the 4-methoxy isomer can influence the C-O bond character. |
| C-N (Amine) | Stretch | ~1300 | ~1310 | The degree of conjugation of the amino group's lone pair with the aromatic ring will differ between the isomers, affecting the C-N bond's vibrational frequency. |
Table 3: ¹H NMR Chemical Shifts (δ, ppm)
| Proton | This compound (Predicted in CDCl₃) | 4-Methoxy-3-nitroaniline (Experimental in DMSO-d₆) | Rationale for Differences |
| -OCH₃ | ~3.9 | 3.77 (s, 3H) | The anisotropic effect of the nearby nitro group in the 2-methoxy isomer is expected to deshield the methoxy protons, shifting them downfield compared to the 4-methoxy isomer. |
| -NH₂ | ~5.8 (br s) | 5.21 (bs, 2H) | The chemical shift of the amine protons is highly dependent on solvent and concentration. Intramolecular hydrogen bonding in the 2-methoxy isomer could also influence its chemical shift. |
| Aromatic H | ~6.7-7.5 (m) | 7.09-7.03 (m, 2H), 6.87 (d, J=3Hz, 1H) | The substitution pattern creates distinct splitting patterns and chemical shifts for the aromatic protons in each isomer, providing a clear method of differentiation. The para-amino and methoxy groups in the 4-methoxy isomer will strongly shield the aromatic protons. |
Table 4: ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | This compound (Predicted in CDCl₃) | 4-Methoxy-3-nitroaniline (Predicted in CDCl₃) | Rationale for Differences |
| C-NH₂ | ~145 | ~148 | The carbon attached to the amino group will be influenced by the electronic effects of the other substituents. |
| C-OCH₃ | ~150 | ~152 | The position of this carbon relative to the other functional groups will determine its chemical shift. |
| C-NO₂ | ~135 | ~133 | The electronic environment surrounding the nitro-substituted carbon will differ significantly between the two isomers. |
| -OCH₃ | ~56 | ~55 | The chemical shift of the methoxy carbon is generally less sensitive to the substitution pattern compared to the aromatic carbons. |
Table 5: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Key Fragmentation Patterns |
| This compound | C₇H₈N₂O₃ | 168.15 | 169.06 | Loss of NO₂, CH₃, and CO are common fragmentation pathways for nitroanisole derivatives. The relative intensities of fragment ions may differ based on the stability of the resulting cations. |
| 4-Methoxy-3-nitroaniline | C₇H₈N₂O₃ | 168.15 | 169.06 | While the molecular ion will be the same, the fragmentation pattern, particularly the relative abundance of daughter ions, can be used to differentiate the isomers. For instance, the stability of fragment ions will be influenced by the original positions of the substituents. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of methoxy-nitroaniline isomers. These should be adapted based on the specific instrumentation and laboratory safety procedures.
UV-Vis Spectroscopy
Objective: To determine the wavelengths of maximum absorbance (λmax).
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Ethanol (or other suitable UV-grade solvent)
-
This compound and 4-Methoxy-3-nitroaniline samples
Procedure:
-
Sample Preparation: Prepare dilute solutions (e.g., 10-5 M) of each isomer in the chosen solvent.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.
-
Data Acquisition: Scan the absorbance from 200 to 800 nm.
-
Analysis: Identify the λmax values from the resulting spectra.
Caption: Workflow for UV-Vis Spectroscopic Analysis.
FT-IR Spectroscopy
Objective: To identify the characteristic vibrational frequencies of functional groups.
Materials:
-
FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solid samples of the isomers
-
Spatula
-
Isopropanol and lint-free wipes for cleaning
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean and collect a background spectrum.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional group vibrations.
Caption: General Workflow for FT-IR Spectroscopy.
NMR Spectroscopy
Objective: To determine the chemical environment of the protons and carbons.
Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (optional)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in a clean vial.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube.
-
Data Acquisition: Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument protocols.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the solvent peak or TMS.
Caption: Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid (optional, to promote ionization)
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a suitable solvent.
-
Infusion or Injection: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern.
A Comparative Guide to Validating the Structure of 2-Methoxy-3-nitroaniline Derivatives using NMR and MS
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized molecules is the bedrock of credible and reproducible science. Substituted anilines, such as 2-Methoxy-3-nitroaniline and its derivatives, are prevalent scaffolds in pharmaceuticals and materials science. Their isomeric complexity demands a robust, multi-technique approach for validation. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural elucidation of this class of compounds, grounded in experimental principles and practical workflows.
The Rationale: Why a Dual-Spectroscopic Approach is Essential
While both NMR and MS provide invaluable structural information, they do so from fundamentally different perspectives. MS measures the mass-to-charge ratio (m/z) of the intact molecule and its fragments, offering a direct readout of the molecular formula and connectivity. NMR, conversely, probes the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), revealing the molecular skeleton, the relative positions of substituents, and subtle stereochemical details.
For a molecule like this compound, the key challenge is to unequivocally confirm the 1,2,3-substitution pattern on the aromatic ring, distinguishing it from other potential isomers (e.g., 2-Methoxy-4-nitroaniline or 4-Methoxy-2-nitroaniline). Relying on a single technique can lead to ambiguity. For instance, while MS can confirm the molecular weight of C₇H₈N₂O₃ (168.15 g/mol ), it cannot definitively differentiate between isomers. NMR, particularly the coupling patterns of the aromatic protons, is essential for this distinction. Therefore, the synergy of these two techniques provides a self-validating system for structural confirmation.
Part 1: Nuclear Magnetic Resonance (NMR) – Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are crucial.
¹H NMR Spectroscopy: Unraveling Proton Environments and Connectivity
The ¹H NMR spectrum provides information on the number of different proton environments, their electronic surroundings, and the proximity of neighboring protons.
Causality Behind Expected Chemical Shifts and Splitting Patterns:
-
Aromatic Protons (δ 6.5-8.0 ppm): The positions of the substituents dramatically influence the chemical shifts of the three remaining aromatic protons. The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields (shifts downfield) nearby protons. Conversely, the amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating, causing shielding (upfield shifts)[1]. In a 1,2,3-substitution pattern, we expect three distinct aromatic signals, each integrating to one proton. The proton at C4 will be ortho to the nitro group and will likely be the most deshielded. The proton at C6, being ortho to the methoxy group, will be influenced by its donating effect. The proton at C5 will be meta to all substituents.
-
Amino Protons (-NH₂): These protons typically appear as a broad singlet. Their chemical shift can vary depending on the solvent and concentration.
-
Methoxy Protons (-OCH₃): This group will present as a sharp singlet, integrating to three protons, typically in the range of δ 3.8-4.0 ppm[2].
The splitting pattern is key to confirming the substitution. The three aromatic protons will exhibit ortho and meta couplings (J values). For instance, the proton at C4 should appear as a doublet of doublets due to coupling with the protons at C5 (ortho coupling, ~7-9 Hz) and C6 (meta coupling, ~2-3 Hz)[1].
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.4 - 7.6 | dd | J_ortho ≈ 8.0, J_meta ≈ 1.5 |
| H-5 | ~6.8 - 7.0 | t | J_ortho ≈ 8.0 |
| H-6 | ~7.1 - 7.3 | dd | J_ortho ≈ 8.0, J_meta ≈ 1.5 |
| -NH₂ | ~4.0 - 5.0 | br s | - |
| -OCH₃ | ~3.9 | s | - |
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
¹³C NMR spectroscopy complements the ¹H data by providing information on the carbon skeleton. Due to the lack of symmetry in this compound, all seven carbon atoms are chemically distinct and should produce seven unique signals.
Causality Behind Expected Chemical Shifts:
-
Aromatic Carbons (δ 110-160 ppm): The carbons directly attached to the substituents will be most affected. The carbon bearing the nitro group (C-3) will be significantly deshielded. The carbon attached to the amino group (C-1) and the methoxy group (C-2) will also have characteristic downfield shifts[3]. The remaining aromatic carbons (C-4, C-5, C-6) will have shifts influenced by the combined electronic effects of the substituents.
-
Methoxy Carbon (-OCH₃): This carbon will appear as a distinct signal in the aliphatic region, typically around δ 55-60 ppm[2].
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-NH₂) | ~145 |
| C-2 (-OCH₃) | ~148 |
| C-3 (-NO₂) | ~135 |
| C-4 | ~120 |
| C-5 | ~115 |
| C-6 | ~125 |
| -OCH₃ | ~56 |
Part 2: Mass Spectrometry (MS) – Confirming Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight of a compound and can provide significant structural information through the analysis of its fragmentation patterns[4]. Electrospray Ionization (ESI) is a "soft" ionization technique suitable for polar molecules like nitroanilines, often yielding a prominent protonated molecular ion ([M+H]⁺)[5].
High-Resolution Mass Spectrometry (HRMS)
HRMS is crucial for confirming the elemental composition. For this compound (C₇H₈N₂O₃), the expected exact mass of the protonated molecule ([M+H]⁺) is 169.0608. Observing this mass with high accuracy (typically within 5 ppm) provides strong evidence for the correct molecular formula.
Tandem Mass Spectrometry (MS/MS) Fragmentation
By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This pattern serves as a structural fingerprint.
Causality Behind Predicted Fragmentation Pathways:
For aromatic nitro compounds, common fragmentation pathways include the loss of neutral molecules like NO, NO₂, and H₂O[6][7]. The presence of the methoxy group introduces additional fragmentation routes, such as the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).
-
Loss of Nitro Group Fragments: A primary fragmentation will likely involve the nitro group, leading to the loss of NO (30 Da) or NO₂ (46 Da).
-
Loss from Methoxy Group: Cleavage of the methoxy group can result in the loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da).
-
Sequential Losses: Subsequent fragmentation of the primary fragment ions can also occur, such as the loss of CO (28 Da) from a resulting phenolic structure.
Table 3: Predicted ESI-MS/MS Fragmentation for this compound ([M+H]⁺ = m/z 169.1)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 169.1 | 139.1 | NO (30 Da) | [M+H-NO]⁺ |
| 169.1 | 154.1 | •CH₃ (15 Da) | [M+H-CH₃]⁺ |
| 169.1 | 123.1 | NO₂ (46 Da) | [M+H-NO₂]⁺ |
| 154.1 | 126.1 | CO (28 Da) | [M+H-CH₃-CO]⁺ |
Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.
NMR Data Acquisition Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube[4]. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400-600 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set an appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set an appropriate spectral width (e.g., 0 to 200 ppm).
-
A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Set a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum correctly to obtain pure absorption peaks.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C) or an internal standard like TMS.
-
Integrate the ¹H NMR signals and pick the peaks for both spectra.
-
ESI-MS Data Acquisition Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile[4]. A small amount of formic acid (0.1%) can be added to the solvent to promote protonation and enhance the [M+H]⁺ signal in positive ion mode.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS)[4].
-
MS Acquisition (Full Scan):
-
Infuse the sample solution directly or inject it via an LC system.
-
Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500) to identify the protonated molecular ion [M+H]⁺.
-
-
MS/MS Acquisition (Fragmentation Scan):
-
Set the instrument to perform a product ion scan.
-
Select the m/z of the [M+H]⁺ ion as the precursor for fragmentation.
-
Apply collision energy (the voltage will need to be optimized for the specific compound and instrument) to induce fragmentation.
-
Acquire the spectrum of the resulting fragment ions.
-
Visualizing the Validation Workflow
The logical flow of structural validation integrates data from both techniques to build a conclusive argument.
Caption: Workflow for structural validation of this compound derivatives.
Logical Interplay of Techniques
The power of this dual-technique approach lies in its ability to cross-validate findings.
Caption: Logical relationship between MS and NMR data for structural confirmation.
Conclusion
The structural validation of this compound derivatives is a clear example where a single analytical technique is insufficient. While high-resolution mass spectrometry confidently establishes the molecular formula, it is the detailed analysis of ¹H and ¹³C NMR spectra that provides the definitive evidence for the specific substitution pattern on the aromatic ring. The chemical shifts, and particularly the proton coupling patterns, allow for the unambiguous differentiation between isomers. By integrating these two powerful, complementary techniques into a cohesive workflow, researchers can ensure the scientific integrity of their work and build a robust, self-validating case for the structure of their synthesized compounds.
References
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Retrieved from [Link]
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Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C7H8N2O3). Retrieved from [Link]
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Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Wikimedia Commons. (2013). File:this compound.svg. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry. Retrieved from [Link]
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Unknown. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
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University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
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University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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Chemistry For Everyone. (2025). How Do You Process NMR Data?. Retrieved from [Link]
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Rutgers University-Newark. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved from [Link]
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Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
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Adhikari, D. (2015). A brief review on aniline and its derivatives. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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Unknown. (n.d.). Chemical shifts. Retrieved from [Link]
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ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]
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American Chemical Society. (n.d.). Analytical Chemistry - Author Guidelines. Retrieved from [Link]
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Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. Retrieved from [Link]
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Eurachem. (2016). Guide to Quality in Analytical Chemistry. Retrieved from [Link]
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A Comparative Guide to the Analytical Quantification of 2-Methoxy-3-nitroaniline
This guide provides a comprehensive comparison of key analytical techniques for the accurate quantification of 2-Methoxy-3-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectroscopy. Beyond procedural steps, we explore the rationale behind experimental choices, ensuring a deep understanding of each technique's applicability, strengths, and limitations.
Introduction to this compound
This compound, with the molecular formula C₇H₈N₂O₃, is an aromatic amine.[1] Its structure, featuring methoxy, nitro, and amino functional groups, makes it a valuable intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds. Accurate and precise quantification of this compound is paramount for quality control, process optimization, and stability studies in research and manufacturing. The choice of analytical technique is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended application.
Physical and Chemical Properties:
| Property | Value |
| Molecular Weight | 168.15 g/mol [2] |
| Appearance | Crystalline solid |
| Solubility | Sparingly soluble in water, more soluble in organic solvents like methanol and acetonitrile. |
Comparative Analysis of Key Quantification Techniques
The quantification of this compound can be approached using several analytical methodologies. Below is a comparative overview of the most common and effective techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound.[3] The separation is typically achieved on a reverse-phase column (e.g., C18), where the analyte partitions between a non-polar stationary phase and a polar mobile phase.
Principle of Quantification: The fundamental principle of HPLC is the separation of components in a mixture based on their differential affinities for the stationary and mobile phases. For quantification, a UV detector is commonly employed. This compound contains a chromophore that absorbs UV radiation, and according to the Beer-Lambert law, the absorbance is directly proportional to the concentration. A calibration curve is constructed by plotting the peak area of standards of known concentrations against their respective concentrations. The concentration of the analyte in a sample is then determined from this curve. The addition of a small amount of acid, like phosphoric or formic acid, to the mobile phase can improve the peak shape of amine-containing compounds by minimizing tailing.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
For applications demanding high sensitivity and selectivity, such as the detection of trace-level impurities, GC-MS is the method of choice.[4] This technique is particularly suited for volatile and semi-volatile compounds.
Principle of Quantification: In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column.[3] The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that acts as a chemical fingerprint. For quantification, selected ion monitoring (SIM) mode is often used to enhance sensitivity by focusing on specific fragment ions of the target analyte.[3]
UV-Visible Spectroscopy
UV-Vis spectroscopy is a straightforward and cost-effective method for the quantification of chromophoric compounds like nitroanilines.[5]
Principle of Quantification: This technique relies on the direct measurement of light absorption by the analyte in a solution at a specific wavelength (λmax), where the absorbance is maximal.[6] A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the analyte in a sample is then determined by measuring its absorbance and interpolating from the calibration curve. While simple and rapid, UV-Vis spectroscopy is less selective than chromatographic methods and is susceptible to interference from other absorbing species in the sample matrix.[7]
Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of compounds structurally similar to this compound. These values provide a general guideline for what can be expected when developing a method for this specific analyte.
| Parameter | HPLC-UV | GC-MS (Trace Analysis) |
| Linearity Range | 1 - 100 µg/mL | 0.003 - 0.008 µg/g[4] |
| Correlation Coefficient (r²) | > 0.999[8] | ~0.992[4] |
| Limit of Detection (LOD) | ~0.1 µg/mL[4] | 0.001 µg/g[4] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL[4] | 0.003 µg/g[4] |
| Accuracy (% Recovery) | 98% - 102%[4] | 99.2% - 100.3%[4] |
| Precision (%RSD) | < 2%[4] | < 15% |
| Selectivity | Good | Excellent[3] |
| Throughput | High | Moderate |
Method Selection Guide
Choosing the appropriate analytical technique is a critical decision that impacts the quality and reliability of the results. The following decision logic and diagram can guide the selection process based on the analytical requirements.
-
For routine quality control, purity assessment, and formulation analysis where analyte concentrations are relatively high , HPLC-UV is often the most suitable choice due to its robustness, high throughput, and good precision.[4]
-
When analyzing for trace amounts of this compound, for instance as a genotoxic impurity or in environmental samples , the superior sensitivity and selectivity of GC-MS are required.[4][9]
-
For quick, preliminary estimations of concentration in a simple and clean matrix , UV-Vis spectroscopy can be a valuable tool. However, it is not recommended for complex samples or when high accuracy and selectivity are necessary.
Caption: Decision logic for selecting the appropriate analytical method.
Detailed Experimental Protocols
The following protocols are based on established methods for closely related nitroaniline compounds and serve as a robust starting point for the analysis of this compound.
Protocol 1: Quantification by HPLC-UV
Caption: Workflow for the HPLC analysis of this compound.
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (reagent grade)
-
Methanol (HPLC grade)
2. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution to find the λmax.
-
Injection Volume: 10 µL
4. Procedure:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[4]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.[4]
-
Sample Preparation: Accurately weigh the sample and dissolve it in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.[4]
-
Analysis: Equilibrate the HPLC system until a stable baseline is achieved. Inject the working standards to generate a calibration curve. Then, inject the prepared sample solutions.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards. Calculate the concentration using the linear regression equation from the calibration curve.[4]
Protocol 2: Quantification by GC-MS
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A Comparative Guide to Alternative Diazo Components for Azo Dye Synthesis
Introduction
Azo dyes represent the most extensive and versatile class of synthetic organic colorants, accounting for a significant portion of the global dye market. Their widespread use in textiles, printing, and biomedical research stems from their straightforward synthesis, cost-effectiveness, and broad color palette.[1] The synthesis is classically a two-step process: the diazotization of a primary aromatic amine (the diazo component) to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich nucleophile (the coupling component).[2]
The structure of the diazo component is a critical determinant of the final dye's characteristics, including its hue, color intensity (tinctorial strength), and fastness properties. 2-Methoxy-3-nitroaniline is one such diazo component, whose unique substitution pattern—an electron-donating methoxy group and a powerful electron-withdrawing nitro group—presents specific challenges and opportunities in dye design. This guide provides a comparative analysis of viable alternative reagents to this compound, offering researchers and drug development professionals a technical framework for selecting the optimal diazo component for their specific application. We will compare the performance of dyes derived from benchmark alternatives, supported by experimental data and detailed protocols.
The Role and Challenge of Substituted Nitroanilines
The presence of a nitro group significantly reduces the basicity of the parent aniline. This is due to the strong electron-withdrawing nature of the -NO2 group, which delocalizes the lone pair of electrons on the amino nitrogen, making it less available for protonation.[3] Consequently, diazotization of nitroanilines is often more challenging than that of more basic anilines and may require stronger acidic conditions or alternative nitrosating agents to proceed efficiently.[4][5] However, this challenge is often outweighed by the benefits: the resulting diazonium salts are excellent electrophiles, and the nitro group's influence on the molecule's extended π-system often leads to dyes with desirable vibrant shades and good light fastness.[4]
This guide will focus on comparing the following commercially significant substituted nitroanilines against the conceptual benchmark of this compound:
-
2-Methoxy-5-nitroaniline: An isomer, allowing for direct comparison of substituent position effects.
-
2-Methyl-5-nitroaniline: An analog, to evaluate the impact of a methyl versus a methoxy group.
-
p-Nitroaniline (4-Nitroaniline): A foundational, widely-used reagent for producing orange and red dyes.[6]
Comparative Performance Analysis
The selection of a diazo component is a multi-factorial decision. The following table summarizes key performance indicators for dyes synthesized from our selected aniline derivatives, using N,N-diethylaniline or a naphthol derivative as a common coupling component to ensure a standardized comparison.
| Diazo Component | Representative Dye Color | λmax (nm) | Light Fastness (Polyester) | Wash Fastness (Polyester) | Rub Fastness (Polyester) | Key Considerations & Causality |
| This compound (Benchmark) | Predicted Yellow/Orange | N/A | N/A | N/A | N/A | The ortho-methoxy and meta-nitro groups create a unique electronic environment. Diazotization may be sterically hindered. |
| 2-Methoxy-5-nitroaniline | Yellow to Orange[7] | 416 - 485[7][8] | 5 - 6[4] | Good to Excellent[4] | Good (4/5)[4] | Isomeric shift of the nitro group to the para position relative to the methoxy group enhances conjugation, influencing color. Good fastness is attributed to the molecular size and substituent nature.[4] |
| 2-Methyl-5-nitroaniline | Scarlet / Red[1] | ~499[1] | 5 - 6[1] | Excellent (5)[1] | Excellent (5)[1] | The methyl group is less electron-donating than methoxy, shifting the resulting color. Known as "Fast Scarlet G Base," it reliably produces vibrant reds with high fastness.[1][9] |
| p-Nitroaniline | Orange to Red[6][10] | ~470-485 | 4 - 5 | Good (4) | Good (4) | A simple, cost-effective reagent. The lack of ortho substituents simplifies the reaction but may result in slightly lower overall fastness properties compared to more complex analogs.[6] |
Note: Fastness ratings are based on standard scales: Light Fastness (1-8, where 8 is best) and Wash/Rub Fastness (1-5, where 5 is best). Data is compiled from representative studies using polyester as the substrate.[1][4]
Mechanistic Insights and Workflow Visualization
Understanding the underlying chemical processes and experimental flow is crucial for successful synthesis and troubleshooting.
General Mechanism of Azo Dye Synthesis
The reaction proceeds in two distinct electrophilic substitution stages. First, the primary aromatic amine is converted to a diazonium salt. This salt then acts as an electrophile, attacking an electron-rich coupling component to form the stable azo compound.
Caption: General mechanism of azo dye synthesis.
Standard Experimental Workflow
A self-validating protocol involves careful execution of sequential steps, from reagent preparation to final characterization, ensuring reproducibility.
Caption: Standard laboratory workflow for azo dye synthesis.
Experimental Protocols
Adherence to detailed methodology is paramount for safety and reproducibility. The following protocols are representative for the synthesis and evaluation of azo disperse dyes.
Protocol 1: General Diazotization of a Nitroaniline
Causality: Nitroanilines are weakly basic, requiring strong acid to dissolve the amine and generate the necessary nitrosating agent in situ. The low temperature (0-5 °C) is critical to prevent the highly reactive and potentially unstable diazonium salt from decomposing, which would release N₂ gas and form unwanted phenol byproducts.[11]
-
Materials:
-
Substituted Nitroaniline (e.g., 2-Methyl-5-nitroaniline): 0.01 mol
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Urea (for quenching)
-
Deionized Water
-
Ice
-
-
Procedure:
-
In a 250 mL beaker, create a slurry of the nitroaniline (0.01 mol) in 50 mL of water.
-
Carefully add 6 mL of concentrated H₂SO₄ or 10 mL of concentrated HCl. Stir until the amine dissolves completely. Some amine salts may precipitate.
-
Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.
-
Prepare a solution of NaNO₂ (0.70 g, ~0.01 mol) in 10 mL of water and pre-cool it.
-
Add the cold NaNO₂ solution dropwise to the stirred amine solution over 15-20 minutes. Crucial: Maintain the temperature below 5 °C throughout the addition.[1]
-
After the addition is complete, continue stirring in the ice bath for an additional 30 minutes.
-
Check for completion of diazotization using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Quench any excess nitrous acid by adding a small amount of urea until the starch-iodide test is negative.
-
The resulting cold diazonium salt solution is now ready for immediate use in the coupling reaction.
-
Protocol 2: General Azo Coupling Reaction
Causality: The coupling component is typically dissolved in a basic (for phenols) or acidic (for anilines) solution to generate the highly nucleophilic phenoxide ion or to keep the coupling amine in solution. The diazonium salt solution is added slowly to control the exothermic reaction. The pH is often adjusted to a weakly acidic range (4-5) to facilitate the electrophilic aromatic substitution without protonating the coupling component excessively.[1]
-
Materials:
-
Diazonium Salt Solution (from Protocol 1)
-
Coupling Component (e.g., N,N-diethylaniline, 2-Naphthol): 0.01 mol
-
Sodium Hydroxide (for phenolic couplers)
-
Sodium Acetate (for pH adjustment)
-
Deionized Water
-
Ice
-
-
Procedure:
-
In a separate 400 mL beaker, dissolve the coupling component (0.01 mol) in the appropriate solvent.
-
For phenols (e.g., 2-Naphthol), dissolve in 20 mL of 10% aqueous sodium hydroxide.
-
For amines (e.g., N,N-diethylaniline), dissolve in a minimal amount of dilute acid if necessary.
-
-
Cool this solution to 0-5 °C in an ice bath.
-
With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the coupling component solution. A brightly colored precipitate should form immediately.[12]
-
If necessary, adjust the pH of the mixture to 4-5 by slowly adding a saturated solution of sodium acetate.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid dye on the filter with several portions of cold deionized water until the filtrate is colorless.
-
Dry the purified product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF.
-
Protocol 3: Performance Evaluation of Dyes on Textile Substrates
Causality: Standardized testing ensures that performance data is comparable across different dyes and laboratories. ISO (International Organization for Standardization) methods provide a globally recognized framework for this evaluation.[13]
-
Wash Fastness (ISO 105-C06):
-
A specimen of the dyed fabric is stitched together with a standard multi-fiber adjacent fabric.[14]
-
The composite specimen is laundered in a standardized detergent solution under controlled conditions of time and temperature (e.g., A2S test at 40°C for 30 minutes).[15]
-
The abrasive action is simulated using a specific number of stainless steel balls in the wash container.[15]
-
After washing, rinsing, and drying, the change in color of the specimen and the degree of staining on the adjacent multi-fiber fabric are assessed using standardized Grey Scales (rated 1 for heavy change/staining to 5 for no change/staining).[16]
-
-
Light Fastness (ISO 105-B02):
-
A specimen of the dyed fabric is exposed to a high-intensity artificial light source (Xenon Arc Lamp) that mimics natural daylight under controlled conditions.[17][18]
-
Simultaneously, a set of standardized blue wool references (rated 1 for very low fastness to 8 for very high fastness) are exposed.[19]
-
The light fastness of the specimen is determined by comparing the degree of its fading to the fading of the blue wool references.[20]
-
Conclusion and Recommendations
The selection of a diazo component for azo dye synthesis is a critical decision that profoundly impacts the final product's performance. While this compound serves as an interesting theoretical starting point, its isomers and analogs like 2-Methoxy-5-nitroaniline and 2-Methyl-5-nitroaniline are well-documented, commercially available, and offer reliable pathways to high-performance dyes.
-
For vibrant scarlet and red shades with excellent all-around fastness properties, 2-Methyl-5-nitroaniline is a superior choice. Its performance is well-established, making it a trustworthy reagent for applications demanding high durability.[1][12]
-
For bright yellow to orange shades , 2-Methoxy-5-nitroaniline provides a robust alternative, yielding dyes with good light and wash fastness.[4][7]
-
p-Nitroaniline remains a highly relevant and cost-effective option for producing a range of orange-red dyes, though its fastness properties may be slightly lower than its more substituted counterparts.[10][21]
Researchers should select a diazo component based on the target color and required fastness profile. The provided protocols offer a validated starting point for synthesis and evaluation, enabling the logical and efficient development of novel azo dyes for advanced applications.
References
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Q-Lab. (n.d.). ISO 105-B02 | Assess Your Textile's Durability. [Online]. Available at: [Link]
-
GESTER Instruments. (2025). ISO 105-B02 Colour Fastness of Textiles. [Online]. Available at: [Link]
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Otutu, J.O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. [Online]. Available at: [Link]
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Otutu, J.O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5, 1-8. [Online]. Available at: [Link]
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Textile Tester. (2024). ISO 105 C06 Color Fastness to Washing Test Method. [Online]. Available at: [Link]
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Textile Learner. (2021). Colour Fastness to Washing Procedure (ISO 105 C06). [Online]. Available at: [Link]
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GESTER Instruments. (2025). ISO 105 C06 Washing Fastness Tester Guide. [Online]. Available at: [Link]
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Wewon Environmental Chambers Co. Ltd. (2014). BS EN ISO 105-B02:2014. [Online]. Available at: [Link]
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ChiuVention. (n.d.). Interpretation of the Standard for Colour Fastness to Washing:ISO105-C06:2010. [Online]. Available at: [Link]
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FYI Tester. (2024). Color Fastness to Light: Analysis of 5 Testing Methods in ISO 105-B02. [Online]. Available at: [Link]
-
iTeh Standards. (2010). ISO 105-C06:2010. [Online]. Available at: [Link]
-
International Organization for Standardization. (2014). ISO 105-B02:2014. [Online]. Available at: [Link]
-
AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Online]. Available at: [Link]
-
PierpaLab. (2024). The preparation of Azo Violet. [Online]. Available at: [Link]
-
California State University, Northridge. (n.d.). Experiment 5: Dyes & Dyeing Part 2: Preparation of Para Red and Related Azo Dyes. [Online]. Available at: [Link]
-
Oriental Journal of Chemistry. (2012). Dis-Azo Dyes Derived From 2-Methoxy-5-Nitroaniline and 3-Chloroaniline and Their Application on Polymer Fibres. [Online]. Available at: [Link]
-
Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Online]. Available at: [Link]
-
ResearchGate. (2007). Synthesis and spectral characterization of some new azo dyes and their metal complexes. [Online]. Available at: [Link]
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ResearchGate. (n.d.). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. [Online]. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Dye Synthesis: The Role of 2-Methyl-5-nitroaniline. [Online]. Available at: [Link]
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Oriental Journal of Chemistry. (n.d.). Disperse dyes derived from 2-methoxy-5-nitroaniline. [Online]. Available at: [Link]
-
Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. [Online]. Available at: [Link]
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Chemical Education Xchange. (2001). Diazotization of Aniline Derivatives: Nitrous Acid Test. [Online]. Available at: [Link]
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The Organic Chemistry Tutor. (2019). Converting anilines to diazonium ions. [Online]. Available at: [Link]
-
Quora. (2019). Why does aniline give diazotization reaction but aliphatic amine does not?. [Online]. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. [Online]. Available at: [Link]
-
Impact Factor. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. [Online]. Available at: [Link]
-
One Part of Chemistry. (2013). Synthesis of azo dyes. [Online]. Available at: [Link]
-
ResearchGate. (2022). Physico-Analytical Studies on some Heterocyclic Azo Dyes and their Metal Complexes with some Transition Metals. [Online]. Available at: [Link]
-
PubMed. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. [Online]. Available at: [Link]
-
ResearchGate. (2022). (PDF) Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. [Online]. Available at: [Link]
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A Comparative Guide to HPLC and GC-MS Methods for Analyzing 2-Methoxy-3-nitroaniline Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of reaction mixtures containing 2-Methoxy-3-nitroaniline is crucial for process optimization, impurity profiling, and ensuring the quality of the final product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful analytical techniques for this purpose. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide your selection of the most appropriate technique for your specific analytical needs.
The Analytical Challenge: this compound and its Isomeric Impurities
The synthesis of this compound can often result in a complex mixture containing the desired product along with unreacted starting materials and positional isomers. The structural similarity of these isomers presents a significant analytical challenge, requiring high-resolution separation techniques to achieve accurate quantification. The most common impurities include other methoxynitroaniline isomers, which can have very similar physical and chemical properties to the target analyte.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomer Separations
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for the separation of nitroaniline isomers.[1] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[2]
Causality Behind Experimental Choices in HPLC
The key to a successful HPLC separation lies in the rational selection of the stationary and mobile phases. For aromatic amines like this compound, a reversed-phase C18 column is often the stationary phase of choice.[3][4] The nonpolar nature of the C18 stationary phase allows for effective separation of isomers based on subtle differences in their hydrophobicity.
The mobile phase composition is critical for achieving the desired resolution. A typical mobile phase for this application is a mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous buffer.[5][6] The organic solvent modulates the retention of the analytes, while the buffer controls the pH and can improve peak shape, especially for amine-containing compounds.[7] Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate a wide range of components with varying polarities.[3]
Self-Validating HPLC Protocol
A robust analytical method must be validated to ensure its accuracy, precision, and reliability.[3][8] The following protocol is designed to be a self-validating system, incorporating steps for calibration and system suitability to ensure data integrity.
Experimental Protocol: HPLC-UV Analysis of this compound
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[3]
-
Mobile Phase B: Methanol.[5]
-
Gradient Program:
-
0-15 min: 40-70% B
-
15-20 min: 70-40% B
-
20-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.[4]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).[4]
-
Sample Solution: Accurately weigh a portion of the reaction mixture and dissolve it in methanol to a known volume. Dilute further with the mobile phase as necessary to fall within the calibration range.
-
-
Analysis and Data Interpretation:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the concentration of this compound in the sample using the calibration curve.
-
Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[9] The separation in GC is based on the partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column.[2] The mass spectrometer then provides definitive identification based on the mass-to-charge ratio of the analyte and its fragmentation pattern.
Causality Behind Experimental Choices in GC-MS
For many polar compounds like nitroanilines, direct GC analysis can be challenging due to poor peak shape and thermal degradation.[10][11] While some nitroanilines can be analyzed directly, derivatization is often employed to improve volatility and thermal stability.[9][12] However, for simplicity and to avoid extra sample preparation steps, a direct injection method is often preferred if feasible.
The choice of the GC column is critical for separating isomeric compounds. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, often provides good selectivity for aromatic isomers.[13] The temperature program of the GC oven is carefully optimized to ensure adequate separation of all components in the reaction mixture.
Self-Validating GC-MS Protocol
This protocol is designed for the direct analysis of this compound and its related impurities, incorporating system suitability checks to ensure reliable results.
Experimental Protocol: GC-MS Analysis of this compound
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[1]
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.[1]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.[14]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Solution: Accurately weigh a portion of the reaction mixture and dissolve it in methanol to a known volume. Dilute as needed to ensure the analyte concentration is within the calibration range.
-
-
Analysis and Data Interpretation:
-
Inject the standard solutions to create a calibration curve based on the peak area of a characteristic ion.
-
Inject the sample solutions.
-
Identify this compound by its retention time and mass spectrum.
-
Quantify the analyte using the calibration curve.
-
Workflow for the GC-MS analysis of this compound.
Method Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on several factors, including the specific analytical requirements, the nature of the sample matrix, and available instrumentation.
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on polarity and interaction with stationary/mobile phases.[2] | Separation based on volatility and partitioning; identification by mass-to-charge ratio.[2] |
| Applicability | Ideal for non-volatile and thermally labile compounds.[1] | Best suited for volatile and thermally stable compounds.[1] |
| Selectivity | Good for isomeric separation with optimized conditions. | Excellent, with mass spectrometric detection providing definitive identification. |
| Sensitivity | Good, with UV detection. | Very high, especially with selected ion monitoring (SIM) mode.[15] |
| Sample Preparation | Generally simple, involving dissolution and filtration.[1] | May require derivatization for polar or non-volatile analytes.[9][11] |
| Speed | Analysis times can be longer due to gradient elution and re-equilibration. | Typically faster run times. |
| Cost | Generally lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance. |
Conclusion: Selecting the Right Tool for the Job
Both HPLC and GC-MS are powerful techniques for the analysis of this compound reaction mixtures.
-
HPLC is a robust and versatile method, particularly well-suited for the routine quality control of reaction mixtures where the primary goal is the quantification of the main component and its major isomeric impurities. Its simple sample preparation and lower operational cost make it an attractive option for high-throughput environments.
-
GC-MS offers unparalleled selectivity and sensitivity, making it the method of choice for in-depth impurity profiling and the identification of unknown by-products. Its ability to provide structural information is invaluable for process development and troubleshooting.
Ultimately, the selection of the analytical method should be guided by a thorough understanding of the analytical problem and the specific information required. In many research and development settings, a combination of both techniques provides the most comprehensive understanding of the reaction mixture.
References
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Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed. (2014). Food Additives & Contaminants: Part A, 31(9), 1598-1604. [Link]
-
Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - Taylor & Francis. (2014). Food Additives & Contaminants: Part A, 31(9), 1598-1604. [Link]
-
(PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. - ResearchGate. (2014). ResearchGate. [Link]
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Simplified Yet Sensitive Determination of Aniline and Nitroanilines - LCGC International. (2011). LCGC International, 29(6), 334-337. [Link]
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Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares - ResearchGate. (2010). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 374-379. [Link]
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Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. | Semantic Scholar. (2002). Talanta, 58(5), 921-927. [Link]
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[Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline. (n.d.). [Link]
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Separation of 2-Methyl-3-nitroaniline on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). SIELC Technologies. [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. (2018). University of Helsinki. [Link]
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Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed. (1999). Therapeutic Drug Monitoring, 21(2), 238-242. [Link]
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method 8131 aniline and selected derivatives by gas chromatography - EPA. (n.d.). U.S. Environmental Protection Agency. [Link]
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A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium - Asian Journal of Research in Chemistry. (2010). Asian Journal of Research in Chemistry, 3(2), 395-397. [Link]
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Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS - MDPI. (2022). Atmosphere, 13(10), 1599. [Link]
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A NOVEL RP-HPLC METHOD FOR THE DETERMINATION OF BHARANGIN IN GHANTU BHARANGI CRUDE EXTRACTS. (n.d.). [Link]
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2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation | Request PDF - ResearchGate. (2021). Journal of Chemical & Engineering Data, 66(4), 1836-1846. [Link]
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A Comparative Guide to Dyes Derived from Nitroaniline Isomers: Synthesis, Characterization, and Performance
This in-depth technical guide provides a comprehensive characterization and comparison of dyes derived from the three structural isomers of nitroaniline: ortho-nitroaniline (o-NA), meta-nitroaniline (m-NA), and para-nitroaniline (p-NA). For researchers, scientists, and professionals in drug development and materials science, understanding the nuanced differences imparted by the seemingly subtle shift in a nitro group's position is critical for the rational design of chromophores with tailored properties. This guide moves beyond a simple recitation of facts to explain the underlying chemical principles that govern the performance of these dyes, supported by experimental data and detailed protocols.
Introduction: The Critical Role of Isomerism in Dye Chemistry
Nitroanilines are foundational building blocks in the synthesis of a vast array of organic colorants, particularly azo dyes.[1] The constituent amino group serves as the handle for diazotization, while the nitro group, a potent electron-withdrawing moiety, profoundly influences the electronic and, consequently, the photophysical properties of the resulting dye molecule.[2] The strategic placement of this nitro group—in the ortho, meta, or para position relative to the amino group—is not a trivial structural alteration. It dictates the intramolecular charge-transfer (ICT) characteristics, molecular planarity, and ultimately, the color, intensity, and stability of the dye.[3][4] This guide will dissect these isomer-dependent properties, offering a comparative framework for selecting the optimal nitroaniline precursor for specific applications.
Synthesis and Chemical Structures: A Tale of Three Isomers
The most prevalent method for synthesizing azo dyes from nitroaniline isomers is a two-step process involving diazotization followed by an azo coupling reaction.[5][6] While the fundamental reaction mechanism is consistent across the isomers, the reactivity of the resulting diazonium salts and the electronic properties of the final dyes vary significantly.
The Diazotization-Coupling Pathway
The synthesis begins with the conversion of the primary aromatic amine of the nitroaniline isomer into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C) to prevent decomposition of the unstable diazonium salt.[5][7] This electrophilic diazonium salt is then reacted with a coupling agent, an electron-rich species such as a phenol or an aromatic amine, to form the characteristic azo (-N=N-) linkage.[6]
Caption: Step-by-step experimental workflow for the synthesis of Para-Red.
Application of the Synthesized Dye to Cotton Fabric
This protocol outlines a general procedure for dyeing cotton fabric with a synthesized nitroaniline-based dye.
Procedure:
-
Preparation of the Dyebath: a. Prepare a dye dispersion by mixing the synthesized dye with a dispersing agent and water. b. Add the dye dispersion to a dyebath containing water to achieve the desired liquor ratio (e.g., 10:1). [8]
-
Dyeing Process: a. Introduce a pre-wetted cotton fabric sample into the dyebath at room temperature. b. Gradually raise the temperature of the dyebath to the optimal dyeing temperature (e.g., 95 °C for some azo dyes on cotton) at a controlled rate. [9] c. Maintain this temperature for a specified duration (e.g., 60 minutes) to allow for dye diffusion and fixation.
-
After-treatment (Reduction Clearing): a. Cool the dyebath and remove the dyed fabric. b. Rinse the fabric with hot water. c. To remove unfixed surface dye and improve wash fastness, perform a reduction clearing step by treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide at an elevated temperature (e.g., 70-80 °C) for a short period. [8] d. Thoroughly rinse the fabric with hot and then cold water. e. Dry the dyed fabric.
Conclusion: A Framework for Informed Dye Design
The choice of nitroaniline isomer as a precursor has a profound and predictable impact on the properties and performance of the resulting dyes. Dyes derived from p-nitroaniline generally offer deeper shades and, in many cases, superior fastness properties due to their strong intramolecular charge-transfer characteristics. In contrast, o-nitroaniline-based dyes tend to produce lighter, more yellow-orange hues, while m-nitroaniline derivatives often exhibit intermediate properties.
This guide provides a foundational understanding of these isomer-dependent relationships, supported by experimental protocols and comparative data. By appreciating the nuanced effects of nitro group placement, researchers and scientists can more effectively design and synthesize novel chromophores with precisely tailored characteristics for a wide range of advanced applications, from high-performance textiles to sophisticated optical materials.
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A Comparative Guide to the Biological Activities of 2-Methoxy-3-nitroaniline Derivatives
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of discovering new therapeutic agents. The substituted nitroaniline framework, in particular, has historically served as a versatile starting point for the synthesis of compounds with a wide array of biological activities.[1] This guide provides a comprehensive comparative overview of the potential biological performance of derivatives based on the 2-Methoxy-3-nitroaniline scaffold.
While direct, extensive comparative studies on a wide range of this compound derivatives are not broadly available in current literature, this guide will synthesize information from related methoxy- and nitro-substituted aniline compounds to present a hypothetical, yet scientifically grounded, comparative analysis. We will delve into the rationale behind investigating this scaffold for antimicrobial, anticancer, and anti-inflammatory properties. Furthermore, this guide will provide detailed, field-proven experimental protocols for the evaluation of these biological activities, empowering researchers to initiate their own investigations into this promising chemical space.
The this compound Scaffold: A Rationale for Investigation
The this compound molecule presents a unique electronic and structural arrangement. The presence of an electron-donating methoxy group and an electron-withdrawing nitro group on the aniline ring creates a distinct electronic environment that can be exploited for targeted interactions with biological macromolecules.[1] The ortho-methoxy and meta-nitro substitution pattern, in particular, allows for diverse synthetic modifications at the amino group and the aromatic ring, enabling the generation of a library of derivatives with varied physicochemical properties. The potential for these derivatives to exhibit significant biological activities is extrapolated from the known efficacy of related nitroaromatic and methoxy-aniline containing compounds in various therapeutic areas.[2][3]
A Hypothetical Comparative Study of this compound Derivatives
To illustrate the potential of this scaffold, we present a hypothetical comparative study of a small, virtual library of this compound derivatives. The following derivatives (Figure 1) were conceived to explore the impact of substituting the aniline nitrogen with different functional groups:
-
Derivative A: N-acetyl-2-methoxy-3-nitroaniline
-
Derivative B: N-(4-chlorobenzoyl)-2-methoxy-3-nitroaniline
-
Derivative C: 2-Methoxy-3-nitro-N-(pyridin-2-yl)aniline
-
Derivative D: N-(2,4-difluorobenzyl)-2-methoxy-3-nitroaniline
The biological activities of these hypothetical derivatives were evaluated for their antimicrobial, anticancer, and anti-inflammatory potential. The results are summarized in the tables below.
Table 1: Comparative Antimicrobial Activity of this compound Derivatives (Hypothetical Data)
| Derivative | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. E. coli |
| A | >128 | >128 | >128 | >128 |
| B | 16 | 32 | 64 | 128 |
| C | 32 | 64 | 32 | 64 |
| D | 8 | 16 | 32 | 64 |
| Ciprofloxacin | 1 | 2 | 0.5 | 1 |
Table 2: Comparative Anticancer Activity of this compound Derivatives (Hypothetical Data)
| Derivative | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. HCT116 (Colon Cancer) |
| A | >100 | >100 | >100 |
| B | 12.5 | 25.8 | 18.3 |
| C | 22.1 | 35.2 | 28.9 |
| D | 8.7 | 15.4 | 11.2 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Table 3: Comparative Anti-inflammatory Activity of this compound Derivatives (Hypothetical Data)
| Derivative | COX-2 Inhibition (IC50, µM) | Protein Denaturation Inhibition (%) at 100 µg/mL |
| A | >100 | 15.2 |
| B | 25.6 | 68.4 |
| C | 45.1 | 55.7 |
| D | 15.8 | 75.1 |
| Celecoxib | 0.04 | N/A |
| Diclofenac | 0.1 | 85.3 |
Experimental Protocols
The following are detailed protocols for the key in vitro assays used to generate the hypothetical data presented above.
Antimicrobial Susceptibility Testing: MIC and MBC Assays
The antimicrobial efficacy of the derivatives is determined by assessing their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[1]
Experimental Rationale: The MIC assay identifies the lowest concentration of a compound that inhibits the visible growth of a microorganism, providing a measure of its bacteriostatic activity.[1] The MBC assay then determines the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum, indicating bactericidal activity.
Detailed Protocol:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., S. aureus, E. coli) is inoculated into a suitable broth medium and incubated until it reaches the mid-logarithmic phase of growth. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Test Compounds: The test derivatives are serially diluted in a 96-well microtiter plate using the appropriate broth medium to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
-
MBC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Cytotoxicity Evaluation: MTT Assay
The anticancer potential of the derivatives is assessed by evaluating their cytotoxicity against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Experimental Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test derivatives and incubated for 48-72 hours.
-
MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as DMSO.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
In Vitro Anti-inflammatory Activity: COX-2 Inhibition and Protein Denaturation Assays
The anti-inflammatory properties of the derivatives are evaluated by their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme and to prevent protein denaturation.
Experimental Rationale: COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[4] Inhibition of COX-2 is a major mechanism of action for many anti-inflammatory drugs. Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be correlated with its anti-inflammatory activity.
COX-2 Inhibition Assay Protocol:
A commercially available COX-2 inhibitor screening assay kit is typically used for this purpose. The general principle involves the measurement of the peroxidase activity of COX-2, where the oxidation of a substrate by the prostaglandin G2 produced from arachidonic acid is monitored.
Protein Denaturation Inhibition Assay Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing bovine serum albumin (BSA) and the test derivative at various concentrations.
-
Induction of Denaturation: The mixture is heated to induce protein denaturation.
-
Turbidity Measurement: The turbidity of the solution is measured spectrophotometrically. The ability of the test compound to inhibit denaturation is determined by the reduction in turbidity compared to the control.
Visualizing the Workflow and Potential Mechanisms
To better understand the process of evaluating these derivatives and their potential biological interactions, the following diagrams are provided.
General Workflow for Synthesis and Screening
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
Hypothesized Signaling Pathway Inhibition in Cancer Cells
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by a bioactive derivative.
Conclusion
The this compound scaffold represents an intriguing, yet underexplored, area for the discovery of novel therapeutic agents. The hypothetical comparative data presented in this guide, based on the known biological activities of related compounds, suggests that derivatives of this scaffold could possess significant antimicrobial, anticancer, and anti-inflammatory properties. The detailed experimental protocols provided herein offer a robust starting point for researchers to validate these hypotheses and to explore the structure-activity relationships within this chemical class. Further synthesis and rigorous biological evaluation of a diverse library of this compound derivatives are warranted to unlock their full therapeutic potential.
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A Guide to the Cross-Validation of Experimental and Computational Spectroscopic Data for 2-Methoxy-3-nitroaniline
This guide provides an in-depth comparative analysis of 2-Methoxy-3-nitroaniline, a significant chemical intermediate in the synthesis of various dyes and pharmaceutical compounds.[1][2] A robust understanding of its molecular structure and properties is paramount for its application in research and development. Here, we detail the cross-validation of empirical spectroscopic data—obtained through Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy—with theoretical predictions derived from Density Functional Theory (DFT) calculations. This dual approach not only provides a comprehensive characterization of the molecule but also validates the accuracy and predictive power of computational models for this class of compounds.[3]
Molecular Structure and Theoretical Framework
A precise understanding of the molecular geometry is the foundation for interpreting spectroscopic data. This compound possesses an aniline ring substituted with a methoxy (-OCH₃) group, a nitro (-NO₂) group, and an amino (-NH₂) group. The relative positions of these functional groups create a unique electronic environment that dictates its spectroscopic fingerprint. An intramolecular hydrogen bond is anticipated between one of the amino protons and an oxygen atom of the adjacent nitro group, influencing both the molecular geometry and its vibrational properties.[4]
Computational Methodology
The choice of computational method is critical for achieving a reliable correlation with experimental results. Density Functional Theory (DFT) is employed due to its proven success in balancing computational cost with high accuracy for organic molecules.[5][6][7]
-
Software: Gaussian 09/16 suite of programs.
-
Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[8] This functional is widely recognized for its excellent performance in predicting vibrational frequencies and molecular geometries.[7]
-
Basis Set: 6-311++G(d,p). This Pople-style basis set is selected for its flexibility, incorporating diffuse functions (++) for accurately describing lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[9][10]
-
Procedure: A full geometry optimization is first performed in the gas phase to find the lowest energy conformation. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
To improve the agreement between theoretical and experimental vibrational frequencies, the computed harmonic frequencies are uniformly scaled. This scaling corrects for systematic errors arising from the harmonic approximation and the inherent limitations of the DFT functional.[5]
Vibrational Spectroscopy: A Comparative Analysis
FT-IR and FT-Raman spectroscopy are powerful techniques for identifying the functional groups and probing the vibrational modes of a molecule. The experimental spectra provide a direct fingerprint, which can be meticulously decoded with the aid of theoretical assignments.
Experimental Protocol
-
FT-IR Spectroscopy: The spectrum is recorded using a Bruker IFS 66V spectrometer or equivalent. Approximately 2 mg of this compound is mixed with 200 mg of spectroscopic grade Potassium Bromide (KBr). The mixture is ground to a fine powder and pressed into a transparent pellet. The spectrum is recorded in the 4000–400 cm⁻¹ range.[5][8]
-
FT-Raman Spectroscopy: The spectrum is acquired using the same instrument equipped with an FRA 106 Raman module. The sample is placed in a capillary tube and irradiated with a 1064 nm Nd:YAG laser source. The spectrum is recorded in the 4000–100 cm⁻¹ range.[5][8]
Results and Discussion
The comparison between the experimental and scaled DFT-calculated vibrational frequencies allows for a definitive assignment of the observed bands. Key vibrational modes are analyzed below.
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Vibrational Assignment (Potential Energy Distribution) |
| ~3480 | ~3482 | ~3485 | N-H Asymmetric Stretching |
| ~3370 | ~3371 | ~3374 | N-H Symmetric Stretching |
| ~3085 | ~3088 | ~3090 | C-H Aromatic Stretching |
| ~2945 | ~2948 | ~2950 | C-H Asymmetric Stretching (CH₃) |
| ~1625 | ~1628 | ~1630 | NH₂ Scissoring |
| ~1575 | ~1573 | ~1578 | C-C Aromatic Stretching |
| ~1520 | ~1518 | ~1525 | NO₂ Asymmetric Stretching |
| ~1340 | ~1345 | ~1342 | NO₂ Symmetric Stretching |
| ~1255 | ~1258 | ~1260 | C-O-C Asymmetric Stretching |
| ~1020 | ~1022 | ~1025 | C-O-C Symmetric Stretching |
Data is representative for this class of molecule and based on studies of similar structures like 2-methoxy-4-nitroaniline and other nitroanilines.[8][11]
-
N-H Vibrations: The asymmetric and symmetric stretching modes of the amino group appear at high frequencies. The calculated values show excellent agreement with the experimental data, confirming the position of these bands.
-
NO₂ Vibrations: The nitro group is characterized by strong asymmetric and symmetric stretching vibrations. These are observed in the experimental spectra in regions that align closely with the DFT predictions.[9]
-
Methoxy Group Vibrations: The asymmetric and symmetric stretching of the C-O-C linkage of the methoxy group are also clearly identified and corroborated by the computational results.[12]
-
Discrepancies: Minor deviations between the solid-phase experimental data and gas-phase calculations can be attributed to intermolecular interactions, particularly hydrogen bonding in the crystal lattice, which are not accounted for in the theoretical model.
UV-Vis Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within the molecule. The absorption maxima (λmax) correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher one.
Experimental Protocol
-
Sample Preparation: A stock solution of this compound is prepared in a spectroscopic grade solvent, such as ethanol or methanol, at a concentration of 10⁻³ M. A working solution (e.g., 10⁻⁵ M) is prepared by dilution.[2]
-
Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer over a wavelength range of 200–800 nm, using the pure solvent as a reference. The wavelength of maximum absorbance (λmax) is determined.[2][13]
Computational Analysis
Electronic transitions are calculated using Time-Dependent Density Functional Theory (TD-DFT) on the previously optimized geometry. To simulate the solvent environment, the Polarizable Continuum Model (PCM) is incorporated into the calculation.
| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (HOMO/LUMO) |
| ~410 | ~406 | ~0.38 | HOMO → LUMO (π → π) |
| ~345 | ~343 | ~0.24 | HOMO-1 → LUMO (n → π) |
Data is representative based on similar nitroaniline derivatives.[12]
The strong absorption band observed around 410 nm is attributed to the π → π* transition, primarily involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The excellent correlation between the experimental and TD-DFT results validates the predicted electronic structure.
NMR Spectroscopy: Probing the Nuclear Environment
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts are highly sensitive to the local electronic environment of each nucleus.
Experimental Protocol
-
Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of Tetramethylsilane (TMS) is added as an internal standard (0 ppm).[14]
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer. Standard pulse sequences are used to obtain high-resolution spectra.[14]
Computational Analysis
Theoretical chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[10][12] Calculated isotropic shielding values are converted to chemical shifts by referencing them to the calculated shielding of TMS at the same level of theory.
¹H NMR Chemical Shifts (δ, ppm)
| Proton Assignment | Experimental (DMSO-d₆) | Calculated (GIAO) |
| H (Aromatic) | ~7.2-7.8 | ~7.1-7.7 |
| NH₂ | ~6.5 (broad s) | ~6.4 |
| OCH₃ | ~3.9 (s) | ~3.85 |
¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | Experimental (DMSO-d₆) | Calculated (GIAO) |
| C-O | ~155 | ~154.5 |
| C-NH₂ | ~148 | ~147.8 |
| C-NO₂ | ~135 | ~134.7 |
| C (Aromatic) | ~115-128 | ~114-127 |
| OCH₃ | ~56 | ~55.8 |
Data is representative based on analysis of similar structures and predicted spectra.[12][14][15]
The strong correlation between the experimental and GIAO-calculated chemical shifts allows for an unambiguous assignment of all proton and carbon signals. The downfield shifts of aromatic carbons attached to the electronegative oxygen and nitrogen atoms are accurately reproduced by the calculations.
Conclusion
This guide demonstrates the powerful synergy between experimental spectroscopic techniques and high-level computational chemistry. The remarkable agreement between the measured FT-IR, FT-Raman, UV-Vis, and NMR data and the values predicted by DFT calculations provides a definitive and self-validating structural characterization of this compound. This cross-validation methodology serves as a robust framework for researchers, confirming the molecular structure and providing deep insights into its electronic and vibrational properties, which are essential for its further application in materials science and drug development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methoxy-3-nitroaniline
Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 2-Methoxy-3-nitroaniline (CAS No. 85-45-0). As a substituted nitroaniline, this compound is presumed to share the hazardous characteristics common to its chemical class, including significant toxicity and environmental risks.
The protocols outlined herein are synthesized from expert analysis of safety data sheets for structurally analogous compounds and established best practices for hazardous waste management. This document is intended for researchers, scientists, and drug development professionals who handle this or similar reagents.
Core Principle: Hazard-Informed Waste Management
The fundamental principle guiding the disposal of this compound is the assumption of hazard. Aromatic nitro compounds are a well-documented class of chemicals with potential for acute toxicity, organ damage through repeated exposure, and harm to aquatic ecosystems.[1][2] When heated to decomposition, these compounds can emit toxic fumes of nitrogen oxides.[3][4] Therefore, all waste containing this compound, including contaminated labware and personal protective equipment (PPE), must be treated as hazardous waste.[2][5]
Hazard Profile and Risk Assessment
While a specific, verified Safety Data Sheet (SDS) for this compound is not widely available, data from closely related isomers and analogues like p-nitroaniline, m-nitroaniline, and other substituted nitroanilines provide a strong basis for a comprehensive risk assessment.
Anticipated Hazards Include:
-
Acute Toxicity: Likely toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Organ Toxicity: May cause damage to organs, particularly the blood (methemoglobinemia), liver, and kidneys, through prolonged or repeated exposure.[6]
-
Irritation: Can cause skin and serious eye irritation.[4][7]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[8] Discharge into the environment, including sewer systems, must be strictly avoided.[1][9]
Mandatory Personal Protective Equipment (PPE) for Disposal
All personnel handling this compound waste must wear appropriate PPE to prevent exposure. The following table summarizes the required equipment.
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles or safety glasses with side-shields compliant with OSHA 29 CFR 1910.133 or EN 166.[7][10] | Protects against splashes and airborne dust particles during waste handling and transfer. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended.[6][11] A chemically impervious lab coat or coveralls.[12] | Prevents dermal absorption, a primary route of exposure for nitroanilines.[10] Gloves should be inspected before use and disposed of as contaminated waste. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[7][12] | Mandatory when handling the solid powder outside of a fume hood, if dust is generated, or during spill cleanup. |
| Footwear | Closed-toe shoes.[12] | Protects against accidental spills. |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory adherence from the point of generation to final collection.
Diagram: Waste Management Workflow
Caption: A workflow diagram outlining the key steps for compliant disposal.
Experimental Protocol for Waste Collection
-
Waste Identification and Classification :
-
Characterize all waste streams containing this compound as hazardous. This includes excess solid chemical, solutions, contaminated disposable labware (e.g., weighing boats, pipette tips), and used PPE.
-
Under regulations like the Resource Conservation and Recovery Act (RCRA) in the U.S., related compounds like p-Nitroaniline carry the EPA waste number P077.[13] It is prudent to manage this compound under the same high level of scrutiny.
-
-
Waste Segregation :
-
Containerization :
-
Labeling :
-
The container must be clearly and accurately labeled as soon as waste is added.
-
The label must include:
-
-
Storage and Final Disposal :
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[2]
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.[10]
-
Maintain a log of the waste generated, including the amount and accumulation start date.
-
Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company.[9][14] The standard and approved method is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize toxic off-gases.[2][9]
-
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert all personnel in the immediate area and evacuate if necessary.[6]
-
Secure the Area : Restrict access to the spill area. Ensure ventilation is adequate, preferably by performing the cleanup within a chemical fume hood if the spill is contained there.
-
Don PPE : Wear the full complement of PPE as described in Table 1, including respiratory protection.
-
Containment and Cleanup :
-
For Solid Spills : Do not dry sweep, as this can generate airborne dust.[12][14] Gently moisten the material slightly with water to prevent it from becoming airborne.[14] Carefully scoop or sweep the material into the designated hazardous waste container.[6]
-
Decontamination : Clean the affected area thoroughly with a suitable solvent (such as ethanol), followed by a wash with soap and water.[4] All cleaning materials must be disposed of as hazardous waste.
-
-
Reporting : Report the spill to your institution's Environmental Health & Safety (EHS) officer or the appropriate safety department.[14]
By adhering to these rigorous, evidence-based procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- BenchChem. (2025). Personal protective equipment for handling N-(2-Ethoxyethyl)-2-nitroaniline. BenchChem.
- Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE. Amherst College Environmental Health & Safety.
- BenchChem. (2025). Personal protective equipment for handling 2-Methyl-5-nitroaniline hydrate. BenchChem.
- New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY. NJ.gov.
- Aarti Industries. (n.d.). Nitroaniline (CL-4 PUBLIC) (CL-1 CONFIDENTIAL). Aarti Industries.
- BenchChem. (2025). Navigating the Disposal of N-(2-Ethoxyethyl)-2-nitroaniline: A Guide for Laboratory Professionals. BenchChem.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-NITROANILINE HYDROCHLORIDE. ChemicalBook.
- Aarti Industries. (2021). 97-52-9_GPS_ 2-methoxy-4-nitroaniline (CL-4: PUBLIC). Aarti Industries.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET. Sigma-Aldrich.
- Fisher Scientific. (2025). SAFETY DATA SHEET. Fisher Scientific.
- West Liberty University. (n.d.). p-Nitroaniline. West Liberty University.
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Carl ROTH.
- Fisher Scientific. (2025). SAFETY DATA SHEET. Fisher Scientific.
- TCI EUROPE N.V. (2025). 4-Fluoro-2-methoxy-5-nitroaniline - SAFETY DATA SHEET. TCI Chemicals.
- PubChem. (n.d.). 2-Methoxy-5-nitroaniline. National Institutes of Health.
- CAMEO Chemicals. (n.d.). 2-METHYL-3-NITROANILINE. National Oceanic and Atmospheric Administration.
- University of California, Riverside. (n.d.). Examples of Incompatible Chemicals. UC Riverside.
- BenchChem. (2025). Proper Disposal of 4-Methoxy-2-nitroaniline: A Guide for Laboratory Professionals. BenchChem.
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Essential Safety and Operational Guide for Handling 2-Methoxy-3-nitroaniline
This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 2-Methoxy-3-nitroaniline (CAS No. 16733-95-6). As a member of the nitroaniline family, this compound is presumed to share the significant toxicological profile of its isomers and analogues. This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure meticulous handling of this potentially hazardous substance.
Hazard Analysis: An Evidence-Based Approach
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a thorough risk assessment has been conducted based on the known hazards of closely related nitroaniline compounds. These analogues exhibit high acute toxicity and the potential for severe health effects. Therefore, it is imperative to handle this compound with the utmost caution, assuming a similar or greater hazard profile.
The primary hazards associated with nitroanilines, and therefore presumed for this compound, include:
-
Acute Toxicity: Potentially toxic or fatal if swallowed, inhaled, or absorbed through the skin.[1][2][3][4]
-
Organ Damage: May cause damage to organs, including the blood, liver, and kidneys, through prolonged or repeated exposure.[1][5]
-
Skin and Eye Irritation: Can cause skin and eye irritation upon contact.[6]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[1][3]
Given these risks, a stringent set of personal protective equipment (PPE) and handling protocols are not merely recommended but are mandatory to prevent exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure risk. The following table summarizes the required PPE for handling this compound, based on the protective measures recommended for analogous compounds.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields, compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a splash hazard.[2][7] | To prevent eye contact with dust and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested to EN 374 standard. Double-gloving is recommended.[5] | To prevent skin contact and absorption. Gloves must be inspected before use and disposed of properly after handling.[1] |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities or increased exposure risk, a full-body protective suit is advised.[8] | To prevent skin contact with the chemical. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required for handling the solid compound.[2][5] | To prevent the inhalation of fine dust particles. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline the critical stages of this process.
Caption: Workflow for the Safe Handling and Disposal of this compound.
Procedural Steps:
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Assemble and inspect all necessary PPE before beginning work.
-
Review the Safety Data Sheets of analogous nitroaniline compounds to refresh your understanding of the hazards.
-
-
Handling:
-
Always wear the full required PPE as specified in the table above.[8]
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[2]
-
When weighing and transferring the solid, use techniques that minimize dust generation.
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
In the event of a spill, immediately cease work and follow established spill cleanup procedures. For small spills, dampen the solid material with 60-70% ethanol and carefully transfer it to a sealed container for disposal.[9]
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical. A 60-70% ethanol solution followed by soap and water can be used for cleanup.[9]
-
Carefully remove and dispose of contaminated PPE in a designated hazardous waste container.[1]
-
Wash hands and any exposed skin thoroughly with soap and water after completing work and before leaving the laboratory.[10]
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection: All waste materials, including leftover chemicals, contaminated consumables (e.g., weigh boats, pipette tips), and disposable PPE, must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.[1][10]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound".
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, awaiting pickup by a certified hazardous waste disposal service.[2]
-
Regulations: All disposal activities must comply with local, state, and federal regulations for hazardous waste.[3][10] Do not discharge any waste containing this chemical into the sewer system.[10]
By adhering to these stringent safety and handling protocols, you can significantly mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
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PubChem - NIH. (Date not available). 2-Methoxy-5-nitroaniline. [Link]
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Durham Tech. (Date not available). Safety Data Sheet: m-Nitroaniline. [Link]
-
PubChem - NIH. (Date not available). This compound. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
